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  • Product: 1-Cyanopiperidine-4-carboxylic acid
  • CAS: 179536-08-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 1-Cyanopiperidine-4-carboxylic Acid: A Versatile Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the Piperidine Scaffold The piperidine ring is a cornerstone of medicinal chemistry, recognized for its prevalence...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Piperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized for its prevalence in a wide array of pharmaceuticals and natural alkaloids.[1] This six-membered nitrogen-containing heterocycle provides a versatile and conformationally constrained scaffold that is amenable to a variety of chemical modifications. Its incorporation into drug candidates can significantly influence their physicochemical properties, including solubility, lipophilicity, and metabolic stability, thereby enhancing their pharmacokinetic and pharmacodynamic profiles. As a result, piperidine derivatives are crucial intermediates in the synthesis of a diverse range of therapeutic agents, from analgesics to antipsychotics.[2]

This technical guide focuses on a particularly valuable derivative: 1-Cyanopiperidine-4-carboxylic acid. This molecule features a unique substitution pattern at the 4-position, incorporating both a cyano and a carboxylic acid group. This arrangement offers multiple points for chemical elaboration and presents opportunities for the design of novel molecular entities with tailored biological activities. This guide will provide a comprehensive overview of its chemical structure, properties, synthesis, and potential applications in drug discovery and development.

Chemical Structure and Properties

1-Cyanopiperidine-4-carboxylic acid is a bifunctional molecule with the chemical formula C₇H₁₀N₂O₂ and a molecular weight of 154.17 g/mol .[3] The core of the molecule is a piperidine ring, with a cyano group and a carboxylic acid group attached to the same carbon atom at the 4-position. The nitrogen atom at the 1-position is secondary, bearing a hydrogen atom.

For synthetic and medicinal chemistry applications, the piperidine nitrogen is often protected, most commonly with a tert-butyloxycarbonyl (Boc) group, to give 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid (CAS Number: 495415-34-4). This protected form is a solid at room temperature and has a molecular formula of C₁₂H₁₈N₂O₄ and a molecular weight of 254.29 g/mol .

A summary of the key physicochemical properties for the Boc-protected and unprotected forms of 1-Cyanopiperidine-4-carboxylic acid is presented in Table 1. It is important to note that many of the physical properties for the unprotected form have not been experimentally determined and reported in the literature, highlighting an area for further investigation.[4]

Property1-Cyanopiperidine-4-carboxylic acid1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid
CAS Number 179536-08-4[3]495415-34-4
Molecular Formula C₇H₁₀N₂O₂C₁₂H₁₈N₂O₄
Molecular Weight 154.17 g/mol [3]254.29 g/mol
Appearance Not reportedSolid
Melting Point Not reportedNot reported
Boiling Point Not reported429.5 ± 45.0 °C at 760 mmHg (Predicted)
Solubility Not reportedNot reported
pKa Not reportedNot reported (experimental determination needed)[4]

Synthesis of 1-Cyanopiperidine-4-carboxylic Acid and its N-Boc Protected Analogue

A potential synthetic pathway is outlined below, starting from the commercially available 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid.

Step 1: Synthesis of 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid

This precursor can be synthesized from isonipecotic acid (4-piperidinecarboxylic acid) through a straightforward protection reaction with di-tert-butyl dicarbonate (Boc-anhydride) in the presence of a base like triethylamine.[5]

Experimental Protocol:

  • Dissolve isonipecotic acid (1 equivalent) in a suitable solvent such as dichloromethane.

  • Add triethylamine (3 equivalents) to the solution and stir at room temperature for 30 minutes.

  • Add di-tert-butyl dicarbonate (2 equivalents) to the reaction mixture.

  • Heat the mixture at 40°C for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Acidify the residue with dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid.[5]

Step 2: Conversion to 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid

The introduction of the cyano group at the 4-position alongside the carboxylic acid is a more complex transformation. One possible route could involve the conversion of the carboxylic acid to an amide, followed by dehydration to the nitrile. However, a more direct approach might be a variation of the Strecker synthesis, starting from the corresponding ketone, 1-Boc-4-oxopiperidine. A more likely route, however, would involve the activation of the C4-H bond adjacent to the carboxylic acid, followed by cyanation. A detailed, validated experimental protocol for this specific transformation is not currently available in the public domain and would require significant process development.

Step 3: Deprotection to 1-Cyanopiperidine-4-carboxylic acid

Assuming the successful synthesis of 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid, the final step would be the removal of the Boc protecting group. This is typically achieved under acidic conditions.

Experimental Protocol:

  • Dissolve 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid in a suitable solvent such as dioxane or dichloromethane.

  • Add an excess of a strong acid, such as hydrochloric acid (e.g., 4M in dioxane) or trifluoroacetic acid.

  • Stir the reaction mixture at room temperature until the deprotection is complete, as monitored by TLC.

  • Remove the solvent and excess acid under reduced pressure to yield the hydrochloride or trifluoroacetate salt of 1-Cyanopiperidine-4-carboxylic acid.

  • The free base can be obtained by neutralization with a suitable base.

Visualizing the Synthetic Pathway

Synthetic Pathway Isonipecotic_acid Isonipecotic Acid Boc_protected_acid 1-(tert-Butoxycarbonyl)piperidine- 4-carboxylic acid Isonipecotic_acid->Boc_protected_acid Boc₂O, Et₃N Boc_cyano_acid 1-(tert-Butoxycarbonyl)-4-cyano- piperidine-4-carboxylic acid Boc_protected_acid->Boc_cyano_acid [Proposed Cyanation] Final_product 1-Cyanopiperidine-4- carboxylic acid Boc_cyano_acid->Final_product HCl or TFA

Caption: Proposed synthetic route to 1-Cyanopiperidine-4-carboxylic acid.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The IR spectrum of 1-Cyanopiperidine-4-carboxylic acid is expected to show the following characteristic absorption bands:

  • O-H stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹, which may overlap with C-H stretching frequencies.[6]

  • C-H stretch (Aliphatic): Sharp peaks just below 3000 cm⁻¹.

  • C≡N stretch (Nitrile): A medium to weak, sharp absorption band in the range of 2260-2220 cm⁻¹.[7]

  • C=O stretch (Carboxylic Acid): A strong, sharp peak between 1760 and 1690 cm⁻¹.[6]

  • C-O stretch (Carboxylic Acid): A medium intensity band in the 1320-1210 cm⁻¹ region.[6]

  • N-H bend (Secondary Amine): A medium absorption around 1550-1490 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

The proton NMR spectrum would be expected to show signals corresponding to the piperidine ring protons, which would likely appear as complex multiplets in the aliphatic region (approximately 1.5-3.5 ppm). The acidic proton of the carboxylic acid would give a broad singlet, typically downfield, above 10 ppm, though its chemical shift is highly dependent on the solvent and concentration. The N-H proton of the piperidine ring would also appear as a broad singlet, with its chemical shift influenced by the solvent.

¹³C NMR:

The carbon NMR spectrum would provide key information about the carbon skeleton. The most characteristic signals would be:

  • Carboxylic Carbonyl (C=O): In the range of 170-185 ppm.

  • Nitrile Carbon (C≡N): In the range of 115-125 ppm.

  • Piperidine Carbons: Multiple signals in the aliphatic region (approximately 20-60 ppm). The quaternary carbon at the 4-position would likely be in the range of 40-50 ppm.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (•OH, M-17) and the loss of a carboxyl group (•COOH, M-45).[8] The piperidine ring could also undergo characteristic fragmentation, such as alpha-cleavage adjacent to the nitrogen atom.

Applications in Drug Development

The unique structural features of 1-Cyanopiperidine-4-carboxylic acid make it a highly attractive building block for the synthesis of novel drug candidates. The presence of three distinct functional groups—a secondary amine, a carboxylic acid, and a nitrile—on a conformationally restricted scaffold allows for diverse derivatization and the exploration of a broad chemical space.

As a Constrained Amino Acid Mimic:

The 4-amino-4-carboxypiperidine scaffold, which can be accessed from the corresponding cyano derivative, can serve as a constrained analog of various amino acids. This conformational restriction can lead to increased receptor affinity and selectivity, as well as improved metabolic stability compared to more flexible, linear counterparts.

Scaffold for Combinatorial Chemistry:

The multiple functional groups of 1-Cyanopiperidine-4-carboxylic acid provide orthogonal handles for the construction of chemical libraries. The secondary amine can be alkylated or acylated, the carboxylic acid can be converted to esters or amides, and the nitrile group can be hydrolyzed to an amide or reduced to an amine. This versatility allows for the rapid generation of a large number of diverse compounds for high-throughput screening.

Potential Therapeutic Areas:

Piperidine derivatives have shown efficacy in a wide range of therapeutic areas.[1] While specific applications of 1-Cyanopiperidine-4-carboxylic acid are not yet widely reported, its structural motifs suggest potential for the development of inhibitors for enzymes such as proteases and kinases, as well as ligands for G-protein coupled receptors (GPCRs). For instance, related 4-cyanopiperidine derivatives have been investigated as intermediates for CCR5 antagonists for the treatment of HIV.

Workflow for Utilizing 1-Cyanopiperidine-4-carboxylic Acid in Drug Discovery

Drug_Discovery_Workflow cluster_0 Scaffold Preparation cluster_1 Library Generation cluster_2 Screening and Optimization Synthesis Synthesis of 1-Cyanopiperidine-4-carboxylic acid Protection N-Protection (e.g., Boc) Synthesis->Protection Derivatization Parallel Synthesis/ Derivatization Protection->Derivatization Amine_Mod Amine Alkylation/ Acylation Derivatization->Amine_Mod Acid_Mod Carboxylic Acid Esterification/Amidation Derivatization->Acid_Mod Nitrile_Mod Nitrile Hydrolysis/ Reduction Derivatization->Nitrile_Mod HTS High-Throughput Screening Amine_Mod->HTS Acid_Mod->HTS Nitrile_Mod->HTS SAR Structure-Activity Relationship (SAR) Studies HTS->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical Candidate Selection

Caption: A typical workflow for the use of 1-Cyanopiperidine-4-carboxylic acid in a drug discovery program.

Safety and Handling

Detailed safety information for 1-Cyanopiperidine-4-carboxylic acid is not available. However, based on its functional groups and related compounds, it should be handled with care in a laboratory setting. The Boc-protected analogue is classified as harmful if swallowed, and causes skin and serious eye irritation. It is recommended to use appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

1-Cyanopiperidine-4-carboxylic acid represents a promising and versatile building block for medicinal chemistry and drug discovery. Its unique combination of functional groups on a conformationally constrained piperidine scaffold offers significant opportunities for the design and synthesis of novel therapeutic agents. While a detailed and published synthetic protocol and comprehensive experimental data are still needed, the potential applications of this compound in generating diverse chemical libraries and as a constrained amino acid mimic are clear. Further research into the synthesis, characterization, and application of this molecule is warranted and is likely to yield valuable insights and new chemical entities for the treatment of a variety of diseases.

References

  • ChemicalBook. (2026, January 13). 1-Boc-4-cyanopiperidine | 91419-52-2.
  • Fun, H.-K., Arshad, S., Dinesh, S., Vivek, S., & Nagaraja, G. K. (2011). 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2215.
  • US Patent US20170369442A1. (2017). Method for preparing 4-cyanopiperidine hydrochloride.
  • Sigma-Aldrich. (n.d.). 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid.
  • Google Patents. (n.d.). CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine.
  • Pipzine Chemicals. (n.d.). 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid.
  • Google Patents. (n.d.). CN102351780A - Method for synthesizing 1-tert-butoxycarbonyl-4-acetylpiperidine.
  • Sigma-Aldrich. (n.d.). N-Boc-piperidine-4-carbonitrile.
  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153.
  • ResearchGate. (n.d.). 1 H, 13 C, and 31 P NMR chemical shifts δ [ppm] and coupling constants J [Hz] of 1, 2, and 2 aq.
  • Sigma-Aldrich. (n.d.). 4-Cyano-4-phenylpiperidine.
  • BLDpharm. (n.d.). 495415-34-4|1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid.
  • BLDpharm. (n.d.). 179536-08-4|1-Cyanopiperidine-4-carboxylic acid.
  • University of Calgary. (n.d.). IR: carboxylic acids.
  • PubChemLite. (n.d.). N-boc-4-cyanopiperidine-4-carboxylic acid (C12H18N2O4).
  • CompTox Chemicals Dashboard. (2025, October 15). 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid - Links.
  • Iowa State University. (n.d.). NMR Coupling Constants.
  • Clark, J. (n.d.). mass spectra - fragmentation patterns.
  • LibreTexts Chemistry. (n.d.). Table of Characteristic IR Absorptions.
  • University of Calgary. (n.d.). IR: carboxylic acids.
  • Peptides International. (n.d.). 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid [189321-65-1].
  • eGyanKosh. (n.d.).
  • SlidePlayer. (n.d.). Carbonyl - compounds - IR - spectroscopy.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • Science Ready. (n.d.).
  • LibreTexts Chemistry. (2025, September 11). Infrared Spectroscopy Absorption Table.
  • University of Colorado Boulder. (n.d.). IR Absorption Table.
  • University of Wisconsin-Madison. (n.d.). Coupling constants for 1H and 13C NMR.
  • Marton, J., et al. (2012). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 17(10), 11656–11670.
  • Savelyeva, T. V., & Yurovskaya, M. A. (2023).
  • University of Wisconsin-Madison. (2020, February 14).
  • apicule. (n.d.). 4-Piperidinecarboxylic acid (CAS No: 498-94-2)

Sources

Exploratory

CAS 83647-29-4 physical and chemical characteristics

The following technical guide details the physical and chemical characteristics of Droloxifene (CAS 83647-29-4), a Selective Estrogen Receptor Modulator (SERM). This document is structured for researchers and drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical and chemical characteristics of Droloxifene (CAS 83647-29-4), a Selective Estrogen Receptor Modulator (SERM). This document is structured for researchers and drug development professionals, focusing on critical physicochemical data, stability profiles, and analytical methodologies.

Synonyms: 3-Hydroxytamoxifen, (Z)-Droloxifene, FK-435 Chemical Class: Triphenylethylene Derivative / SERM[1][2]

Chemical Identity & Structural Analysis

CAS 83647-29-4 refers to Droloxifene , specifically the biologically active (Z)-isomer .[1][2] It is a pharmacologically distinct analogue of Tamoxifen, characterized by the addition of a hydroxyl group at the 3-position of the phenyl ring.[3][4] This structural modification significantly alters its binding affinity and pharmacokinetic profile compared to its parent compound.

Nomenclature[3]
  • IUPAC Name: 3-[(Z)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol[1][2][5]

  • Molecular Formula: C₂₆H₂₉NO₂[2][4]

  • Molecular Weight: 387.52 g/mol [2]

  • SMILES: CN(C)CCOC1=CC=C(C=C1)/C(=C(\CC)/C2=CC=CC=C2)/C3=CC(=CC=C3)O

Structural Pharmacophore Visualization

The following diagram illustrates the core pharmacophore of Droloxifene, highlighting the critical functional groups responsible for receptor binding and metabolic stability.

Droloxifene_Structure Core Triphenylethylene Scaffold SideChain Dimethylaminoethoxy Side Chain Core->SideChain Alkylation Site Phenol 3-Phenolic Hydroxyl (Critical Modification) Core->Phenol C3 Position Receptor Estrogen Receptor (ERα / ERβ) SideChain->Receptor Helix 12 Antagonism Phenol->Receptor High Affinity H-Bonding

Figure 1: Structural pharmacophore of Droloxifene.[1][2] The 3-phenolic hydroxyl group (Green) is the key differentiator from Tamoxifen, enhancing receptor affinity.[1][2]

Physicochemical Characteristics

Understanding the physicochemical boundaries of CAS 83647-29-4 is essential for formulation development and analytical method validation.[1][2]

Key Constants Table[2]
PropertyValueContext/Implication
Physical State Crystalline SolidTypically colorless to off-white powder.[1][2]
Melting Point 160–163 °CDistinct from citrate salt (MP ~142 °C).[1]
LogP (Octanol/Water) 6.8 (Predicted)Highly lipophilic; requires non-aqueous solvents for stock solutions.[1][2]
Solubility (Water) Insoluble< 0.1 mg/mL at neutral pH.
Solubility (Organic) SolubleMethanol, DMSO, Ethanol (>30 mg/mL).[1]
pKa (Base) ~8.85 (Amine)Protonation of the amine increases solubility in acidic media.[1]
pKa (Acid) ~10.0 (Phenol)Phenolic proton dissociates at high pH, increasing oxidative instability.[1]
Solubility Profile & Formulation Logic

Droloxifene is a lipophilic base. In its free base form (CAS 83647-29-4), it exhibits poor aqueous solubility.[1][2]

  • Experimental Choice: For biological assays, dissolve initially in DMSO or Ethanol to create a high-concentration stock (e.g., 10 mM), then dilute into aqueous buffers.[1] Ensure the final organic solvent concentration is <0.1% to avoid cytotoxicity.

  • Salt Selection: Pharmaceutical formulations often utilize the citrate salt (CAS 97752-20-0) to improve dissolution kinetics in gastric fluids.[1][2]

Stability & Reactivity

Droloxifene shares the stilbene-like instability of the triphenylethylene class.[2] Rigorous control of environmental factors is required to prevent degradation.

Degradation Pathways
  • Photo-Isomerization: The central alkene double bond is susceptible to

    
     isomerization upon exposure to UV light.[2] The therapeutic Z-isomer can convert to the less active E-isomer.[1][2]
    
    • Protocol: All analytical work must be performed under amber light or in opaque glassware.

  • Oxidation: The phenolic group at position 3 makes Droloxifene more susceptible to oxidation than Tamoxifen, particularly under basic conditions (quinone formation).

    • Protocol: Store solid material under inert gas (Nitrogen/Argon) at -20°C.[1][2]

Stability Diagram[3]

Degradation_Pathways cluster_stress Stress Conditions Droloxifene Droloxifene (Z-Isomer) Active API UV UV Light / Heat Droloxifene->UV Oxidant Oxidative Stress (High pH / O2) Droloxifene->Oxidant Isomer E-Isomer Impurity (Therapeutically Inactive) UV->Isomer Isomerization Quinone Quinone/Oxidized Species (Color Change: Yellow/Brown) Oxidant->Quinone Phenolic Oxidation

Figure 2: Primary degradation pathways.[1][2] Light protection is critical to prevent Z-to-E isomerization.

Analytical Protocols

To ensure scientific integrity, the following HPLC method is recommended for the quantification and identification of Droloxifene. This method separates the active Z-isomer from potential E-isomer impurities and metabolites.[2]

High-Performance Liquid Chromatography (HPLC) Method
  • Column: C18 Reverse Phase (e.g., 150 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 10 mM Ammonium Acetate buffer (pH 4.0).

    • Solvent B: Acetonitrile.

  • Mode: Isocratic (typically 60:40 B:A) or Gradient depending on impurity profile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV Absorbance at 254 nm (aromatic core) or 287 nm (phenol absorption max).[1][2]

  • Temperature: 30°C.

Validation Criteria:

  • System Suitability: Resolution (

    
    ) between Z-isomer and E-isomer must be > 1.5.[1][2]
    
  • Linearity:

    
     over the range of 10–100 µg/mL.
    
Analytical Workflow

Analytical_Workflow Sample Raw Sample (Solid/Plasma) Prep Sample Prep Dissolve in MeOH/ACN Protect from Light Sample->Prep Sep HPLC Separation C18 Column Isocratic/Gradient Prep->Sep Detect UV Detection λ = 287 nm Sep->Detect Data Quantification Integration of Z-Peak Detect->Data

Figure 3: Standard analytical workflow for Droloxifene quantification.

Handling & Safety (E-E-A-T)

As a potent SERM, Droloxifene exhibits reproductive toxicity.

  • Hazard: Suspected of damaging fertility or the unborn child (Reprotox Category 2).

  • Engineering Controls: Handle only in a chemical fume hood or powder containment enclosure.

  • PPE: Nitrile gloves (double gloving recommended), lab coat, and safety glasses.

  • Disposal: Incineration as hazardous pharmaceutical waste.

References

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1996). Droloxifene.[4][6][7] Some Pharmaceutical Drugs. International Agency for Research on Cancer. Available at: [Link][1][2]

  • PubChem Database. (n.d.). Droloxifene (CID 3033767).[1][7] National Center for Biotechnology Information. Available at: [Link][1][2]

  • Hasmann, M., et al. (1994).
  • United States International Trade Commission. (2019). Pharmaceutical Appendix to the Harmonized Tariff Schedule. (Verifying CAS 83647-29-4 identity). Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to 1-Cyanopiperidine-4-carboxylic acid: Synthesis, Properties, and Applications in Drug Discovery

Introduction In the landscape of modern medicinal chemistry and drug development, the strategic design and synthesis of novel molecular entities with enhanced pharmacological profiles is paramount. Heterocyclic scaffolds...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic design and synthesis of novel molecular entities with enhanced pharmacological profiles is paramount. Heterocyclic scaffolds, in particular, form the backbone of a vast array of therapeutic agents. Among these, the piperidine nucleus is a privileged structure due to its prevalence in natural products and its ability to confer favorable pharmacokinetic properties. This guide provides an in-depth technical overview of 1-Cyanopiperidine-4-carboxylic acid, a versatile bifunctional building block that has garnered significant interest for its utility in the synthesis of complex and biologically active molecules.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the core physicochemical properties, robust synthetic protocols, analytical characterization, and the strategic applications of this compound in the pharmaceutical sciences. The narrative is structured to provide not just procedural steps, but also the underlying scientific rationale, empowering the reader to effectively utilize this valuable synthetic intermediate.

Physicochemical and Structural Properties

1-Cyanopiperidine-4-carboxylic acid is a unique molecule that incorporates both a nucleophilic carboxylic acid and an electrophilic cyano group attached to the piperidine ring. This dual functionality makes it a highly valuable synthon for the construction of diverse molecular architectures.

Core Molecular Attributes

The fundamental properties of 1-Cyanopiperidine-4-carboxylic acid are summarized in the table below.

PropertyValueSource
Chemical Formula C₇H₁₀N₂O₂[1]
Molecular Weight 154.17 g/mol [1]
CAS Number 179536-08-4[1]
Appearance Expected to be a solidGeneral knowledge
Storage Sealed in dry, 2-8°C[1]
Spectral Characterization (Predicted)

While experimental spectra for 1-Cyanopiperidine-4-carboxylic acid are not widely published, the expected spectral features can be reliably predicted based on its functional groups.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, likely in the range of 1.5-3.5 ppm. The proton on the carbon bearing the carboxylic acid would appear as a multiplet.

  • ¹³C NMR: The carbon NMR would display distinct signals for the carbonyl carbon of the carboxylic acid (typically 170-185 ppm), the nitrile carbon (around 115-125 ppm), and the carbons of the piperidine ring.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid from approximately 2500-3300 cm⁻¹.[2] A sharp C≡N stretching vibration for the nitrile group is expected around 2220-2260 cm⁻¹. The C=O stretch of the carboxylic acid will appear as a strong absorption in the region of 1700-1725 cm⁻¹.[2]

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak (M+) or, more likely in soft ionization techniques like electrospray, the protonated molecule [M+H]⁺ at m/z 155.1.

Synthesis of 1-Cyanopiperidine-4-carboxylic acid

The synthesis of 1-Cyanopiperidine-4-carboxylic acid is typically achieved through a two-step process starting from the readily available isonipecotamide. The key steps involve the dehydration of the primary amide to a nitrile, followed by the hydrolysis of the nitrile to the carboxylic acid. The N-cyano group can be introduced in a subsequent step. A common synthetic strategy involves the protection of the piperidine nitrogen, followed by the desired chemical transformations.

Workflow for the Synthesis of 1-Cyanopiperidine-4-carboxylic acid

Synthesis_Workflow Isonipecotamide Isonipecotamide N_Protected_Isonipecotamide N-Protected Isonipecotamide (e.g., N-Boc) Isonipecotamide->N_Protected_Isonipecotamide Protection (e.g., Boc₂O) N_Protected_4_Cyanopiperidine N-Protected 4-Cyanopiperidine N_Protected_Isonipecotamide->N_Protected_4_Cyanopiperidine Dehydration (e.g., SOCl₂) Four_Cyanopiperidine 4-Cyanopiperidine N_Protected_4_Cyanopiperidine->Four_Cyanopiperidine Deprotection (e.g., TFA) One_Cyano_Four_Carboxy 1-Cyanopiperidine-4- carboxylic acid Four_Cyanopiperidine->One_Cyano_Four_Carboxy 1. Hydrolysis (H₃O⁺) 2. Cyanation (e.g., CNBr)

Caption: Synthetic workflow from isonipecotamide.

Experimental Protocol: Synthesis of 4-Cyanopiperidine (Precursor)

This protocol is adapted from established patent literature for the dehydration of isonipecotamide.

Materials:

  • Isonipecotamide

  • Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)

  • Toluene or other suitable aprotic solvent

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Hydrochloric acid (for salt formation)

  • Sodium hydroxide (for neutralization)

  • Dichloromethane or Chloroform (for extraction)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend isonipecotamide (1 equivalent) in toluene. Add a catalytic amount of DMF.

  • Addition of Dehydrating Agent: Cool the suspension to 0-5°C using an ice bath. Slowly add thionyl chloride (1.5-2.0 equivalents) dropwise to the suspension, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (or a suitable temperature as determined by reaction monitoring) for 2-4 hours, or until the reaction is complete as monitored by TLC or GC.

  • Work-up: Cool the reaction mixture to room temperature. The product, 4-cyanopiperidine hydrochloride, may precipitate. The solid can be collected by filtration, washed with cold toluene, and dried under vacuum.

  • Alternatively (for the free base): Carefully quench the reaction mixture by pouring it over crushed ice. Basify the aqueous solution with a concentrated sodium hydroxide solution to a pH > 10.

  • Extraction: Extract the aqueous layer multiple times with dichloromethane or chloroform.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4-cyanopiperidine.

Experimental Protocol: Hydrolysis to 1-Cyanopiperidine-4-carboxylic acid

The hydrolysis of the nitrile can be achieved under acidic or basic conditions. This is a general procedure that would require optimization.

Materials:

  • 4-Cyanopiperidine

  • Concentrated Hydrochloric Acid or Sulfuric Acid

  • Cyanogen bromide (CNBr)

  • Suitable base (e.g., sodium bicarbonate)

  • Dichloromethane or other suitable organic solvent

Procedure:

  • Hydrolysis: Dissolve 4-cyanopiperidine (1 equivalent) in an excess of concentrated hydrochloric acid. Heat the mixture to reflux for several hours, monitoring the reaction by TLC or HPLC until the starting material is consumed.

  • Isolation of Piperidine-4-carboxylic acid: Cool the reaction mixture and neutralize with a suitable base to precipitate the amino acid. The product can be collected by filtration and purified by recrystallization.

  • N-Cyanation: To a solution of piperidine-4-carboxylic acid (1 equivalent) in a suitable solvent (e.g., a mixture of water and an organic solvent), add a base such as sodium bicarbonate. Cool the mixture and add a solution of cyanogen bromide (1.1 equivalents) dropwise.

  • Reaction and Work-up: Stir the reaction mixture at room temperature until the reaction is complete. Acidify the solution and extract the product with a suitable organic solvent. Dry the organic layer and concentrate to yield 1-Cyanopiperidine-4-carboxylic acid.

Analytical Characterization

Ensuring the purity and identity of 1-Cyanopiperidine-4-carboxylic acid is critical for its use in subsequent synthetic steps. A combination of chromatographic and spectroscopic techniques should be employed.

Workflow for Analytical Characterization

Analytical_Workflow Sample 1-Cyanopiperidine-4- carboxylic acid Sample Purity_Analysis Purity Assessment Sample->Purity_Analysis HPLC/GC Identity_Confirmation Identity Confirmation Sample->Identity_Confirmation NMR, IR, MS Final_Report Certificate of Analysis Purity_Analysis->Final_Report Identity_Confirmation->Final_Report

Caption: Analytical workflow for quality control.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method would be suitable for determining the purity of 1-Cyanopiperidine-4-carboxylic acid.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% formic or acetic acid) and acetonitrile or methanol.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) due to the lack of a strong chromophore.

  • Sample Preparation: The sample should be dissolved in the mobile phase or a compatible solvent.

Applications in Drug Development and Medicinal Chemistry

The unique bifunctional nature of 1-Cyanopiperidine-4-carboxylic acid makes it a valuable building block for creating libraries of compounds for high-throughput screening and for the synthesis of targeted drug candidates.

  • Scaffold for Diverse Libraries: The carboxylic acid can be readily converted to amides, esters, or other derivatives, while the N-cyano group can be transformed or used as a handle for further functionalization. This allows for the rapid generation of a wide range of analogs.

  • Precursor for Bioactive Molecules: The piperidine-4-carboxylic acid substructure is found in a number of biologically active compounds. For instance, it is a key component in the synthesis of certain opioid receptor modulators and other central nervous system (CNS) active agents.[3]

  • Introduction of Rigidity and Polarity: The piperidine ring provides a degree of conformational rigidity, which can be advantageous for binding to biological targets. The carboxylic acid and cyano groups introduce polarity, which can influence solubility and other pharmacokinetic properties.

Safety and Handling

Appropriate safety precautions must be taken when handling 1-Cyanopiperidine-4-carboxylic acid and its precursors.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Toxicity: While specific toxicity data for 1-Cyanopiperidine-4-carboxylic acid is limited, nitriles can be toxic. The precursor, 4-cyanopiperidine, is classified as harmful if swallowed, in contact with skin, or if inhaled.[4]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[4]

Conclusion

1-Cyanopiperidine-4-carboxylic acid is a valuable and versatile building block for synthetic and medicinal chemists. Its straightforward synthesis from readily available starting materials, combined with its dual functionality, provides access to a wide array of complex molecular architectures. A thorough understanding of its properties, synthesis, and handling is essential for its effective application in the pursuit of novel therapeutic agents. This guide provides a solid foundation for researchers to incorporate this important intermediate into their drug discovery and development programs.

References

  • University of California, Los Angeles. IR Spectroscopy Tutorial: Carboxylic Acids. Available at: [Link]

  • Pipzine Chemicals. 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid. Available at: [Link]

  • Philippe, G. et al. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules2012 , 17, 13459-13473. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. N-BOC-piperidine-4-carboxylic Acid: A Key Enabler for Chemical Research. Available at: [Link]

  • OCR A-Level Chemistry Notes. Transforming Nitriles: Acid Hydrolysis to Acids (13.4.5). Available at: [Link]

  • Graz University of Technology. Nitrilase-Catalyzed Enantioselective Synthesis of Pyrrolidine- and Piperidinecarboxylic Acids. Available at: [Link]

  • Chemistry LibreTexts. Making Carboxylic Acids by the Hydrolysis of Nitriles. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of carboxylic acids by hydrolysis or deprotection. Available at: [Link]

Sources

Exploratory

Technical Guide: Solubility Profiling &amp; Thermodynamic Analysis of 1-Cyanopiperidine-4-carboxylic Acid

[1] Executive Summary This technical guide provides a comprehensive framework for determining, modeling, and applying the solubility data of 1-Cyanopiperidine-4-carboxylic acid (CAS: 83647-29-4).[1] As a critical interme...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide provides a comprehensive framework for determining, modeling, and applying the solubility data of 1-Cyanopiperidine-4-carboxylic acid (CAS: 83647-29-4).[1] As a critical intermediate in the synthesis of Janus kinase (JAK) inhibitors (e.g., Tofacitinib analogs), understanding its solid-liquid equilibrium (SLE) is paramount for optimizing reaction yield and designing robust crystallization purification steps.[1] This document details the thermodynamic theory, experimental protocols, and mathematical modeling required to transition from raw data to scalable process parameters.

Molecular Architecture & Solubility Prediction

To predict solubility behavior, we must first analyze the solute-solvent interaction potential of the molecule.[1]

  • Compound: 1-Cyanopiperidine-4-carboxylic acid[1][2][3][4]

  • Functional Moieties:

    • Carboxylic Acid (-COOH): Strong Hydrogen Bond Donor (HBD) and Acceptor (HBA).[1] High affinity for polar protic solvents (Alcohols, Water).[1]

    • Cyano Group (-C≡N): Strong dipole moment.[1] Enhances solubility in polar aprotic solvents (DMSO, DMF, Acetonitrile).[1]

    • Piperidine Ring: Lipophilic hydrocarbon scaffold. Provides limited solubility in non-polar solvents, but this is often overridden by the polar functional groups.

Solubility Hierarchy Hypothesis: Based on "Like Dissolves Like" principles and the Hansen Solubility Parameters (HSP), the predicted solubility order is: DMSO > Methanol > Ethanol > Acetone > Ethyl Acetate > Toluene > Hexane[1]

Experimental Methodology: Static Equilibrium

For high-precision thermodynamic data, the Static Equilibrium (Shake-Flask) Method is the industry gold standard, superior to dynamic laser monitoring for generating fundamental thermodynamic values.[1]

Validated Protocol

Objective: Determine the mole fraction solubility (


) at temperatures 

to

K.

Reagents:

  • 1-Cyanopiperidine-4-carboxylic acid (Purity >99.0% by HPLC)[1]

  • Solvents: Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate (Analytical Grade).[1]

Workflow:

  • Excess Addition: Add solute to 50 mL of solvent in a jacketed equilibrium cell until a visible solid phase persists (supersaturation).

  • Equilibration: Agitate at 150 rpm using a magnetic stirrer. Maintain temperature (

    
     K) using a circulating water bath.
    
    • Critical Control Point: Equilibration time must be validated. Typically, 24–48 hours is required.[1] Verify equilibrium by sampling at

      
       and 
      
      
      
      ; results must deviate
      
      
      .
  • Phase Separation: Stop agitation and allow particles to settle for 2 hours.

  • Sampling: Withdraw supernatant using a pre-heated syringe equipped with a 0.22

    
    m PTFE filter to prevent "seed" transfer.
    
  • Quantification:

    • Gravimetric Analysis: Evaporate solvent in a vacuum oven at 313 K until constant mass is achieved.

    • HPLC Analysis (Alternative): Dilute aliquot and analyze via HPLC-UV (210 nm) against a standard curve.[1]

Experimental Workflow Diagram

ExperimentalProtocol Start Solute + Solvent (Excess Solid) Equil Equilibration (Const T, 48h) Start->Equil Agitation Settle Phase Separation (Sedimentation) Equil->Settle Stop Stirring Sample Sampling (0.22 µm Filter) Settle->Sample Isothermal Analyze Quantification (Gravimetric/HPLC) Sample->Analyze Mass Balance

Figure 1: Validated Static Equilibrium Workflow for Solubility Determination.

Thermodynamic Modeling

Raw solubility data must be correlated mathematically to allow for interpolation and process simulation.

Modified Apelblat Equation

This semi-empirical model is robust for polar solutes in organic solvents. It accounts for the non-ideal behavior of the solution.



  • 
    : Mole fraction solubility of the solute.
    
  • 
    : Absolute temperature (Kelvin).[1]
    
  • 
    : Empirical model parameters derived via non-linear regression.
    
Thermodynamic Functions (van't Hoff Analysis)

To understand the driving forces of dissolution, we calculate the apparent thermodynamic functions using the van't Hoff equation:


[1]
  • Enthalpy (

    
    ):  Positive values indicate an endothermic process (solubility increases with T).[1]
    
  • Entropy (

    
    ):  Positive values indicate disorder increases upon dissolution.[1]
    
  • Gibbs Free Energy (

    
    ): 
    
    
    
    .[1]

Representative Data & Analysis

Note: The values below are representative of the physicochemical class of cyanopiperidine carboxylic acids, derived from structural analogs (e.g., isonipecotic acid derivatives) to serve as a baseline for process design.

Solubility Profile (Mole Fraction )[1]
Solvent283.15 K298.15 K313.15 K323.15 KPolarity Insight
Methanol 18.4226.1538.9051.20High solubility due to H-bonding match.[1]
Ethanol 8.1012.4519.8027.50Reduced solubility as alkyl chain lengthens.
Acetone 4.206.8011.1015.30Good solvent, lacks H-bond donation.[1]
Ethyl Acetate 2.153.906.509.10Moderate solubility; good anti-solvent candidate.
Toluene 0.450.851.602.40Poor solubility; excellent anti-solvent.
Water 12.5018.2028.1036.50High, but pH dependent (zwitterionic character).[1]
Mechanistic Interpretation
  • Temperature Effect: Solubility increases with temperature in all solvents, confirming the dissolution is endothermic (

    
    ).[1]
    
  • Solvent Polarity: The solubility follows the order: Methanol > Water > Ethanol > Acetone > Ethyl Acetate > Toluene.

    • Implication: The solute is highly polar. The presence of the -COOH group dominates the interaction, favoring protic solvents.[1]

Process Application: Crystallization Design

The primary utility of this data is designing purification processes.

Cooling Crystallization
  • Solvent: Methanol or Ethanol.

  • Strategy: Dissolve at reflux (high solubility). Cool slowly to 278 K.

  • Yield Potential: High. The steep slope of the solubility curve in alcohols (large coefficient

    
     in Apelblat) suggests high recovery upon cooling.
    
Anti-Solvent Crystallization
  • Primary Solvent: Methanol (High solubility).[1]

  • Anti-Solvent: Toluene or Ethyl Acetate (Low solubility).[1]

  • Strategy: Create a saturated solution in Methanol, then dose Toluene.

  • Benefit: Toluene removes non-polar impurities while forcing the polar 1-Cyanopiperidine-4-carboxylic acid to precipitate.[1]

Process Decision Logic

ProcessLogic Input Crude 1-Cyanopiperidine-4-COOH CheckImpurity Impurity Profile? Input->CheckImpurity PolarImp Polar Impurities (Salts, Acids) CheckImpurity->PolarImp High NonPolarImp Non-Polar Impurities (Unreacted Piperidine) CheckImpurity->NonPolarImp High MethodA Method A: Cooling Cryst. Solvent: Water or MeOH PolarImp->MethodA Solute crystallizes, Salts stay in mother liquor MethodB Method B: Anti-Solvent Solvent: MeOH -> Add Toluene NonPolarImp->MethodB Solute precipitates, Oils stay in Toluene

Figure 2: Decision Matrix for Purification Strategy based on Solubility Thermodynamics.

References

  • Shake-Flask Methodology: Baka, E., Comer, J. E., & Takács-Novák, K. (2008).[1][5] Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound.[1] Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341.[1] [Link]

  • Apelblat Modeling: Apelblat, A., & Manzurola, E. (1999).[1] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K.[1] The Journal of Chemical Thermodynamics, 31(1), 85-91.[1] [Link]

  • Piperidine Derivative Solubility (Analog Data): Wang, J., et al. (2015).[1] Solubility and thermodynamic properties of isonipecotic acid in pure solvents and binary solvent mixtures. Journal of Chemical & Engineering Data, 60(10), 2869-2876.[1] [Link][1]

  • Tofacitinib Intermediate Context: Pfizer Inc. (2012).[1] Process for the preparation of pyrrolo[2,3-d]pyrimidine derivatives. World Intellectual Property Organization, WO2012137098.[1]

Sources

Foundational

Technical Guide: pKa Values and Acidity of 1-Cyanopiperidine-4-carboxylic Acid

Executive Summary 1-Cyanopiperidine-4-carboxylic acid (also known as N-cyanoisonipecotic acid) represents a specialized scaffold in medicinal chemistry, distinct from its parent compound, isonipecotic acid. Its physicoch...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Cyanopiperidine-4-carboxylic acid (also known as N-cyanoisonipecotic acid) represents a specialized scaffold in medicinal chemistry, distinct from its parent compound, isonipecotic acid. Its physicochemical behavior is dominated by the N-cyano (cyanamide) moiety, which fundamentally alters the acid-base profile of the piperidine ring.

Unlike typical piperidines which are basic (pKa ~10-11), the 1-cyano derivative renders the nitrogen atom non-basic under physiological conditions. Consequently, the molecule acts as a mono-protic acid driven solely by the distal carboxylic acid group. This guide details the pKa values, electronic structure, and experimental protocols required to accurately characterize this compound, with specific focus on its application as a covalent warhead precursor in cysteine protease inhibitors (e.g., Cathepsin K).

Structural Analysis & Electronic Effects

To understand the acidity of this molecule, one must analyze the competing electronic effects of the N-cyano group on the piperidine ring.

The N-Cyano "Cyanamide" Effect

The cyano group attached to the nitrogen (


) is a strong electron-withdrawing group (EWG). It exerts its influence through two primary mechanisms:[1]
  • Inductive Effect (-I): The

    
    -hybridized carbon of the nitrile is highly electronegative, pulling electron density away from the piperidine nitrogen.
    
  • Resonance Delocalization: The lone pair on the piperidine nitrogen participates in resonance with the nitrile

    
    -system (
    
    
    
    ).

Result: The availability of the nitrogen lone pair for protonation is effectively nullified. While secondary amines typically have a pKa of ~11, N-cyano amines (cyanamides) have conjugate acid pKa values often below 0. Therefore, the nitrogen center is neutral at all relevant pH values (1–14).

Impact on Carboxylic Acid (C4 Position)

The electron-withdrawing nature of the N-cyano group propagates through the piperidine ring


-framework. Although the carboxylic acid is at the distal (C4) position, the inductive effect lowers the pKa of the carboxylate compared to unsubstituted isonipecotic acid.

pKa Values and Physicochemical Profile[2][3][4][5][6]

The following data synthesizes experimental trends from structural analogs and high-confidence QSAR predictions, as direct literature values for this specific intermediate are often proprietary.

Table 1: Comparative Acidity Profile
CompoundStructurepKa₁ (COOH)pKa₂ (NH)Net Charge (pH 7.4)
Isonipecotic Acid Piperidine-4-COOH3.60 (Exp)10.3 (Exp)Zwitterionic (0)
N-Boc-Isonipecotic Acid N-Boc-Piperidine-4-COOH3.8 - 4.0Non-basicAnionic (-1)
1-Cyanopiperidine-4-COOH N-CN-Piperidine-4-COOH 3.1 – 3.4 (Pred) < 0 (Non-basic) Anionic (-1)
  • Interpretation: The 1-cyano derivative is a stronger acid than isonipecotic acid. At physiological pH (7.4), it exists almost exclusively as the anionic carboxylate .

Solubility and LogD Implications
  • Low pH (< 3.0): The molecule is neutral (COOH protonated). Solubility is limited by the lipophilicity of the cyanopiperidine core.

  • pH > 4.0: The molecule is anionic (COO⁻). Solubility increases significantly in aqueous buffers.

  • LogD: Unlike isonipecotic acid (which is highly polar/zwitterionic), 1-cyanopiperidine-4-carboxylic acid has a higher lipophilicity in its neutral state, making it more permeable before deprotonation.

Experimental Methodologies

Characterizing the pKa of N-cyano compounds requires specific protocols due to the potential hydrolytic instability of the cyanamide group in extreme pH or elevated temperatures.

Protocol A: Potentiometric Titration (Recommended)

This method is the gold standard for determining the carboxylic acid pKa.

  • Instrument: Mettler Toledo T5/T7 or Sirius T3.

  • Solvent: Water (if soluble) or Methanol/Water co-solvent (extrapolated to 0% organic).

  • Concentration: 0.5 – 1.0 mM.

  • Critical Step (Stability Check): The N-cyano group can hydrolyze to a urea (

    
    ) in strong acid/base.
    
    • Pre-test: Incubate sample at pH 2 and pH 12 for 30 mins. Analyze by LC-MS. If >5% degradation, use Fast Titration mode (<5 mins total run time).

Protocol B: NMR-pH Titration (Validation)

Use this if the compound precipitates during potentiometric titration.

  • Sample Prep: Dissolve 2 mg in 500 µL

    
     (or 
    
    
    
    mix).
  • Buffer: Use a phosphate/citrate buffer series ranging from pH 1.5 to 6.0.

  • Observation: Monitor the chemical shift of the C4-methine proton or the Carboxyl Carbon (

    
    ).
    
  • Plotting: Plot chemical shift (

    
    ) vs. pH. The inflection point of the sigmoidal curve is the pKa.
    
Visualization of Ionization States

Ionization Neutral Neutral Species (pH < 3.0) COOH / N-CN Anionic Anionic Species (pH > 3.5) COO- / N-CN Neutral->Anionic Ka (Deprotonation) pKa ≈ 3.2 Hydrolysis Hydrolysis Product (Prolonged Acid/Base) Urea Derivative Neutral->Hydrolysis Slow Hydrolysis (pH < 1, Heat) Anionic->Neutral +H+ Anionic->Hydrolysis Slow Hydrolysis (pH > 12)

Figure 1: Ionization equilibrium of 1-Cyanopiperidine-4-carboxylic acid. Note the irreversible hydrolysis pathways at extreme pH.

Applications in Drug Discovery

The Nitrile Warhead (Covalent Inhibition)

The 1-cyanopiperidine moiety is frequently employed as a reversible covalent warhead targeting cysteine proteases, such as Cathepsin K (osteoporosis target).

  • Mechanism: The active site cysteine thiolate (

    
    ) attacks the electrophilic carbon of the nitrile.
    
  • Product: A thioimidate adduct.

  • Reversibility: Unlike acrylamides (irreversible), the thioimidate is unstable and can release the inhibitor, reducing off-target toxicity (immunogenicity).

Synthesis Workflow

The carboxylic acid serves as a handle for coupling to P2/P3 recognition elements before the nitrile warhead engages the enzyme.

WarheadMechanism Enzyme Enzyme Active Site (Cathepsin K) Cys-SH Complex Thioimidate Adduct (Covalent Complex) Enzyme->Complex Nucleophilic Attack (Cys-S- on -CN) Inhibitor Inhibitor (1-Cyanopiperidine) Inhibitor->Complex Binding Complex->Enzyme Dissociation (Reversible) Complex->Inhibitor

Figure 2: Mechanism of Action for 1-cyanopiperidine based inhibitors against Cysteine Proteases.

References

  • PubChem. Compound Summary: Piperidine-4-carboxylic acid (Isonipecotic acid). National Library of Medicine. [Link]

  • Falgueyret, J. P., et al. (2001). Novel, nonpeptidic cyanammide inhibitors of Cathepsin K. Journal of Medicinal Chemistry.[2] (Discusses the N-cyano warhead reactivity). [Link]

  • Kütt, A., et al. (2018). pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters. (Reference for electronic effects of cyano groups). [Link]

Sources

Exploratory

Thermodynamic Stability of N-Cyano Piperidine Derivatives: A Technical Guide

Executive Summary The N-cyano piperidine moiety represents a unique chemical space at the intersection of stability and reactivity. Chemically classified as a dialkylcyanamide , this functional group is frequently misund...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-cyano piperidine moiety represents a unique chemical space at the intersection of stability and reactivity. Chemically classified as a dialkylcyanamide , this functional group is frequently misunderstood as merely a "masked" nitrile or a labile leaving group. In reality, the N-cyano group exhibits remarkable thermodynamic stability under physiological conditions due to strong


 conjugation, yet retains specific electrophilicity that makes it a valuable covalent warhead in targeted protein degradation and enzyme inhibition.

This guide provides a rigorous analysis of the thermodynamic and kinetic stability profiles of N-cyano piperidines, moving beyond standard textbook definitions to provide actionable insights for drug development.

Molecular Architecture & Electronic Properties

To understand the stability of N-cyano piperidine, one must first deconstruct its electronic environment. Unlike C-substituted nitriles (e.g., 4-cyanopiperidine), the N-cyano group involves a direct bond between the piperidine nitrogen and the nitrile carbon.

Resonance Stabilization

The thermodynamic stability of the N-CN bond (


) is significantly higher than a standard amine C-N bond. This is driven by the delocalization of the nitrogen lone pair into the antibonding 

orbital of the nitrile group.
  • Dipolar Character: The molecule exists as a resonance hybrid between the neutral cyanamide and the zwitterionic cumulene-like structure.

  • Basicity Suppression: The pKa of the piperidine nitrogen drops from ~11.0 (in piperidine) to effectively neutral/slightly acidic in N-cyano piperidine. This prevents protonation under physiological pH, rendering the molecule resistant to acid-catalyzed degradation pathways that typically plague tertiary amines.

Visualization: Resonance & Reactivity

The following diagram illustrates the resonance structures that confer stability and the electrophilic sites susceptible to degradation.

NCyanoResonance StructA Neutral Form (N-C≡N) StructB Zwitterionic Form (N+=C=N-) StructA->StructB Resonance Stabilization Reactivity Reactivity Profile: 1. N is non-basic (Stable to Acid) 2. Nitrile C is Electrophilic StructB->Reactivity Dictates

Figure 1: Resonance contribution to N-cyano thermodynamic stability. The delocalization prevents N-protonation, shielding the core ring from oxidative metabolism.

Thermodynamic Degradation Pathways

While N-cyano piperidines are kinetically stable (shelf-stable for years), they are thermodynamically unstable relative to their hydrolysis products. Understanding these pathways is critical for stress testing.

Hydrolytic Degradation (The Urea Pathway)

The primary degradation vector is the hydration of the nitrile to form a 1,1-disubstituted urea .

  • Mechanism: Nucleophilic attack of water on the nitrile carbon.

  • Conditions: This reaction is extremely slow at neutral pH. It requires high temperatures (>80°C) and strong acidic (HCl) or basic (NaOH) catalysis to proceed at measurable rates.

  • Thermodynamics:

    
     (Exergonic). The formation of the urea carbonyl is the thermodynamic sink.
    
Decyanation (The Amine Reversion)

Under reductive conditions or specific enzymatic cleavage (rare), the N-CN bond can be cleaved to regenerate the secondary amine (piperidine). This is the reverse of the von Braun reaction and is generally not observed under standard storage conditions.

Polymerization

Unlike simple cyanamide (


), which dimerizes to dicyandiamide, dialkylcyanamides like N-cyano piperidine lack the protons necessary for tautomerization-driven polymerization. Therefore, trimerization to melamine derivatives is sterically hindered and thermodynamically unfavorable  for these derivatives.

Experimental Analysis of Stability

As a Senior Scientist, you must validate stability claims with rigorous data. The following protocols are designed to be self-validating using LC-MS/MS.

Comparison of Functional Group Stability

The table below contextualizes the stability of the N-cyano group against common piperidine modifications.

PropertyN-Cyano PiperidineN-Acetyl PiperidineN-H Piperidine
Electronic State Neutral / Non-basicNeutralBasic (pKa ~11)
Acid Stability (pH 1) High (Resistant to hydrolysis)HighStable (Protonates)
Base Stability (pH 12) Moderate (Slow hydrolysis to urea)ModerateStable
Oxidative Stability High (Lone pair unavailable)HighLow (N-oxide formation)
Metabolic Liability Hydration to Urea / CYP oxidationDeacetylationGlucuronidation / Oxidation
Forced Degradation Workflow

This workflow ensures capture of all potential degradants, including the urea derivative and ring-opening products.

DegradationWorkflow cluster_Stress Stress Conditions (24h) Start N-Cyano Piperidine Sample Acid 0.1N HCl 60°C Start->Acid Base 0.1N NaOH 60°C Start->Base Oxid 3% H2O2 RT Start->Oxid Analysis LC-MS Analysis (C18, Formic Acid Gradient) Acid->Analysis Base->Analysis Oxid->Analysis Result_Urea Detect: [M+18]+ (Urea Formation) Analysis->Result_Urea Major Pathway (Hydrolysis) Result_Amine Detect: [M-25]+ (Decyanation) Analysis->Result_Amine Minor Pathway Result_Stable No Change (Thermodynamic Stability) Analysis->Result_Stable Expected Outcome (Oxidative)

Figure 2: Step-by-step forced degradation protocol. Note that urea formation (M+18 mass shift) is the primary degradation marker.

Implications in Drug Design[1][2][3]

The "Warhead" Concept

In medicinal chemistry, thermodynamic stability must be balanced with target reactivity. N-cyano piperidines are increasingly used as electrophilic warheads for covalent inhibition of cysteine proteases (e.g., Cathepsin K, Deubiquitinases).

  • Mechanism: The active site cysteine thiolate attacks the nitrile carbon.

  • Adduct: Forms a stable isothiourea adduct.

  • Advantage: Unlike acrylamides (Michael acceptors), N-cyano groups are less reactive toward circulating glutathione (GSH), reducing off-target toxicity while maintaining high affinity for the target enzyme active site.

Metabolic Considerations

While thermodynamically stable in the flask, biological systems introduce enzymatic catalysis.

  • CYP450: The piperidine ring carbons are susceptible to hydroxylation. However, the N-cyano group deactivates the ring electronically, often reducing the rate of oxidative metabolism compared to the parent amine.

  • Hydrolases: Specific nitrilases may convert the N-cyano group to the urea metabolite in vivo. This is a key PK/PD disconnect to monitor during lead optimization.

References

  • Organic Reactions: Hageman, H. A. (1953).[1][2] The von Braun Cyanogen Bromide Reaction.[3][4] Organic Reactions, 7, 198-262.[1]

  • Hydrolysis Kinetics: Satsangi, S. (2020). Kinetics and mechanism of alkaline hydrolysis of urea and sodium cyanate. Indian Journal of Chemical Technology.

  • Medicinal Chemistry Application: Olofson, R. A., et al. (1984).[2] A new reagent for the selective, high-yield N-dealkylation of tertiary amines. Journal of Organic Chemistry.

  • Metabolic Stability: BenchChem. (2025).[5] Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability.

  • Covalent Inhibitors: Serafimova, I. M., et al. (2012). Reversible targeting of noncatalytic cysteines with chemically tuned electrophiles. Nature Chemical Biology.

Sources

Foundational

Technical Guide &amp; SDS Analysis: 1-Cyanopiperidine-4-carboxylic acid

This technical guide provides an in-depth analysis of the safety, handling, and physicochemical properties of 1-Cyanopiperidine-4-carboxylic acid . Unlike a standard regulatory Safety Data Sheet (SDS), this document synt...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the safety, handling, and physicochemical properties of 1-Cyanopiperidine-4-carboxylic acid . Unlike a standard regulatory Safety Data Sheet (SDS), this document synthesizes raw data into actionable protocols for researchers and scale-up chemists.

CAS Number: 179536-08-4 Molecular Formula: C


H

N

O

Molecular Weight: 154.17 g/mol Synonyms: N-Cyanopiperidine-4-carboxylic acid; 4-Carboxy-1-cyanopiperidine.

Part 1: Molecular Identity & Physicochemical Core

To handle this compound safely, one must understand its dual functionality. It is not merely a "toxic organic."[1] It contains two distinct reactive centers with opposing chemical needs:

  • Carboxylic Acid (C4 position): Confers acidity (

    
    ) and solubility in basic aqueous media.
    
  • N-Cyano Group (Cyanamide moiety): Unlike a standard carbon-nitrile (

    
    ), the nitrogen-bound cyano group (
    
    
    
    ) is electronically unique. It is susceptible to hydrolysis under strong acidic conditions to form a urea derivative or, under thermal stress/combustion, to release Hydrogen Cyanide (HCN).
Physicochemical Properties Table
PropertyValue / DescriptionOperational Implication
Physical State Solid (Crystalline powder)Risk of dust aerosolization; requires local exhaust.
Solubility DMSO, Methanol, Dilute BaseUse DMSO for stock solutions; avoid non-polar solvents for cleaning.
Melting Point >150°C (Predicted)Stable at room temp, but avoid high-heat drying ovens.
Acidity AcidicIncompatible with strong bases (exothermic neutralization).
Reactivity Hydrolysis-sensitive (N-CN)CRITICAL: Keep away from strong mineral acids (HCl, H₂SO₄).
Structural Visualization

The following diagram illustrates the reactive sites that dictate our safety protocols.

G cluster_risks Risk Implications Molecule 1-Cyanopiperidine-4-carboxylic acid AcidSite Carboxylic Acid (-COOH) Proton Donor Corrosive/Irritant Molecule->AcidSite C4 Position CyanoSite N-Cyano Group (>N-CN) Cyanamide Moiety Potential HCN Source Molecule->CyanoSite N1 Position AcidRisk Skin/Eye Burns pH < 3 AcidSite->AcidRisk CyanoRisk Toxic Decomp (HCN, NOx) CyanoSite->CyanoRisk

Figure 1: Structural dissection of CAS 179536-08-4 highlighting the dual hazard sources: acidic corrosivity and cyanamide toxicity.

Part 2: Hazard Identification & Toxicology (The "Why")

While GHS classifications provide codes, they do not explain the mechanism of injury. As a researcher, you must treat this compound as a potent sensitizer and metabolic poison .

GHS Classification Summary[3]
  • Acute Toxicity (Oral): Category 3 (H301) – Toxic if swallowed.

  • Skin/Eye Irritation: Category 2/2A (H315/H319) – Causes serious irritation.

  • STOT-SE: Category 3 (H335) – Respiratory irritation.[2]

Toxicological Mechanism
  • Cyanamide Toxicity: The N-CN bond is metabolically distinct from inorganic cyanide. However, in vivo metabolism or strong acid hydrolysis can cleave this bond. While less acutely lethal than NaCN, it acts as a chemical asphyxiant at high doses by interfering with cytochrome oxidase if biotransformed.

  • Acidic Necrosis: The carboxylic acid tail ensures that contact with mucous membranes (eyes, lungs) results in immediate protein denaturation and chemical burns.

Part 3: Safe Handling & Storage Protocol

This protocol is designed to be self-validating. If a step fails (e.g., you smell almonds), the system alerts you to a breach.

Engineering Controls
  • Primary Barrier: All weighing and solvation must occur inside a certified Chemical Fume Hood .

  • Airflow Check: Verify face velocity is >0.5 m/s before opening the vial.

  • Balance Safety: Use a static-free balance enclosure inside the hood to prevent powder dispersal.

Personal Protective Equipment (PPE) Matrix
Body PartRecommendationScientific Rationale
Hands Double Nitrile (Outer: 5 mil, Inner: 4 mil)Nitrile offers excellent resistance to organic acids. Latex is permeable to this class of small molecules.
Eyes Chemical Goggles (Not Safety Glasses)Powder fines can bypass glasses. Acidic dust causes severe corneal opacity.
Respiratory N95/P100 (if outside hood)Only required if hood fails. The compound is a respiratory irritant (H335).[2][3]
Body Lab Coat + Tyvek Sleeves Protects forearms from trace powder accumulation during weighing.
Storage & Incompatibilities
  • Storage Condition: Refrigerate (2–8°C). Keep container tightly closed under inert gas (Argon/Nitrogen) if possible, as moisture can accelerate hydrolysis.

  • Segregation:

    • DO NOT STORE WITH: Strong Oxidizers (Peroxides, Permanganates) or Strong Acids (HCl, H₂SO₄).

    • Reasoning: Acidic environments catalyze the hydrolysis of the cyanamide to urea or release HCN gas.

Part 4: Emergency Response & Decontamination

Standard "spill kits" are insufficient for N-cyano compounds. You must have a neutralization plan.

Decontamination Logic

Do not use bleach (Hypochlorite). Reaction of hypochlorite with amines/cyanamides can produce chloramines (explosive/toxic). Use a basic hydrolysis method.

SpillResponse cluster_warning CONTRAINDICATION Start Spill Detected (Solid Powder) Isolate 1. Evacuate & Isolate (10m radius) Start->Isolate PPE 2. Don PPE (Double Nitrile, Goggles, N95) Isolate->PPE Contain 3. Cover with Wet Paper Towel (Prevents Dust) PPE->Contain Neutralize 4. Wipe with 5% Na2CO3 (Weak Base) Contain->Neutralize Disposal 5. Collect as Haz Waste (Tag: Toxic/Acidic) Neutralize->Disposal NoBleach DO NOT USE BLEACH Risk of Chloramine formation

Figure 2: Step-by-step decision logic for safe spill remediation, emphasizing the avoidance of bleach.

First Aid Specifics
  • Inhalation: Move to fresh air immediately. If breathing is labored, oxygen should be administered by trained personnel. Alert ER to potential cyanide-like toxicity.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use organic solvents (ethanol/DMSO) to wash skin; this increases transdermal absorption.

  • Eye Contact: Flush with water for 15 minutes.[3][4] The acidity requires immediate dilution to prevent permanent corneal damage.

Part 5: Synthesis & Application Context

For drug development professionals, this molecule is a high-value scaffold. It is frequently used as a building block for Janus Kinase (JAK) inhibitors (e.g., Tofacitinib analogs) where the piperidine ring serves as a linker and the cyano group acts as a "warhead" or nitrile mimic.

Synthesis Workflow Awareness

When using CAS 179536-08-4 in synthesis (e.g., amide coupling at the carboxylic acid):

  • Activation: Standard coupling reagents (HATU/EDC) are safe.

  • Deprotection: If the N-cyano group is a protecting group (rare, usually it is the target motif), removal requires harsh conditions.

  • Workup: Avoid acidic aqueous workups if retaining the N-CN is desired. Use neutral or slightly basic extraction buffers.

References

  • BLD Pharm. (2025).[5] SDS for 1-Cyanopiperidine-4-carboxylic acid (CAS 179536-08-4). Retrieved from

  • Reagentia. (n.d.). Product Catalog: 1-Cyanopiperidine-4-carboxylic acid. Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: 4-Cyanopiperidine (Structural Analog Analysis). Retrieved from

  • PubChem. (n.d.). Compound Summary: Piperidine-4-carboxylic acid derivatives. National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2025). SDS for 1-Boc-4-cyanopiperidine-4-carboxylic acid (Related Structure). Retrieved from

Sources

Exploratory

Literature review of 1-Cyanopiperidine-4-carboxylic acid in medicinal chemistry

The Strategic Utility of 1-Cyanopiperidine-4-carboxylic Acid : From Covalent Warhead to Scaffold Content Type: Technical Whitepaper / Medicinal Chemistry Guide Audience: Drug Discovery Scientists, Medicinal Chemists, and...

Author: BenchChem Technical Support Team. Date: February 2026

The Strategic Utility of 1-Cyanopiperidine-4-carboxylic Acid : From Covalent Warhead to Scaffold Content Type: Technical Whitepaper / Medicinal Chemistry Guide Audience: Drug Discovery Scientists, Medicinal Chemists, and Pharmacologists

Executive Summary

1-Cyanopiperidine-4-carboxylic acid (CAS: 179536-08-4) represents a specialized bifunctional scaffold in medicinal chemistry, primarily utilized in the design of reversible covalent inhibitors for cysteine proteases. Its structure combines a piperidine core with two distinct vectors for chemical elaboration:[1][2]

  • The N-Cyano Warhead (Position 1): An electrophilic cyanamide moiety that engages the catalytic cysteine thiolate of target enzymes (e.g., Cathepsin K, L, S) to form a stable but reversible isothiourea adduct.

  • The Carboxylic Acid (Position 4): A handle for amide coupling, allowing chemists to attach P1/P2 recognition elements that dictate selectivity for specific protease pockets.

This guide details the synthesis, mechanistic basis, and application of this scaffold, positioning it as a critical tool in the development of non-peptidic protease inhibitors.

Chemical Architecture & The "Warhead" Mechanism

The defining feature of this molecule is the cyanamide (N-C≡N) group. Unlike C-terminal nitriles (which form thioimidates), the N-cyano group attached to a secondary amine (piperidine) creates a unique electronic environment.

Mechanism of Action: The Isothiourea Adduct

In the context of cysteine proteases (e.g., Cathepsin K), the enzyme's active site contains a catalytic dyad (Cysteine/Histidine). The thiolate anion (


) of the cysteine acts as a nucleophile.
  • Recognition: The inhibitor binds to the active site, guided by substituents attached to the C4-carboxyl group.

  • Nucleophilic Attack: The Cys-thiolate attacks the electrophilic carbon of the N-cyano group.

  • Adduct Formation: A covalent isothiourea adduct is formed.[3]

  • Reversibility: Unlike vinyl sulfones or epoxides (irreversible), the isothiourea adduct is often slowly reversible, reducing the risk of permanent off-target haptenization (immunogenicity).

DOT Diagram 1: Mechanism of Covalent Inhibition

Mechanism Enzyme Free Enzyme (Cathepsin K) [Cys-S⁻] Complex Michaelis Complex (Non-covalent) Enzyme->Complex Binding Inhibitor Inhibitor (1-Cyanopiperidine) Inhibitor->Complex TS Transition State (Thiolate Attack) Complex->TS Nucleophilic Attack Adduct Isothiourea Adduct (Covalent Inhibition) TS->Adduct k_inact Adduct->Enzyme k_off (Slow)

Caption: Kinetic pathway of cysteine protease inhibition by 1-cyanopiperidines, culminating in the reversible isothiourea complex.

Medicinal Chemistry Applications: Cathepsin K Inhibition[3][4][5][6]

Cathepsin K is a lysosomal cysteine protease dominant in osteoclasts and a key target for osteoporosis.[4][5] The 1-cyanopiperidine scaffold serves as a rigidified mimic of the P1-P2 peptide bond found in natural substrates.

SAR (Structure-Activity Relationship) Logic
  • Ring Size: Piperidine (6-membered) vs. Pyrrolidine (5-membered). Literature suggests 5-membered rings (pyrrolidines) often have higher

    
     rates due to ring strain, but piperidines offer distinct vector geometries for the C4-substituent, often improving selectivity.
    
  • The C4-Vector: The carboxylic acid is typically converted to an amide. Bulky hydrophobic groups (e.g., biphenyl, leucine analogs) attached here occupy the S2 pocket of the enzyme, conferring potency.

Table 1: Comparative Potency of N-Cyano Scaffolds (Representative Data)

Scaffold CoreWarheadTarget EnzymeBinding ModeApprox.[6] IC50 (nM)
1-Cyanopiperidine N-CNCathepsin KReversible Covalent50 - 200
1-Cyanopyrrolidine N-CNCathepsin KReversible Covalent10 - 50
Dipeptide Nitrile C-CNCathepsin KReversible Covalent< 10
Vinyl Sulfone C=C-SO2Cathepsin KIrreversible< 5

Note: While dipeptide nitriles (like Odanacatib) are more potent, N-cyanopiperidines offer improved metabolic stability by removing the labile peptide bond.

Synthesis Protocols

The synthesis of 1-cyanopiperidine-4-carboxylic acid and its derivatives typically proceeds from isonipecotic acid (piperidine-4-carboxylic acid).

Synthetic Route Workflow
  • Protection: Esterification of the carboxylic acid (Methyl or t-Butyl ester).

  • Cyanation: Introduction of the N-cyano group using Cyanogen Bromide (BrCN) or electrophilic cyanating agents.

  • Deprotection/Coupling: Hydrolysis of the ester to the free acid, followed by amide coupling to the desired pharmacophore.

DOT Diagram 2: Synthetic Pathway

Synthesis Start Isonipecotic Acid (Piperidine-4-COOH) Step1 Esterification (SOCl₂, MeOH) Start->Step1 Inter1 Methyl Isonipecotate Step1->Inter1 Step2 N-Cyanation (BrCN, NaHCO₃) Inter1->Step2 Inter2 1-Cyano-4-methyl ester Step2->Inter2 Step3 Hydrolysis (LiOH, THF/H₂O) Inter2->Step3 Final 1-Cyanopiperidine-4-COOH (Target Scaffold) Step3->Final

Caption: Step-wise synthesis of the 1-cyanopiperidine-4-carboxylic acid core from isonipecotic acid.

Detailed Protocol: N-Cyanation Step

Standard Operating Procedure (SOP) for Bench Scale

Reagents:

  • Methyl isonipecotate (1.0 eq)

  • Cyanogen Bromide (BrCN) (1.1 eq) [DANGER: Highly Toxic]

  • Sodium Bicarbonate (NaHCO₃) (2.5 eq)

  • Solvent: Dichloromethane (DCM) or Acetonitrile/Water mix.

Procedure:

  • Setup: In a fume hood, dissolve methyl isonipecotate in DCM (0.2 M concentration).

  • Base Addition: Add solid NaHCO₃ to the solution. Cool the mixture to 0°C in an ice bath.

  • Cyanation: Slowly add BrCN (solution in DCM) dropwise over 20 minutes. Note: Exothermic reaction.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 3–12 hours. Monitor by TLC (stain with ninhydrin; product is less polar).

  • Workup: Quench with water. Extract the organic layer. Wash with brine.[7] Dry over MgSO₄.[7]

  • Purification: Concentrate in vacuo. Purify via silica gel chromatography (Ethyl Acetate/Hexanes gradient).

  • Validation: Confirm structure via ¹H-NMR (Loss of NH signal, shift in α-protons).

Biological Characterization

To validate the efficacy of derivatives synthesized from this scaffold, a kinetic enzyme assay is required.

Cathepsin K Inhibition Assay

Objective: Determine


 and mode of inhibition (reversible vs. irreversible).

Protocol:

  • Buffer: 50 mM Sodium Acetate, pH 5.5, 2.5 mM DTT, 2.5 mM EDTA. (Acidic pH mimics the lysosomal environment).

  • Substrate: Fluorogenic peptide Z-Phe-Arg-AMC (

    
    ).
    
  • Enzyme: Recombinant Human Cathepsin K (0.1 - 1 nM final concentration).

  • Workflow:

    • Incubate Enzyme + Inhibitor (various concentrations) for 30 mins at RT.

    • Add Substrate to initiate reaction.

    • Monitor Fluorescence (Ex 360 nm / Em 460 nm) for 20 mins.

  • Data Analysis: Plot Initial Velocity (

    
    ) vs. [Inhibitor]. Fit to a 4-parameter logistic model.
    
  • Reversibility Check: Perform a "Jump Dilution" assay. Incubate enzyme with high [Inhibitor] (100x IC50), then dilute 100-fold into substrate solution. Recovery of enzymatic activity over time indicates reversibility.

References

  • Falgueyret, J. P., et al. (2001). "Novel, nonpeptidic cyanamides as potent and reversible inhibitors of human cathepsins K and L." Journal of Medicinal Chemistry, 44(1), 94-104. Link

  • Ward, R. A., et al. (2002). "Design and synthesis of novel cathepsin K inhibitors." Journal of Medicinal Chemistry. (Contextualizing the N-cyano mechanism).
  • Löser, R., et al. (2022). "Highly potent inhibitors of cathepsin K with a differently positioned cyanohydrazide warhead."[6][5] Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 589–602. Link

  • Serafimova, I. M., et al. (2012). "Reversible targeting of noncatalytic cysteines with chemically tuned electrophiles." Nature Chemical Biology, 8, 471–476. (Mechanistic insights on cyanamide reactivity).
  • ChemicalBook. (2024). "1-Boc-4-cyanopiperidine Synthesis and Properties." Link

Sources

Foundational

Difference between 1-Cyanopiperidine-4-carboxylic acid and isonipecotic acid

Topic: Difference between 1-Cyanopiperidine-4-carboxylic acid and isonipecotic acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary This guid...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Difference between 1-Cyanopiperidine-4-carboxylic acid and isonipecotic acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a rigorous technical comparison between isonipecotic acid (piperidine-4-carboxylic acid) and its N-substituted derivative, 1-cyanopiperidine-4-carboxylic acid . While they share the same piperidine scaffold, the introduction of the electron-withdrawing cyano group at the nitrogen atom fundamentally alters the physicochemical properties, reactivity profile, and pharmaceutical utility of the molecule.

  • Isonipecotic Acid: A zwitterionic, hydrophilic secondary amine used primarily as a stable scaffold and GABA receptor agonist.

  • 1-Cyanopiperidine-4-carboxylic Acid: A non-basic, lipophilic electrophile used as a reactive intermediate for guanidine synthesis or as a covalent warhead in protease inhibitor design.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

The transition from a secondary amine to a cyanamide eliminates the nitrogen's basicity, destroying the zwitterionic character typical of amino acids. This results in drastic changes in solubility and pKa.

Comparative Data Table
FeatureIsonipecotic Acid1-Cyanopiperidine-4-carboxylic Acid
CAS Number 498-94-2179536-08-4
Structure Piperidine ring, free NH, C4-COOHPiperidine ring, N-CN, C4-COOH
Molecular Weight 129.16 g/mol 154.17 g/mol
Electronic State (pH 7) Zwitterion (

)
Anion (

)
Basicity (Amine pKa) ~10.72 (Strongly Basic)< 1.0 (Non-basic / Neutral)
Acidity (Acid pKa) ~3.73~3.5 (Slightly more acidic due to EWG)
LogP (Est.) -2.4 (Highly Hydrophilic)0.2 - 0.5 (Moderately Lipophilic)
Solubility Water, lower alcohols (insoluble in ether)Organic solvents (DCM, EtOAc), Water (pH dep.)
Primary Reactivity Nucleophile (N-alkylation/acylation)Electrophile (Nitrile addition)

Structural Analysis & Electronic Effects

Isonipecotic Acid: The Zwitterionic Scaffold

Isonipecotic acid exists primarily as a zwitterion in neutral aqueous solution. The piperidine ring adopts a chair conformation with the carboxylate group preferring the equatorial position to minimize 1,3-diaxial interactions.

  • Mechanism: The protonated secondary amine (

    
    ) forms strong ionic interactions, making isolation from water difficult without ion-exchange chromatography.
    
1-Cyanopiperidine-4-carboxylic Acid: The Push-Pull System

The N-cyano group (


) is a strong electron-withdrawing group (EWG).
  • Loss of Basicity: The lone pair on the nitrogen is delocalized into the nitrile

    
    -system (
    
    
    
    ), rendering the nitrogen non-basic and planar.
  • Increased Acidity: The inductive effect (-I) of the cyano group propagates through the ring, slightly lowering the pKa of the distal carboxylic acid compared to the parent amine.

  • Electrophilic "Warhead": The nitrile carbon, activated by the electronegative ring nitrogen, becomes susceptible to nucleophilic attack (e.g., by thiols or amines).

Synthetic Pathways[1][10][11]

Synthesis of 1-Cyanopiperidine-4-carboxylic Acid

The synthesis typically proceeds via an electrophilic cyanation of isonipecotic acid (or its ester) using Cyanogen Bromide (BrCN). This reaction must be carefully controlled to prevent the formation of guanidine byproducts.

Graphviz Diagram: Synthetic Workflow

Synthesis Iso Isonipecotic Acid (Zwitterion) Ester Methyl Isonipecotate (Intermediate) Iso->Ester SOCl2, MeOH Reflux Final 1-Cyanopiperidine- 4-carboxylic acid Iso->Final BrCN, NaOH (Direct Cyanation) ProdEster Methyl 1-cyanopiperidine- 4-carboxylate Ester->ProdEster BrCN, Base 0°C to RT BrCN Cyanogen Bromide (BrCN) BrCN->ProdEster Base Base (NaHCO3/NaOAc) Base->ProdEster ProdEster->Final LiOH, THF/H2O Hydrolysis

Figure 1: Synthetic pathways for the conversion of isonipecotic acid to its N-cyano derivative.

Experimental Protocols

Protocol A: N-Cyanation of Methyl Isonipecotate

Direct cyanation of the free acid is possible but often suffers from solubility issues. The ester route is preferred for higher purity.

Reagents: Methyl isonipecotate (1.0 eq), Cyanogen Bromide (1.1 eq), Sodium Bicarbonate (2.5 eq), Dichloromethane (DCM).

  • Preparation: Suspend methyl isonipecotate hydrochloride in DCM and wash with sat.

    
     to generate the free base. Dry the organic layer (
    
    
    
    ) and concentrate.
  • Reaction: Dissolve the free base in anhydrous DCM (0.2 M). Add solid

    
     (2.5 eq).
    
  • Addition: Cool the mixture to 0°C. Add Cyanogen Bromide (Caution: Highly Toxic) portion-wise over 15 minutes.

  • Incubation: Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor by TLC (stain with ninhydrin; product will NOT stain, starting material will).

  • Workup: Filter off inorganic salts. Wash the filtrate with water and brine. Dry over

    
     and concentrate to yield the N-cyano ester.
    
  • Hydrolysis: Dissolve the ester in THF/Water (3:1). Add LiOH (2.0 eq) and stir at RT until the ester is consumed. Acidify to pH 3 with 1M HCl and extract with Ethyl Acetate.

Safety Note: Cyanogen bromide is volatile and releases cyanide upon hydrolysis. All operations must be performed in a well-ventilated fume hood with a bleach trap available.

Reactivity & Applications in Drug Discovery[13]

Isonipecotic Acid: The "Anchor"
  • Role: Acts as a structural mimic of

    
    -aminobutyric acid (GABA).[]
    
  • Application: Used as a polar scaffold to project functional groups in specific spatial orientations.

  • Key Reaction: Amide coupling at the nitrogen to attach lipophilic tails (e.g., in the synthesis of HDAC inhibitors).

1-Cyanopiperidine-4-carboxylic Acid: The "Warhead" & Intermediate
  • Role: The N-cyano group serves as a latent electrophile or a bioisostere.

  • Application 1: Covalent Inhibition: The nitrile carbon is electrophilic.[2] In cysteine proteases (e.g., Cathepsin K), a catalytic cysteine thiol can attack the nitrile to form a thioimidate adduct, irreversibly (or reversibly) inhibiting the enzyme.

  • Application 2: Peptidomimetics: The N-CN group is isoelectronic with the carbonyl group of amides but lacks the hydrogen bond donor capability, useful for probing H-bond networks in receptor binding.

  • Application 3: Synthesis of Guanidines: The N-cyano group reacts with amines at elevated temperatures to form guanidines.

    
    
    This is a key method for synthesizing arginine mimetics on a piperidine scaffold.
    

References

  • Isonipecotic Acid Pharmacology: Krogsgaard-Larsen, P., et al. "GABA agonists and antagonists." Medicinal Research Reviews, 1992. Link

  • N-Cyanation Methodology: Liang, H., et al. "Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions."[3] Synlett, 2017.[3] Link

  • Nitrile Warheads in Drug Design: Asano, T., et al. "Nitriles: An Attractive Approach to the Development of Covalent Inhibitors." Journal of Medicinal Chemistry, 2022. Link

  • Cyanogen Bromide Reaction Mechanism: Pinner, A. "Über die Umwandlung der Nitrile in Imide." Berichte der deutschen chemischen Gesellschaft, 1883. (Foundational chemistry for nitrile reactivity).
  • Chemical Properties: PubChem Compound Summary for CID 3773 (Isonipecotic acid). Link

Sources

Exploratory

Toxicity profile and handling of 1-Cyanopiperidine-4-carboxylic acid

An In-Depth Technical Guide to the Toxicity Profile and Safe Handling of 1-Cyanopiperidine-4-carboxylic Acid Executive Summary 1-Cyanopiperidine-4-carboxylic acid is a heterocyclic compound of interest in synthetic chemi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Toxicity Profile and Safe Handling of 1-Cyanopiperidine-4-carboxylic Acid

Executive Summary

1-Cyanopiperidine-4-carboxylic acid is a heterocyclic compound of interest in synthetic chemistry and drug discovery. Its unique trifunctional structure presents a complex safety profile that demands rigorous handling protocols. The primary hazards are associated with the cyano moiety, which can lead to rapid and severe toxicity, and the piperidine ring, which is known to be corrosive and a skin/respiratory irritant.[1][2] This guide provides a detailed examination of the inferred toxicological properties of this compound, outlines essential engineering controls and personal protective equipment (PPE), and establishes clear protocols for routine handling, spill management, and emergency response.

Structural Analysis and Inferred Hazard Identification

The toxicological profile of 1-Cyanopiperidine-4-carboxylic acid can be inferred by dissecting its molecular structure into its constituent functional groups.

  • Cyano Group (-CN): This is the most significant contributor to the compound's acute toxicity. In the body, or upon contact with acids, cyanide compounds can release the cyanide anion (CN⁻) or hydrogen cyanide (HCN) gas.[2][3] Cyanide is a potent cellular asphyxiant that inhibits aerobic respiration, leading to rapid onset of severe symptoms and potentially death.[2] Exposure can occur through inhalation, ingestion, or skin absorption.[2]

  • Piperidine Ring: Piperidine is a basic heterocyclic amine that is classified as a corrosive irritant.[1][4] Contact can cause severe burns to the skin and eyes.[1][5] Inhalation of piperidine vapors can irritate the nose, throat, and respiratory system, causing coughing and wheezing.[1][6] Systemic exposure can lead to neurological effects such as dizziness, headache, and muscle weakness.[1]

  • Carboxylic Acid Group (-COOH): While generally weaker acids, carboxylic acids can still be corrosive or irritant, particularly to the eyes and skin.[7] A critical, and often overlooked, hazard is the potential for intramolecular or intermolecular reactions. The acidic proton of the carboxylic acid could potentially protonate the nitrile, especially under certain conditions (e.g., heating), which could influence its reactivity and stability. More importantly, the acidic nature of this group increases the risk of inadvertent hydrogen cyanide (HCN) gas release if the compound comes into contact with itself in an acidic microenvironment or with other acids.[3][8]

Caption: Hazard contributions of the functional groups in 1-Cyanopiperidine-4-carboxylic acid.

Inferred Toxicological Profile

Based on analogous compounds like 4-Cyanopiperidine, this compound should be treated as highly hazardous.[9][10]

Parameter Inferred Hazard Justification & References
Acute Toxicity: Oral Toxic if swallowed. Analogy with 4-Cyanopiperidine and general cyanide toxicity.[10][11] Ingestion can lead to systemic cyanide poisoning.[2]
Acute Toxicity: Dermal Toxic in contact with skin. Analogy with 4-Cyanopiperidine.[10][11] The piperidine moiety may enhance skin penetration.[1]
Acute Toxicity: Inhalation Toxic if inhaled. Analogy with 4-Cyanopiperidine.[9][11] Risk of HCN gas release presents a significant inhalation hazard.[3]
Skin Corrosion/Irritation Causes skin irritation/burns. The piperidine ring is known to be corrosive.[1][5] The carboxylic acid group can also contribute to irritation.[7]
Eye Damage/Irritation Causes serious eye damage. Piperidine can cause permanent eye injury.[1] The compound should be considered capable of causing severe, irreversible damage.
Mutagenicity/Carcinogenicity Data not available. No specific data exists. Piperidine itself has not shown carcinogenic activity.[6]

Risk Assessment and Handling Protocols

A rigorous, multi-layered approach to risk mitigation is mandatory.

Engineering Controls
  • Chemical Fume Hood: All manipulations of 1-Cyanopiperidine-4-carboxylic acid, including weighing, transfers, and reaction setups, must be performed within a certified chemical fume hood.[2][3][12] This is critical to prevent inhalation of any dust or potential HCN gas release.

  • Ventilation: Ensure the laboratory has adequate general ventilation. The fume hood should be monitored to ensure it is functioning correctly.[12]

  • Designated Area: Establish a designated area within the lab specifically for working with this compound.[2][3] This area should be clearly marked with hazard signs.

Personal Protective Equipment (PPE)

A standard laboratory coat and closed-toe shoes are insufficient. The following PPE is required:

PPE Type Specification Rationale
Hand Protection Double-gloving with nitrile gloves. [12][13]Nitrile provides good resistance to a range of chemicals, including nitriles and amines.[13][14][15] Double-gloving provides an extra layer of protection against tears and contamination during removal.
Eye/Face Protection Chemical safety goggles and a full-face shield. Goggles protect against splashes. A face shield is necessary to protect the entire face from corrosive splashes, especially during transfers of material.[16]
Body Protection Chemical-resistant apron or lab coat. To protect against spills and splashes on personal clothing.[12]
Respiratory Protection Not typically required if all work is done in a fume hood. A risk assessment may indicate the need for a respirator (e.g., for large spills). Consult with institutional safety personnel.
Standard Operating Procedure (SOP) for Handling

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup Prep Review SDS of all reagents and this guide Area Designate and clear fume hood space Prep->Area PPE Don appropriate PPE (Double gloves, goggles, face shield) Area->PPE Incompatibles CRITICAL: Keep all acids away from the designated work area! Area->Incompatibles Weigh Weigh solid in fume hood Use tared, sealed container PPE->Weigh Transfer Perform all transfers and additions in hood Weigh->Transfer Reaction Keep reaction setup strictly within the hood Transfer->Reaction Decontaminate Decontaminate glassware and surfaces with 10% bleach, then pH 10 buffer Reaction->Decontaminate Waste Segregate cyanide-containing waste (Solid and Liquid separate) Decontaminate->Waste RemovePPE Remove PPE carefully (Outer gloves first) Waste->RemovePPE Wash Wash hands thoroughly RemovePPE->Wash

Caption: A step-by-step workflow for the safe handling of 1-Cyanopiperidine-4-carboxylic acid.

Key Procedural Points:

  • Never Work Alone: Do not perform operations with this compound while alone in the laboratory.[12]

  • Acid Incompatibility: The most critical precaution is the strict segregation from acids.[3][8][12] Accidental mixing can generate highly toxic hydrogen cyanide gas. Store the compound away from all acids.

  • Storage: Store in a tightly sealed, clearly labeled container within a secondary container.[12] The storage location should be cool, dry, well-ventilated, and secured.[3]

  • Waste Disposal: All waste, including contaminated gloves, paper towels, and glassware, must be treated as hazardous cyanide waste.[3][12] Collect solid and liquid waste in separate, clearly labeled, sealed containers.[3] Never mix cyanide waste with acidic waste streams.

Emergency Procedures

Speed is of the essence in any cyanide-related incident. Ensure all personnel are familiar with these procedures before beginning work.

Spill Response
  • Minor Spill (in fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, decontaminate the area. First, use a pH 10 buffer solution, followed by cleaning with a freshly prepared 10% bleach solution.[2][3]

    • Collect all cleanup materials in a sealed bag for hazardous waste disposal.

  • Major Spill (outside fume hood):

    • Evacuate the laboratory immediately.

    • Alert others and activate the emergency alarm.

    • Contact the institution's emergency response team or local fire department.

    • Do not re-enter the area.

Personnel Exposure

The primary first aid response for any significant cyanide exposure is the administration of 100% oxygen.[17][18][19] Antidotes like hydroxocobalamin (Cyanokit®) should only be administered by trained medical professionals.[17][19]

Emergency_Response_Flowchart cluster_actions Concurrent Actions Start Exposure Occurs! (Inhalation, Skin, or Eye Contact) CallHelp SHOUT FOR HELP Call Emergency Services (e.g., 911) & Campus Security Start->CallHelp Remove Remove victim from exposure (if safe to do so) to fresh air CallHelp->Remove Oxygen Administer 100% Oxygen via non-rebreather mask Remove->Oxygen Decon Remove all contaminated clothing. Wash skin with copious amounts of water for at least 20 minutes Oxygen->Decon EyeWash If eye contact, irrigate with water for at least 15 minutes Oxygen->EyeWash NoMouth DO NOT use mouth-to-mouth resuscitation Oxygen->NoMouth Monitor Continue monitoring and oxygen until medical help arrives cluster_actions cluster_actions cluster_actions->Monitor

Caption: Emergency response flowchart for personnel exposure to cyanide-containing compounds.

Specific Exposure Routes:

  • Inhalation: Move the person to fresh air immediately.[20] Administer 100% oxygen.[17][18][19]

  • Skin Contact: Immediately remove all contaminated clothing.[17][18][21] Wash the affected skin area with copious amounts of water for at least 20 minutes.[19][21]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[17][18]

  • Ingestion: Do not induce vomiting. Do not give anything by mouth.[17][18] Seek immediate medical attention.

Conclusion

1-Cyanopiperidine-4-carboxylic acid is a compound with a significant and multifaceted hazard profile. The high acute toxicity of the cyano group, combined with the corrosive nature of the piperidine ring, necessitates a conservative and highly disciplined approach to safety. By implementing robust engineering controls, mandating appropriate PPE, and adhering strictly to the handling and emergency protocols outlined in this guide, researchers can mitigate the risks associated with this valuable synthetic building block. A thorough understanding of the underlying chemical hazards is the foundation of a safe and productive research environment.

References

  • First aid for cyanide exposure - OHS Information Sheet - Health Safety & Wellbeing. (2024, May 15). Retrieved from [Link]

  • Cyanide poisoning recommendations on first aid treatment for employers and first aiders. (n.d.). Health and Safety Executive and National Poisons Information Service. Retrieved from [Link]

  • Cyanide poisoning - Wellbeing, Safety and Health. (n.d.). University of Leeds. Retrieved from [Link]

  • Karinen, K. (2013, October 25). FIRST AID IN CASE OF CYANIDE ACCIDENTS. Department of Chemistry.
  • Laboratory Use of Cyanide Salts Safety Guidelines. (2015, February 25). MIT Environmental Health & Safety. Retrieved from [Link]

  • Acute cyanide poisoning - First aid and medical support. (2024, November 22). WorkSafe WA. Retrieved from [Link]

  • Hazard Substance Fact Sheet: Piperidine. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 11 - Piperidine. (2012). National Center for Biotechnology Information. Retrieved from [Link]

  • Cyanide Compounds | Safety Services. (2021, June 7). UCL – University College London. Retrieved from [Link]

  • Information on Cyanide Compounds. (n.d.). Stanford Environmental Health & Safety. Retrieved from [Link]

  • Nitrile Gloves: 4 Aspects of Superior Hand Protection for Chemical Handling, Contamination Prevention, and Allergen-Free Safety. (2024, November 1). Medtecs Business Solutions. Retrieved from [Link]

  • Are Nitrile Gloves Considered PPE? (n.d.). Armbrust American. Retrieved from [Link]

  • Chemical, Nitrile, NH3 & LPG Handling Gloves. (n.d.). QC Supply. Retrieved from [Link]

  • Lab Safety Guideline: Cyanide. (n.d.). Harvard Environmental Health and Safety. Retrieved from [Link]

  • Nitrile Gloves: Advancing PPE and Industrial Hand Safety. (n.d.). LinkedIn. Retrieved from [Link]

  • Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. (2025, January 7). PPS Gloves. Retrieved from [Link]

  • Safety Data Sheet: PIPERIDINE (D11, 98%). (n.d.). Cambridge Isotope Laboratories.
  • How to handle potassium cyanide in a lab. (2015, July 14). Quora. Retrieved from [Link]

  • The MSDS HyperGlossary: Carboxylic Acid. (2025, October 18). Interactive Learning Paradigms, Incorporated. Retrieved from [Link]

  • Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. (n.d.). AAPPTec.
  • SAFETY DATA SHEET: 4-Cyanopiperidine. (n.d.). Fisher Scientific.
  • 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid - Links. (2025, October 15). eChemPortal. Retrieved from [Link]

  • SAFETY DATA SHEET: Complex of Calcium and carboxylic acids. (n.d.). Greenbook.net.
  • 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid - Cancer. (2025, October 15). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Safety Data Sheet: PAF C-16 Carboxylic Acid. (2022, January 12). Cayman Chemical.
  • SAFETY DATA SHEET: Cefixime, Hydrated, USP. (2018, December 28). Spectrum Chemical.
  • SAFETY DATA SHEET: coumarin-3-carboxylic acid. (2025, October 15). Sigma-Aldrich.

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Protocols & Analytical Methods

Method

Synthesis of 1-Cyanopiperidine-4-carboxylic Acid: A Detailed Guide for Drug Discovery Professionals

Introduction: The Significance of the Cyano-Piperidine Moiety in Medicinal Chemistry The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Cyano-Piperidine Moiety in Medicinal Chemistry

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1] Its conformational flexibility and ability to present substituents in defined spatial orientations make it an ideal building block for interacting with biological targets. The introduction of a cyano group at the 1-position of the piperidine ring, yielding 1-cyanopiperidine derivatives, offers medicinal chemists a unique tool for modulating the physicochemical properties and pharmacological activity of lead compounds. The cyano group can act as a hydrogen bond acceptor, a metabolic blocker, or a precursor for other functional groups, making it a valuable addition to the drug discovery toolkit. This application note provides a comprehensive, in-depth guide to the synthesis of 1-cyanopiperidine-4-carboxylic acid from the readily available starting material, isonipecotic acid. This protocol is designed for researchers, scientists, and drug development professionals seeking a reliable and well-characterized method for accessing this important building block.

Reaction Overview: The Von Braun Reaction

The synthesis of 1-cyanopiperidine-4-carboxylic acid from isonipecotic acid is achieved through a direct cyanation of the secondary amine. The most common and effective method for this transformation is the Von Braun reaction, which utilizes a cyanogen halide, typically cyanogen bromide (BrCN), to introduce the cyano group onto the nitrogen atom of a tertiary or secondary amine.[2][3] While highly effective, this method requires strict adherence to safety protocols due to the high toxicity of cyanogen bromide.[4][5][6][7]

Experimental Workflow Diagram

Synthesis_Workflow IsonipecoticAcid Isonipecotic Acid (Starting Material) ReactionVessel Reaction with Cyanogen Bromide IsonipecoticAcid->ReactionVessel Dissolution in suitable solvent Workup Aqueous Work-up & Extraction ReactionVessel->Workup Quenching & pH adjustment Purification Purification (Crystallization) Workup->Purification FinalProduct 1-Cyanopiperidine-4- carboxylic acid Purification->FinalProduct Characterization Product Characterization (NMR, MS, etc.) FinalProduct->Characterization

Caption: A schematic overview of the synthesis process from starting material to final product characterization.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
Isonipecotic acid≥98%Commercially Available
Cyanogen bromide (BrCN)≥97%Commercially AvailableEXTREMELY TOXIC . Handle with extreme caution in a certified fume hood.
Sodium bicarbonate (NaHCO₃)Reagent GradeCommercially Available
Diethyl ether (Et₂O)AnhydrousCommercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Hydrochloric acid (HCl)ConcentratedCommercially Available
Sodium sulfate (Na₂SO₄)AnhydrousCommercially Available
Deionized waterIn-house

Detailed Step-by-Step Protocol

SAFETY FIRST: Cyanogen bromide is a highly toxic and volatile solid. All manipulations must be performed in a well-ventilated and certified chemical fume hood. Appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles, must be worn at all times.[4][5][6][7] An emergency plan for cyanide exposure should be in place.

  • Reaction Setup:

    • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add isonipecotic acid (1.0 equivalent).

    • Dissolve the isonipecotic acid in a suitable solvent. A biphasic system of diethyl ether and water is often employed. The aqueous phase should be a saturated solution of sodium bicarbonate to act as a base.

  • Cyanation Reaction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • In a separate, dry flask, carefully weigh the cyanogen bromide (1.1 equivalents). CAUTION: Avoid inhalation of dust.

    • Dissolve the cyanogen bromide in a minimal amount of the organic solvent being used in the reaction (e.g., diethyl ether).

    • Add the cyanogen bromide solution dropwise to the stirred isonipecotic acid solution over a period of 30 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Reaction Work-up and Product Isolation:

    • Carefully quench the reaction by the slow addition of water.

    • Separate the organic and aqueous layers using a separatory funnel.

    • Extract the aqueous layer three times with dichloromethane.

    • Combine the organic extracts and wash them with brine (saturated NaCl solution).

    • Dry the combined organic layers over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude 1-cyanopiperidine-4-carboxylic acid can be purified by crystallization. A suitable solvent system for crystallization is a mixture of ethanol and water or ethyl acetate and hexanes.

    • Dissolve the crude product in a minimal amount of the hot solvent system and allow it to cool slowly to room temperature, then further cool in an ice bath to induce crystallization.

    • Collect the crystalline product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Reaction Mechanism

Reaction_Mechanism Reactants Isonipecotic Acid Cyanogen Bromide Intermediate N-cyano-4-carboxypiperidinium bromide Reactants:f0->Intermediate:f0 Nucleophilic attack of amine on BrCN Product 1-Cyanopiperidine-4-carboxylic acid HBr Intermediate:f0->Product:f0 Deprotonation

Caption: The mechanism of the Von Braun reaction for the cyanation of isonipecotic acid.

The reaction proceeds via a nucleophilic attack of the secondary amine of isonipecotic acid on the electrophilic carbon atom of cyanogen bromide. This results in the formation of an N-cyano-4-carboxypiperidinium bromide intermediate. Subsequent deprotonation, facilitated by the base (sodium bicarbonate) in the reaction mixture, yields the final product, 1-cyanopiperidine-4-carboxylic acid, and hydrobromic acid as a byproduct.

Characterization Data

The identity and purity of the synthesized 1-cyanopiperidine-4-carboxylic acid should be confirmed by standard analytical techniques.

Analytical TechniqueExpected Results
¹H NMR Characteristic peaks corresponding to the piperidine ring protons and the absence of the N-H proton signal from the starting material. The chemical shifts will be influenced by the solvent used.
¹³C NMR A peak corresponding to the nitrile carbon (C≡N) will be present, typically in the range of 115-125 ppm. The carboxylic acid carbonyl carbon will also be observable.
Mass Spectrometry (MS) The molecular ion peak corresponding to the calculated mass of 1-cyanopiperidine-4-carboxylic acid (C₇H₁₀N₂O₂) should be observed.
Infrared (IR) Spectroscopy A characteristic sharp absorption band for the nitrile (C≡N) stretch will be present around 2200-2260 cm⁻¹. The broad O-H stretch of the carboxylic acid will also be prominent.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Yield Incomplete reaction.Increase reaction time or slightly increase the equivalents of cyanogen bromide. Ensure the starting material is fully dissolved.
Product loss during work-up.Perform multiple extractions with dichloromethane. Ensure the pH of the aqueous layer is acidic before extraction to protonate the carboxylic acid, making it more soluble in the organic phase.
Impure Product Presence of unreacted starting material.Optimize the stoichiometry of the reagents. Improve the efficiency of the purification by recrystallization, possibly trying different solvent systems.
Formation of byproducts.The Von Braun reaction is generally clean for secondary amines. If byproducts are observed, consider alternative, milder cyanating agents.[8][9][10]

Alternative Cyanating Reagents

While cyanogen bromide is highly effective, its extreme toxicity has prompted the development of safer alternatives for the N-cyanation of secondary amines.[10] Researchers may consider exploring reagents such as:

  • Trichloroacetonitrile: An inexpensive and less toxic cyano source.[8][9]

  • Trimethylsilyl cyanide (TMSCN) with an oxidant: In situ generation of an electrophilic cyanating agent.[11]

  • N-Chlorosuccinimide and Zn(CN)₂: Avoids the direct handling of toxic cyanogen halides.[8]

The choice of reagent will depend on the specific substrate, desired reaction conditions, and safety considerations of the laboratory.

Conclusion

This application note provides a detailed and practical guide for the synthesis of 1-cyanopiperidine-4-carboxylic acid from isonipecotic acid using the Von Braun reaction. By following the outlined protocol and adhering to the stringent safety precautions, researchers can reliably produce this valuable building block for application in drug discovery and medicinal chemistry programs. The information on reaction mechanism, characterization, troubleshooting, and alternative reagents further equips scientists with the knowledge to successfully implement and adapt this synthesis for their specific needs.

References

  • Cyanogen Bromide | NAU. (n.d.). Retrieved from [Link]

  • Cyanogen bromide - PENTA. (2025, March 31). Retrieved from [Link]

  • Chen, Y., et al. (2013). A Simple Method for the Electrophilic Cyanation of Secondary Amines. Organic Letters, 15(24), 6112–6115.
  • cyanogen bromide (CNBr) - GazFinder. (n.d.). Retrieved from [Link]

  • Common Name: CYANOGEN BROMIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPL - NJ.gov. (n.d.). Retrieved from [Link]

  • Morrill, L. C., et al. (2016). N-Cyanation of Secondary Amines Using Trichloroacetonitrile. Request PDF. Retrieved from [Link]

  • Morrill, L. C., et al. (2016). N-Cyanation of Secondary Amines Using Trichloroacetonitrile. Organic Letters, 18(21), 5584–5587.
  • Morrill, L. C., et al. (2016). N-Cyanation of Secondary Amines using Trichloroacetonitrile - ORCA – Online Research @ Cardiff. Retrieved from [Link]

  • Reddy, B. V. S., & Reddy, P. S. (2019).
  • 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid - Pipzine Chemicals. (n.d.). Retrieved from [Link]

  • Davies, H. M. L., & Lian, Y. (2012). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal, 18(36), 11246-11251.
  • von Braun Reaction. (n.d.). Retrieved from [Link]

  • US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google Patents. (n.d.).
  • Douglas, D. E., & Williams, D. L. H. (1958). THE REACTION OF CYANOGEN BROMIDE WITH THE SODIUM SALTS OF CARBOXYLIC ACIDS: II. THE REACTION OF CYANOGEN BROMIDE WITH THE SODIUM SALTS OF ALIPHATIC ACIDS. Canadian Journal of Chemistry, 36(9), 1256-1259.
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274.
  • Scheme 1: Synthesis of Isonipecotic acid methyl ester 1 Methyl... - ResearchGate. (n.d.). Retrieved from [Link]

  • 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid - Links. (2025, October 15). Retrieved from [Link]

  • Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • Kharatkar, R. B., et al. (2015). Synthesis, Characterization and Evaluation of Antimicrobial and Antifungal Activities of 1-[2-(2-Tert-Butylcarbamoyl-Benzoylamino)-Alkyl Acyl]-Piperidine-4- Carboxylic Acid Methyl Ester.
  • Cyanogen bromide - Wikipedia. (n.d.). Retrieved from [Link]

  • CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid - Google Patents. (n.d.).
  • Regiodivergent α- and β-Functionalization of Saturated N-Heterocycles by Photocatalytic Oxidation | ChemRxiv. (n.d.). Retrieved from [Link]

  • Wang, D., et al. (2022). Detection and Stability of Cyanogen Bromide and Cyanogen Iodide in Drinking Water.
  • A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - MDPI. (2012, March 7). Retrieved from [Link]

  • US5387713A - Process for purification of carboxylic acids - Google Patents. (n.d.).
  • Cyanic acid, phenyl ester - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Oxidative addition of cyanogen bromide to C,N-chelated and Lappert's stannylenes - Dalton Transactions (RSC Publishing). (n.d.). Retrieved from [Link]

  • Lamberth, C., & Dinges, J. (Eds.). (2016). Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals. John Wiley & Sons.
  • N-boc-4-cyanopiperidine-4-carboxylic acid (C12H18N2O4) - PubChemLite. (n.d.). Retrieved from [Link]

Sources

Application

Application Notes and Protocols: Strategic N-Cyanation of Piperidine-4-Carboxylic Acid

These application notes provide a comprehensive guide for researchers, medicinal chemists, and process development scientists on the N-cyanation of piperidine-4-carboxylic acid. This reaction is a critical transformation...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and process development scientists on the N-cyanation of piperidine-4-carboxylic acid. This reaction is a critical transformation in the synthesis of various pharmaceutically active compounds, where the N-cyano group can serve as a versatile synthetic handle or as a key pharmacophore element. This document outlines the underlying mechanistic principles, optimized reaction conditions, a detailed experimental protocol, and essential safety considerations.

Introduction: The Synthetic Utility of N-Cyanopiperidines

The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, present in a vast array of approved drugs. Functionalization of the piperidine nitrogen atom is a common strategy to modulate the pharmacological properties of a molecule. The N-cyanation of piperidines, including piperidine-4-carboxylic acid, transforms the basic secondary amine into a neutral N-cyano derivative. This transformation is significant for several reasons:

  • Bioisosteric Replacement: The N-cyano group can act as a bioisostere for other functional groups, influencing binding interactions with biological targets.

  • Synthetic Intermediate: The cyanamide can be further elaborated into more complex functionalities such as ureas, thioureas, guanidines, and tetrazoles, which are prevalent in drug candidates.

  • Modulation of Physicochemical Properties: The introduction of the cyano group alters the polarity, lipophilicity, and basicity of the parent piperidine, which can be leveraged to optimize drug-like properties.

This guide focuses on the use of cyanogen bromide (BrCN) as the cyanating agent, a widely used and effective reagent for this transformation.

Reaction Mechanism and Key Parameters

The N-cyanation of a secondary amine like piperidine-4-carboxylic acid with cyanogen bromide proceeds through a nucleophilic substitution pathway. The reaction is typically performed in the presence of a base to neutralize the hydrobromic acid (HBr) byproduct.

Mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the piperidine nitrogen atom attacks the electrophilic carbon of cyanogen bromide.

  • Intermediate Formation: This attack forms a transient, positively charged quaternary ammonium intermediate.

  • Proton Abstraction: A base present in the reaction mixture abstracts the proton from the nitrogen atom.

  • Product Formation: The intermediate collapses to form the neutral N-cyanopiperidine product and the corresponding bromide salt of the base.

reaction_mechanism piperidine Piperidine-4-carboxylic acid intermediate [Quaternary Ammonium Intermediate] piperidine->intermediate + BrCN brcn Br-C≡N brcn->intermediate base Base product N-Cyanopiperidine-4-carboxylic acid base->product intermediate->product + Base salt Base-H⁺ Br⁻

Figure 1: Reaction mechanism for N-cyanation.

Critical Reaction Parameters:

The success of the N-cyanation reaction is highly dependent on the careful control of several parameters:

  • Choice of Base: A non-nucleophilic base is crucial to prevent side reactions with cyanogen bromide. Common choices include potassium carbonate (K₂CO₃) or triethylamine (Et₃N). The base should be strong enough to neutralize the HBr byproduct but not so strong as to promote decomposition of the cyanating agent.

  • Solvent System: The solvent should be inert to the reactants and capable of dissolving the piperidine substrate. A biphasic system, such as diethyl ether and water, is often employed. This allows for the sequestration of the inorganic byproduct (e.g., KBr) into the aqueous phase, driving the reaction to completion. Other suitable solvents include tetrahydrofuran (THF) and dichloromethane (DCM).

  • Temperature Control: The reaction is typically exothermic and should be performed at low temperatures (0-5 °C) to minimize side reactions and control the reaction rate. Allowing the reaction to warm to room temperature ensures completion.

  • Stoichiometry: A slight excess of cyanogen bromide is often used to ensure complete conversion of the starting material. However, a large excess should be avoided to simplify purification.

Experimental Protocol: N-Cyanation of Piperidine-4-carboxylic Acid

This protocol details a reliable method for the N-cyanation of piperidine-4-carboxylic acid using cyanogen bromide.

Materials and Reagents:
Reagent/MaterialGradeSupplier (Example)
Piperidine-4-carboxylic acid≥98%Sigma-Aldrich
Cyanogen bromide (BrCN)97%Sigma-Aldrich
Potassium carbonate (K₂CO₃)Anhydrous, ≥99%Fisher Scientific
Diethyl ether (Et₂O)Anhydrous, ≥99%VWR Chemicals
Deionized WaterN/AIn-house
Hydrochloric acid (HCl)Concentrated (37%)Sigma-Aldrich
Sodium sulfate (Na₂SO₄)Anhydrous, granularFisher Scientific
5 M Sodium hydroxide (NaOH) solutionN/AIn-house
Safety Precautions:

WARNING: Cyanogen bromide is highly toxic and corrosive. It can be fatal if inhaled, swallowed, or absorbed through the skin. This experiment must be performed in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves, is mandatory. All glassware should be quenched with a basic solution (e.g., 1 M NaOH) after use to destroy any residual cyanogen bromide.

Step-by-Step Procedure:
  • Reaction Setup:

    • To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, add piperidine-4-carboxylic acid (1.0 eq).

    • Add a solution of potassium carbonate (2.5 eq) in water.

    • Add diethyl ether to the flask.

    • Cool the stirred suspension to 0 °C using an ice-water bath.

  • Addition of Cyanogen Bromide:

    • Dissolve cyanogen bromide (1.1 eq) in a minimal amount of diethyl ether.

    • Add this solution dropwise to the cooled reaction mixture via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Progression:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

    • Continue stirring at room temperature for 12-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Isolation:

    • Once the reaction is complete, separate the organic and aqueous layers using a separatory funnel.

    • Wash the organic layer with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude N-cyanopiperidine-4-carboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

experimental_workflow setup 1. Reaction Setup - Add Piperidine-4-carboxylic acid, K₂CO₃, H₂O, Et₂O - Cool to 0 °C addition 2. Reagent Addition - Add BrCN solution dropwise - Maintain T < 5 °C setup->addition reaction 3. Reaction - Warm to room temperature - Stir for 12-16 hours addition->reaction workup 4. Workup - Separate layers - Wash with brine - Dry and concentrate reaction->workup purification 5. Purification - Recrystallization or Column Chromatography workup->purification product Pure N-Cyanopiperidine-4-carboxylic acid purification->product

Figure 2: Experimental workflow for N-cyanation.

Alternative Cyanating Agents

While cyanogen bromide is effective, its high toxicity may be a concern. Several alternative reagents can be employed for N-cyanation:

  • Cyanogen Iodide (ICN): Similar reactivity to BrCN but may offer different selectivity in complex molecules.

  • 2,4,6-Trichloro-1,3,5-triazine (TCT, Cyanuric Chloride): A less hazardous alternative, often used in combination with a cyanide source like sodium cyanide.

  • N-Cyanosuccinimide (NCS): A solid, easier-to-handle reagent, though it may be less reactive than BrCN.

The choice of reagent will depend on the specific substrate, safety considerations, and desired reaction conditions.

Summary of Reaction Conditions

ParameterConditionRationale
Substrate Piperidine-4-carboxylic acidStarting material
Reagent Cyanogen bromide (1.1 eq)Electrophilic source of the cyano group
Base Potassium carbonate (2.5 eq)Neutralizes HBr byproduct, non-nucleophilic
Solvent Diethyl ether / WaterBiphasic system to dissolve reactants and sequester byproducts
Temperature 0 °C to room temperatureControls exotherm and reaction rate, ensures completion
Reaction Time 12-16 hoursSufficient time for complete conversion
Workup Aqueous workupRemoves inorganic salts and water-soluble impurities
Purification Recrystallization or Column ChromatographyIsolates the pure product

References

  • D. O'Hagan, "Pyrrole, pyrrolidine, pyridine, piperidine and tropane alkaloids," Natural Product Reports, vol. 17, no. 5, pp. 435-446, 2000. [Link]

  • E. J. Browne, "Triazoles and tetrazoles," Comprehensive Organic Chemistry II, vol. 4, pp. 1049-1113, 1991. [Link]

  • W. L. F. Armarego and C. L. L. Chai, Purification of Laboratory Chemicals, 5th ed. Butterworth-Heinemann, 2003. [Link]

  • H. G. O. Alvim, E. N. da Silva Júnior, and B. A. D. Neto, "What do we know about von Braun (Br) reaction? A review of the reaction mechanism and its synthetic applications," RSC Advances, vol. 4, no. 86, pp. 45832-45854, 2014. [Link]

Method

The Strategic Utility of 1-Cyanopiperidine-4-carboxylic Acid in Modern Drug Discovery

Introduction: In the landscape of contemporary pharmaceutical development, the strategic selection of molecular building blocks is paramount to the efficient synthesis of complex therapeutic agents. 1-Cyanopiperidine-4-c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of contemporary pharmaceutical development, the strategic selection of molecular building blocks is paramount to the efficient synthesis of complex therapeutic agents. 1-Cyanopiperidine-4-carboxylic acid, and its protected analogues, have emerged as a highly versatile class of intermediates. Their utility stems from the orthogonal reactivity of the cyano and carboxylic acid functionalities, coupled with the conformational rigidity of the piperidine scaffold. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 1-cyanopiperidine-4-carboxylic acid, with a particular focus on its role in the synthesis of targeted therapies such as PARP inhibitors.

Physicochemical Properties and Strategic Advantages

1-Cyanopiperidine-4-carboxylic acid possesses a unique combination of functional groups that make it a valuable intermediate in multi-step organic synthesis. The piperidine ring provides a common structural motif in many biologically active compounds, influencing properties such as solubility, lipophilicity, and metabolic stability[1][2]. The presence of both a nucleophilic nitrogen (once the cyano group is transformed or if the synthesis starts from a precursor), an electrophilic carbon in the cyano group, and a carboxylic acid handle for amide bond formation or other derivatization, allows for a divergent and efficient synthetic strategy.

PropertyValueReference
CAS Number 179536-08-4[Source]
Molecular Formula C₇H₁₀N₂O₂[Source]
Molecular Weight 154.17 g/mol [Source]
Appearance White to off-white solid[General Observation]
Solubility Soluble in polar organic solvents[General Observation]

Synthesis of 1-Cyanopiperidine-4-carboxylic Acid: A Protocol Grounded in the Strecker Synthesis

The synthesis of α-amino acids and their derivatives can be efficiently achieved through the Strecker synthesis, which involves the reaction of an aldehyde or ketone with ammonia and cyanide, followed by hydrolysis of the resulting α-aminonitrile[3][4]. A similar strategy can be employed for the synthesis of 1-cyanopiperidine-4-carboxylic acid, starting from a suitable piperidone precursor.

Conceptual Workflow for Synthesis

G start N-protected-4-piperidone step1 Strecker Reaction (e.g., KCN, NH4Cl) start->step1 intermediate α-aminonitrile intermediate step1->intermediate step2 Nitrile Hydrolysis (Acid or Base Catalyzed) intermediate->step2 product N-protected-4-amino-piperidine-4-carboxylic acid step2->product step3 Cyanation of Amine product->step3 final_product 1-Cyanopiperidine-4-carboxylic acid step3->final_product

Caption: Conceptual workflow for the synthesis of 1-Cyanopiperidine-4-carboxylic acid.

Detailed Protocol: Synthesis of N-Boc-1-cyanopiperidine-4-carboxylic acid

This protocol outlines a plausible synthetic route based on the principles of the Strecker synthesis and subsequent functional group manipulations.

Step 1: Strecker reaction to form the α-aminonitrile

  • To a stirred solution of N-Boc-4-piperidone (1 equivalent) in a suitable solvent such as methanol or ethanol, add ammonium chloride (1.2 equivalents) and potassium cyanide (1.2 equivalents).

  • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)[5].

  • Upon completion, quench the reaction by the addition of water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-aminonitrile.

Step 2: Hydrolysis of the nitrile to the carboxylic acid

  • The crude α-aminonitrile from the previous step is subjected to hydrolysis. This can be achieved under acidic or basic conditions[6][7].

  • Acidic Hydrolysis: Reflux the α-aminonitrile in a mixture of a strong acid (e.g., 6M HCl) and water for several hours[7].

  • Basic Hydrolysis: Alternatively, reflux the α-aminonitrile in an aqueous solution of a strong base (e.g., 4M NaOH)[7].

  • After cooling, adjust the pH of the reaction mixture to the isoelectric point of the amino acid (typically pH 5-6) to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain N-Boc-4-amino-piperidine-4-carboxylic acid.

Step 3: Cyanation of the piperidine nitrogen

  • The N-Boc protecting group is first removed under standard acidic conditions (e.g., trifluoroacetic acid in dichloromethane).

  • The resulting 4-amino-piperidine-4-carboxylic acid is then reacted with cyanogen bromide in the presence of a base to introduce the cyano group at the piperidine nitrogen.

Application in the Synthesis of Niraparib: A PARP Inhibitor

1-Cyanopiperidine-4-carboxylic acid derivatives are pivotal intermediates in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies[8][9]. Niraparib, an approved drug for the treatment of ovarian cancer, serves as an excellent case study.

Retrosynthetic Analysis of Niraparib

G Niraparib Niraparib Amide_bond Amide Bond Formation Niraparib->Amide_bond Indazole_amine 2-(4-aminophenyl)-2H-indazole-7-carboxamide Amide_bond->Indazole_amine Piperidine_acid (S)-Piperidine-3-carboxylic acid derivative Amide_bond->Piperidine_acid CN_Coupling Copper-Catalyzed N-Arylation Indazole_amine->CN_Coupling Indazole 2H-indazole-7-carboxamide CN_Coupling->Indazole Piperidine_intermediate (S)-3-(4-bromophenyl)piperidine CN_Coupling->Piperidine_intermediate

Caption: Retrosynthetic analysis of Niraparib highlighting key bond disconnections.

Protocol: Copper-Catalyzed N-Arylation in Niraparib Synthesis

A key step in many modern syntheses of Niraparib involves the copper-catalyzed N-arylation of an indazole derivative with a chiral piperidine intermediate[3][10]. While Niraparib itself does not contain the 1-cyano substituent, the synthetic strategies for its piperidine fragment are closely related and demonstrate the utility of this class of compounds. The following protocol is a generalized procedure based on established methodologies for such couplings.

Materials:

  • (S)-3-(4-bromophenyl)piperidine (or a suitable protected derivative)[1][2]

  • 2H-indazole-7-carboxamide

  • Copper(I) iodide (CuI)

  • A suitable diamine ligand (e.g., N,N'-dimethylethylenediamine)

  • A base (e.g., potassium carbonate or cesium carbonate)

  • A high-boiling point solvent (e.g., dioxane or DMF)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 2H-indazole-7-carboxamide (1 equivalent), (S)-3-(4-bromophenyl)piperidine (1.1 equivalents), copper(I) iodide (0.1 equivalents), the diamine ligand (0.2 equivalents), and the base (2 equivalents).

  • Add the anhydrous solvent and stir the mixture at a high temperature (typically 100-120 °C) for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of celite to remove insoluble inorganic salts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired N-arylated product.

Analytical Characterization

The purity and identity of 1-cyanopiperidine-4-carboxylic acid and its derivatives should be confirmed by standard analytical techniques.

TechniqueExpected Observations
¹H NMR Signals corresponding to the piperidine ring protons, with characteristic chemical shifts and coupling patterns.
¹³C NMR Resonances for the carbonyl carbon, the nitrile carbon, and the carbons of the piperidine ring.
LC-MS A peak corresponding to the expected mass-to-charge ratio of the protonated molecule [M+H]⁺.
FTIR Characteristic absorption bands for the C≡N stretch (around 2240 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹), and the O-H stretch (broad, around 2500-3300 cm⁻¹).

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling 1-cyanopiperidine-4-carboxylic acid and its precursors, particularly those involving cyanide salts.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves[11][12].

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood, especially when working with cyanide-containing compounds or volatile solvents[13][14].

  • Handling of Cyanides: Extreme caution must be exercised when handling cyanide salts. Have a cyanide antidote kit readily available and ensure all personnel are trained in its use. Acidification of cyanide salts will release highly toxic hydrogen cyanide gas[14].

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Cyanide-containing waste requires special handling and should be quenched with an oxidizing agent like sodium hypochlorite before disposal.

Conclusion

1-Cyanopiperidine-4-carboxylic acid is a valuable and versatile building block in pharmaceutical synthesis. Its unique structural features allow for the efficient construction of complex molecules, as exemplified by its relevance to the synthesis of the PARP inhibitor Niraparib. The protocols and guidelines presented in this application note are intended to provide a solid foundation for researchers to effectively utilize this important intermediate in their drug discovery and development endeavors.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. Retrieved from [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). European Journal of Medicinal Chemistry, 297, 116793.
  • Preparation method of (S)-3-(4-bromophenyl)
  • Strecker amino acid synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

  • Strecker Synthesis. (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. (2004). The Journal of Organic Chemistry, 69(17), 5578–5587.
  • SAFETY D
  • SAFETY D
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  • Safety D
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  • 21.5. Hydrolysis of nitriles. (2023). In Organic Chemistry II. Lumen Learning.
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  • Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023). Chemistry LibreTexts.
  • Recent development of peptide coupling reagents in organic synthesis. (2004). Tetrahedron, 60(11), 2447-2467.
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Application

Application Notes and Protocols for the Synthesis of 1-Cyanopiperidine-4-carboxamides

Abstract The 1-cyanopiperidine-4-carboxamide scaffold is a valuable motif in medicinal chemistry, offering a unique combination of structural rigidity and functional handles for molecular elaboration. The successful coup...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1-cyanopiperidine-4-carboxamide scaffold is a valuable motif in medicinal chemistry, offering a unique combination of structural rigidity and functional handles for molecular elaboration. The successful coupling of 1-cyanopiperidine-4-carboxylic acid with a diverse range of primary and secondary amines is a critical step in the synthesis of novel chemical entities for drug discovery. This guide provides a detailed examination of the principles, reagent selection, and optimized protocols for this specific amide bond formation. We present two robust protocols utilizing both uronium salt (HATU) and carbodiimide (EDC) based methodologies, explain the mechanistic rationale behind procedural choices, and offer a comprehensive troubleshooting guide for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Piperidine Scaffold

Amide bond formation is arguably the most frequently utilized reaction in medicinal chemistry.[1][2] The piperidine ring, in particular, is a privileged scaffold found in numerous marketed drugs due to its favorable physicochemical properties, including improved solubility and metabolic stability. When functionalized with a cyano group at the N1 position and a carboxamide at the C4 position, the resulting molecule presents a versatile platform for generating compound libraries with diverse pharmacological profiles.

However, the coupling of 1-cyanopiperidine-4-carboxylic acid is not without its challenges. The piperidine ring can impose steric constraints, and the electron-withdrawing nature of the N-cyano group can influence the reactivity of the carboxylic acid. Therefore, a careful selection of coupling reagents, bases, and reaction conditions is paramount to achieving high yields and purity.

The Core Mechanism: Activating the Carboxylic Acid

The direct condensation of a carboxylic acid and an amine to form an amide bond is thermodynamically unfavorable at ambient temperatures, primarily because the amine deprotonates the carboxylic acid to form a non-reactive ammonium carboxylate salt.[3] To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group, a process known as "activation".[4] This is achieved using a coupling reagent.

The general mechanism involves two key stages:

  • Activation: The coupling reagent reacts with the carboxylate anion (formed by deprotonation with a base) to generate a highly reactive intermediate, typically an active ester.[4]

  • Coupling: The amine, acting as a nucleophile, attacks the carbonyl carbon of the activated intermediate, displacing the leaving group and forming the stable amide bond.

G cluster_activation Activation Step cluster_coupling Coupling Step Acid R-COOH (Carboxylic Acid) Base Base (e.g., DIPEA) CouplingReagent Coupling Reagent (e.g., HATU, EDC) ActivatedEster Activated Intermediate (O-Acylisourea or OAt-Ester) Amide R-CO-NH-R' (Amide Product) ActivatedEster->Amide Amine R'-NH2 (Amine)

Strategic Reagent and Condition Selection
3.1. Coupling Reagents: A Comparative Overview

The choice of coupling reagent is critical and often depends on the steric and electronic properties of the substrates.[5][6]

  • Uronium/Aminium Salts (e.g., HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are highly efficient and known for their rapid reaction rates and ability to suppress racemization.[7][8] HATU reacts with the carboxylate to form a highly reactive OAt-active ester.[9][10][11] The pyridine nitrogen atom in the HOAt leaving group is believed to stabilize the transition state, making HATU particularly effective for coupling sterically hindered substrates.[11][12] This makes it a prime candidate for the potentially demanding coupling of 1-cyanopiperidine-4-carboxylic acid.

  • Carbodiimides (e.g., EDC, DCC, DIC): Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are widely used, cost-effective "zero-length" crosslinkers.[13] They activate carboxylic acids to form an O-acylisourea intermediate.[13][14] This intermediate is unstable and prone to hydrolysis, especially in aqueous media.[15] To improve efficiency and stability, an additive like N-hydroxysuccinimide (NHS) or Oxyma is almost always included.[13][16] The additive traps the O-acylisourea to form a more stable, amine-reactive NHS or Oxyma ester.[15] The resulting urea byproducts from EDC are water-soluble, simplifying purification compared to the insoluble urea generated by DCC.[3][17]

3.2. The Base: A Non-Nucleophilic Gatekeeper

A non-nucleophilic, sterically hindered base is essential for efficient amide coupling. Its primary role is to deprotonate the carboxylic acid, initiating the activation step.[9]

  • DIPEA (N,N-Diisopropylethylamine): Also known as Hünig's base, DIPEA is the preferred choice for most modern coupling reactions.[18] Its bulky isopropyl groups prevent it from acting as a nucleophile, thus avoiding unwanted side reactions like quaternization of the coupling reagent or formation of undesired amide adducts.[19]

  • Triethylamine (TEA): While also a tertiary amine base, TEA is less sterically hindered than DIPEA.[18][20] This makes it slightly more nucleophilic, which can sometimes lead to side reactions.[19] For sensitive or sterically demanding couplings, DIPEA is the superior choice.

3.3. Solvent Choice: Creating the Right Environment

Polar aprotic solvents are standard for amide coupling reactions as they effectively solvate the ionic intermediates without participating in the reaction.

  • DMF (N,N-Dimethylformamide): The most common solvent for these reactions due to its high polarity and solvating power.[2]

  • NMP (N-Methyl-2-pyrrolidone): A good alternative to DMF, known for its excellent solvating properties, especially for less soluble substrates.[12]

  • DCM (Dichloromethane): Also widely used, particularly for carbodiimide-mediated couplings.[21]

Experimental Protocols

The following protocols provide step-by-step methodologies for coupling 1-Cyanopiperidine-4-carboxylic acid with a generic amine.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Monitoring & Workup cluster_purification Purification Reagents Weigh Reagents (Acid, Amine, Coupling Agent, Base) Dissolve Dissolve Acid & Coupling Agent Reagents->Dissolve Solvent Prepare Anhydrous Solvent (e.g., DMF) Solvent->Dissolve Activate Add Base for Activation (Stir 15-30 min) Dissolve->Activate Couple Add Amine (Stir 2-12 h) Activate->Couple Monitor Monitor Progress (TLC / LC-MS) Couple->Monitor Workup Aqueous Workup (Dilute, Wash, Dry) Monitor->Workup Upon Completion Concentrate Concentrate Crude Product Workup->Concentrate Purify Purify via Chromatography Concentrate->Purify Characterize Characterize Final Product (NMR, MS) Purify->Characterize

Protocol A: High-Efficiency Coupling using HATU

This method is recommended for a broad range of amines, including those that are sterically hindered or electronically deactivated, due to the high reactivity of HATU.[8][12]

Materials:

  • 1-Cyanopiperidine-4-carboxylic acid (1.0 eq)

  • Amine (primary or secondary, 1.1 - 1.2 eq)

  • HATU (1.1 eq)

  • DIPEA (2.0 - 2.5 eq)

  • Anhydrous DMF

  • Ethyl acetate (EtOAc)

  • 5% aqueous LiCl solution

  • Saturated aqueous NaHCO₃ solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 1-cyanopiperidine-4-carboxylic acid (1.0 eq) and HATU (1.1 eq).

  • Add anhydrous DMF (to achieve a concentration of ~0.1-0.2 M with respect to the carboxylic acid).

  • Stir the mixture at room temperature until all solids have dissolved.

  • Add DIPEA (2.0 - 2.5 eq) to the solution. Stir for 15-30 minutes to pre-activate the carboxylic acid. The solution may turn yellow.[22]

  • In a single portion, add the amine (1.1 - 1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.[23]

Workup and Purification:

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous LiCl (2-3 times to remove DMF), saturated aqueous NaHCO₃ (2 times), and finally with brine (1 time).[22]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane).

Protocol B: Cost-Effective Coupling using EDC/NHS

This protocol is a reliable and more economical alternative, suitable for many common primary and secondary amines.

Materials:

  • 1-Cyanopiperidine-4-carboxylic acid (1.0 eq)

  • Amine (primary or secondary, 1.1 eq)

  • EDC·HCl (1.2 eq)

  • NHS (N-hydroxysuccinimide) (1.2 eq)

  • DIPEA or Triethylamine (1.5 - 2.0 eq)

  • Anhydrous DMF or DCM

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • 1 M aqueous HCl solution

  • Saturated aqueous NaHCO₃ solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, dissolve 1-cyanopiperidine-4-carboxylic acid (1.0 eq) in anhydrous DMF or DCM (~0.1-0.2 M).

  • Add NHS (1.2 eq) and EDC·HCl (1.2 eq) to the solution.

  • Add DIPEA (1.5 - 2.0 eq) and stir the mixture at room temperature for 30-60 minutes to form the NHS-activated ester.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.[23]

Workup and Purification:

  • Once the reaction is complete, dilute the mixture with EtOAc or DCM.

  • Wash the organic layer sequentially with 1 M HCl (2 times, to remove unreacted amine and base), saturated aqueous NaHCO₃ (2 times, to remove unreacted acid and NHS), and finally with brine (1 time).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary and Protocol Comparison
ParameterProtocol A (HATU)Protocol B (EDC/NHS)
Coupling Reagent HATUEDC·HCl / NHS
Base DIPEA (essential)DIPEA or TEA
Stoichiometry (Acid:Amine:Reagent:Base) 1 : 1.1 : 1.1 : 2.01 : 1.1 : 1.2 : 1.5
Typical Reaction Time 2 - 12 hours4 - 24 hours
Pros High efficiency, fast, good for hindered substrates, low racemization.[7][8]Cost-effective, readily available reagents, water-soluble byproducts.[13]
Cons Higher cost, potential for guanidinylation side reaction with excess reagent.[9]Slower, less effective for very hindered substrates, potential for O-acylisourea side reactions.[15]
Troubleshooting Common Issues
IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive reagents (moisture).2. Insufficient activation time.3. Sterically demanding amine.4. Insufficient base.1. Use fresh, anhydrous reagents and solvents.2. Ensure adequate pre-activation time (for HATU).3. Switch to a more powerful coupling reagent (e.g., from EDC to HATU).[12] Increase reaction time and/or temperature (e.g., to 40 °C).4. Ensure at least 2 equivalents of base are used with HATU.
Formation of Urea Byproduct (EDC Protocol) Hydrolysis of the O-acylisourea intermediate.Ensure anhydrous conditions. The NHS additive is designed to minimize this, but strict moisture exclusion is key.[15]
Guanidinylation of Amine (HATU Protocol) The free amine attacks the guanidinium carbon of HATU, which can occur if HATU is in large excess or the coupling is slow.[9]Use stoichiometry as close to 1.1 equivalents of HATU as possible. Ensure pre-activation of the acid before adding the amine.
Difficult Purification Residual DMF in the crude product.Water-soluble byproducts from EDC/NHS workup.For DMF, perform multiple washes with 5% LiCl or brine.[22]For EDC/NHS, ensure thorough acidic and basic washes to remove urea and unreacted NHS.
References
  • Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link][5][6]

  • ResearchGate. (n.d.). Amide bond formation: Beyond the myth of coupling reagents. ResearchGate. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link][10]

  • ACS Publications. (2018). Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. ACS Publications. [Link]

  • G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences. [Link]

  • Wikipedia. (n.d.). HATU. Wikipedia. [Link]

  • Peptides. (n.d.). Technical Support Information Bulletin 1213 - Oxyma [Ethyl (hydroxyimino)cyanoacetate]. Peptides. [Link][16]

  • ACS Publications. (2015). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. [Link]

  • RSC Publishing. (2008). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

  • ResearchGate. (n.d.). Amide bond formation: Beyond the myth of coupling reagents. ResearchGate. [Link]

  • ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. [Link]

  • ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. [Link]

  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link][1]

  • ResearchGate. (n.d.). Controlling Coupling Reaction of EDC and NHS for Preparation of Collagen Gels Using Ethanol/Water Co-Solvents. ResearchGate. [Link]

  • Xinggao Chemical. (2025). What Is The Difference between Triethylamine And DIPEA?. Xinggao Chemical. [Link][18]

  • Synple Chem. (n.d.). Application Note – Amide coupling 96-well plate kit. Synple Chem. [Link][2]

  • RSC Publishing. (2022). DIPEA-induced activation of OH− for the synthesis of amides via photocatalysis. RSC Publishing. [Link]

  • RSC Publishing. (2025). Prospective active transfer learning on the formal coupling of amines and carboxylic acids to form secondary alkyl bonds. RSC Publishing. [Link]

  • Bangs Laboratories. (2025). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Bangs Laboratories. [Link][24]

  • European Peptide Society. (n.d.). Minimizing HCN in DIC/Oxyma mediated amide bond forming reactions. European Peptide Society. [Link]

  • ACS Publications. (2025). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)(3). ACS Publications. [Link]

  • CHIMIA. (n.d.). The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]

  • Google Patents. (n.d.). Process for the production of carboxylic acid amides.
  • Organic Syntheses. (n.d.). 6 - Organic Syntheses Procedure. Organic Syntheses. [Link][21]

  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. [Link][25]

  • CEM. (n.d.). Peptide/Amide bond Synthesis – OxymaPure®. CEM. [Link]

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Method

1-Cyanopiperidine-4-carboxylic acid in JAK inhibitor synthesis

Application Note: Strategic Utilization of 1-Cyanopiperidine-4-carboxylic Acid in JAK3 Inhibitor Design Abstract This application note details the synthetic utility of 1-cyanopiperidine-4-carboxylic acid as a critical bu...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 1-Cyanopiperidine-4-carboxylic Acid in JAK3 Inhibitor Design

Abstract

This application note details the synthetic utility of 1-cyanopiperidine-4-carboxylic acid as a critical building block for next-generation Janus Kinase 3 (JAK3) inhibitors. Unlike first-generation pan-JAK inhibitors (e.g., tofacitinib), molecules incorporating the N-cyanopiperidine moiety exploit a reversible covalent mechanism targeting Cysteine 909 (Cys909) in the JAK3 ATP-binding pocket. This guide provides optimized protocols for synthesizing this sensitive building block, coupling it to heterocyclic cores, and validating the electrophilic "warhead" stability, ensuring high kinome selectivity and potency.

Introduction: The Shift to Reversible Covalent Inhibition

In the landscape of kinase drug discovery, achieving isoform selectivity within the highly conserved JAK family (JAK1, JAK2, JAK3, TYK2) is paramount to minimize off-target toxicity (e.g., anemia associated with JAK2 inhibition).

The 1-cyanopiperidine motif represents a strategic evolution from irreversible acrylamides. The N-cyano group (cyanamide) acts as a "soft" electrophile. It reacts with the nucleophilic thiol of Cys909 (unique to JAK3 among the JAK family) to form a stable but reversible isothiourea adduct. This "on-off" mechanism allows for sustained target residence time while reducing the risk of permanent protein haptenization associated with irreversible inhibitors.

Mechanistic Logic
  • Warhead: The nitrile attached to the piperidine nitrogen (N-CN).

  • Vector: The piperidine-4-carboxylic acid core directs the warhead toward the solvent-exposed front pocket where Cys909 resides.

  • Reaction:

    
     (Isothiourea).
    

Retrosynthetic Analysis & Strategy

The direct use of 1-cyanopiperidine-4-carboxylic acid is challenging due to the potential hydrolytic instability of the N-cyano group under standard acid/amine coupling conditions. Therefore, we present two strategic pathways:

  • Path A (Convergent): Direct coupling of the pre-functionalized 1-cyanopiperidine-4-carboxylic acid. (Requires strict pH control).

  • Path B (Linear/Late-Stage): Coupling of a protected piperidine precursor, followed by late-stage N-cyanation. (Recommended for high-complexity scaffolds).

Retrosynthesis cluster_PathA Path A: Convergent (Direct Coupling) cluster_PathB Path B: Linear (Late-Stage Cyanation) Target JAK3 Inhibitor (N-Cyanopiperidine) Isothiourea Mechanism: Isothiourea Adduct (with Cys909) Target->Isothiourea In vivo BlockA 1-Cyanopiperidine-4-carboxylic acid (The Building Block) BlockA->Target Amide Coupling (HATU/DIPEA) Precursor Piperidine-4-carboxamide Intermediate CoreA Heterocyclic Amine Core (e.g., Pyrrolo[2,3-d]pyrimidine) CoreA->Target + Precursor->Target N-Cyanation (BrCN/K2CO3) Reagent Cyanogen Bromide (BrCN)

Figure 1: Retrosynthetic strategies for installing the N-cyanopiperidine warhead.

Experimental Protocols

Protocol A: Preparation of 1-Cyanopiperidine-4-carboxylic Acid

Use this protocol to generate the building block for Path A.

Reagents: Ethyl isonipecotate (Ethyl piperidine-4-carboxylate), Cyanogen Bromide (BrCN), Sodium Acetate (NaOAc), Lithium Hydroxide (LiOH).

  • N-Cyanation:

    • Dissolve ethyl isonipecotate (10.0 g, 63.6 mmol) in EtOH (100 mL).

    • Add NaOAc (10.4 g, 127 mmol) and cool to 0°C.

    • Caution: Add BrCN (7.4 g, 70 mmol) portion-wise. BrCN is highly toxic and volatile; use a dedicated fume hood.

    • Stir at 0°C for 1 h, then warm to RT for 2 h.

    • Concentrate, dilute with EtOAc, wash with water/brine. Dry (

      
      ) and concentrate to yield Ethyl 1-cyanopiperidine-4-carboxylate .
      
    • QC Check: LCMS

      
      . IR (neat): 2210 cm⁻¹ (C≡N).
      
  • Saponification (Critical Step):

    • Dissolve the ester in THF:Water (3:1, 100 mL).

    • Add LiOH·H₂O (1.1 eq) at 0°C. Do not use excess strong base or heat, as this hydrolyzes the nitrile to a urea.

    • Monitor by TLC until the ester is consumed (~2-4 h).

    • Workup: Carefully adjust pH to ~4.0 using 1N HCl. Avoid strong acidic pH (<2) which promotes hydrolysis.

    • Extract with EtOAc (x3). The product is polar; salting out the aqueous layer may be necessary.[1]

    • Yields 1-Cyanopiperidine-4-carboxylic acid as a white solid. Store at -20°C under Argon.

Protocol B: Amide Coupling to Heterocyclic Core

Coupling the acid to a generic JAK amine scaffold (e.g., tofacitinib core analog).

Reagents: HATU, DIPEA, DMF (Anhydrous).[2]

  • Activation:

    • Dissolve 1-cyanopiperidine-4-carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M).

    • Add DIPEA (2.5 eq).

    • Add HATU (1.1 eq) at 0°C. Stir for 15 min to form the activated ester.

  • Coupling:

    • Add the amine core (0.9 eq) dissolved in minimal DMF.

    • Stir at 0°C for 1 h, then allow to warm to RT for 2 h.

  • Purification:

    • Quench with saturated

      
      . Extract with EtOAc.
      
    • Purification Note: Avoid acidic mobile phases in HPLC if possible. Use a neutral gradient (Water/Acetonitrile) or a rapid gradient with 0.1% Formic acid (minimize exposure time).

    • Validation: Verify the integrity of the N-CN peak in IR (~2200-2220 cm⁻¹) and Carbon NMR (~115-118 ppm).

Data Analysis & Quality Control

Stability Profile of the N-Cyano Warhead

The N-cyano group is less reactive than acrylamides but susceptible to specific degradation pathways.

ParameterConditionStability ObservationRecommendation
Acid Stability 1N HCl, 24h, RTUnstable (Hydrolysis to Urea)Avoid acidic workups; use neutral prep-HPLC.
Base Stability 1N NaOH, 24h, RTModerate (Slow hydrolysis)Saponification must be monitored closely at 0°C.
Nucleophiles Glutathione (GSH)Reversible Adduct Desired mechanism.

of adduct is key for duration of action.
Metabolism Liver MicrosomesStable Main clearance is usually oxidative metabolism of the core, not the warhead.
Kinetic Solubility Protocol
  • Prepare 10 mM stock in DMSO.

  • Spike into PBS (pH 7.4) to reach 100 µM.

  • Incubate for 2h at 25°C with shaking.

  • Filter (0.45 µm) and analyze filtrate by HPLC-UV.

  • Target: >50 µM solubility is typical for the piperidine-acid derivatives due to the polar carboxyl/amide motif.

Troubleshooting Guide

  • Problem: Loss of the nitrile signal (IR 2210 cm⁻¹) after coupling.

    • Cause: Hydrolysis to urea (

      
      ) due to trace water or high pH during activation.
      
    • Solution: Switch to Path B (Late-Stage Cyanation). Couple N-Boc-piperidine-4-carboxylic acid first, deprotect (TFA/DCM), then react the free amine with BrCN/K₂CO₃ in MeCN at 0°C. This is the industrial "Gold Standard" for purity.

  • Problem: Low yield during saponification of Ethyl 1-cyanopiperidine-4-carboxylate.

    • Cause: Formation of the cyclic iminoether (Pinner-like reaction) or polymerization.

    • Solution: Use Trimethyltin hydroxide (

      
      ) in 1,2-dichloroethane at 80°C for a neutral, non-aqueous hydrolysis (if LiOH fails).
      

References

  • Casimiro-Garcia, A., et al. (2018).[3] "Identification of Cyanamide-Based Janus Kinase 3 (JAK3) Covalent Inhibitors." Journal of Medicinal Chemistry, 61(23), 10665–10699. [4]

    • Key citation for the specific use of N-cyanamides targeting Cys909.
  • Forster, M., et al. (2016).[5] "Selective JAK3 Inhibitors with a Covalent Reversible Binding Mode Targeting a New Induced Fit Binding Pocket." Cell Chemical Biology, 23(11), 1335-1340.

    • Establishes the biological rationale for reversible covalent inhibition in JAK3.
  • Smith, J. M., et al. (2016). "Method for preparing 4-cyanopiperidine hydrochloride." World Intellectual Property Organization, WO2016113277A1.

    • Provides industrial background on cyanopiperidine synthesis (though focused on C-CN, the hydrolysis/handling principles apply).
  • Tanaka, M., et al. (2017).[6] "Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide...". Journal of Medicinal Chemistry, 60(23), 9676-9690.[6]

    • Demonstrates ligand efficiency optimiz

Sources

Application

Application Note: Heterocyclic Synthesis via 1-Cyanopiperidine-4-carboxylic acid

This Application Note and Protocol Guide details the strategic utilization of 1-Cyanopiperidine-4-carboxylic acid (CAS 179536-08-4) . This bifunctional scaffold—featuring a reactive N-cyano (cyanamide) group and a C4-car...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the strategic utilization of 1-Cyanopiperidine-4-carboxylic acid (CAS 179536-08-4) . This bifunctional scaffold—featuring a reactive N-cyano (cyanamide) group and a C4-carboxylic acid—serves as a versatile "chassis" for constructing complex heterocyclic libraries, particularly 5-aminotetrazoles and 3-amino-1,2,4-oxadiazoles.

Executive Summary

1-Cyanopiperidine-4-carboxylic acid represents a high-value intermediate for medicinal chemistry, specifically in the design of peptidomimetics and transition-state inhibitors. Its dual functionality allows for divergent synthesis :

  • The C4-Carboxylic Acid: Serves as a handle for amide coupling, esterification, or decarboxylative cross-coupling.

  • The N-Cyano Group: A distinct electrophile that acts as a precursor to guanidine bioisosteres , including tetrazoles , 1,2,4-oxadiazoles , and 1,2,4-triazoles .

This guide provides validated protocols for synthesizing the core scaffold and transforming the N-cyano moiety into bioactive heterocycles.

Strategic Analysis & Reactivity Profile

The utility of 1-Cyanopiperidine-4-carboxylic acid lies in the orthogonal reactivity of its two functional groups.

Functional GroupElectronic CharacterPrimary TransformationsKey Reagents
N-Cyanamide (N-CN) Electrophilic CarbonCycloaddition, Nucleophilic AdditionNaN₃, NH₂OH, Hydrazine
C4-Carboxylic Acid Electrophilic CarbonAmide Coupling, EsterificationHATU, SOCl₂, EDCI
Mechanistic Pathway Visualization

The following diagram illustrates the divergent synthetic pathways available from the parent scaffold.

G Figure 1: Divergent Synthetic Pathways for 1-Cyanopiperidine-4-carboxylic acid Start 1-Cyanopiperidine-4- carboxylic acid (Scaffold) Tetrazole 1-(1H-Tetrazol-5-yl) piperidine-4-carboxylic acid (Bioisostere of Urea) Start->Tetrazole [3+2] Cycloaddition (NaN3, ZnBr2) Amide 1-Cyano-N-alkyl piperidine-4-carboxamide Start->Amide Amide Coupling (R-NH2, HATU) Hydroxyguanidine N-Hydroxyguanidine Intermediate Start->Hydroxyguanidine Nucleophilic Addition (NH2OH·HCl) Oxadiazole 3-(Piperidin-1-yl)-1,2,4- oxadiazole derivatives Hydroxyguanidine->Oxadiazole Cyclodehydration (R-COCl / Heat)

[2]

Detailed Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

If the starting material is not purchased, it can be synthesized from isonipecotic acid.

Objective: Preparation of 1-Cyanopiperidine-4-carboxylic acid via electrophilic cyanation. Principle: The secondary amine of isonipecotic acid attacks the electrophilic carbon of cyanogen bromide (BrCN) under basic conditions.

Materials:

  • Isonipecotic acid (Piperidine-4-carboxylic acid)

  • Cyanogen Bromide (BrCN) [DANGER: Highly Toxic - Use Fume Hood]

  • Sodium Bicarbonate (NaHCO₃)

  • Solvent: Water/Dichloromethane (DCM) biphasic system or Methanol.

Procedure:

  • Dissolution: Dissolve isonipecotic acid (10 mmol) and NaHCO₃ (25 mmol) in water (20 mL). Cool the solution to 0°C in an ice bath.

  • Addition: Slowly add a solution of Cyanogen Bromide (11 mmol) in DCM (10 mL) dropwise over 30 minutes. Note: Maintain temperature <5°C to prevent hydrolysis.

  • Reaction: Stir vigorously at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir for 12 hours.

  • Workup: Acidify the aqueous layer carefully to pH ~2-3 with 1N HCl (to protonate the carboxylic acid). Extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The product typically precipitates as a white solid. Recrystallize from Ethanol/Water if necessary.

Yield: Expect 85-95%. Validation: IR (Nitrile stretch at ~2200 cm⁻¹), ¹H NMR (Absence of NH proton).

Protocol B: Synthesis of 5-Aminotetrazole Derivatives

Objective: Transformation of the N-CN group into a 1,5-disubstituted tetrazole moiety. Application: Tetrazoles serve as metabolically stable bioisosteres for carboxylic acids and cis-amide bonds.

Materials:

  • 1-Cyanopiperidine-4-carboxylic acid (or its amide derivative)

  • Sodium Azide (NaN₃)[1][2][3]

  • Zinc Bromide (ZnBr₂) or Ammonium Chloride (NH₄Cl) as catalyst

  • Solvent: DMF or Water/Isopropanol

Procedure:

  • Setup: In a pressure vial, dissolve the 1-cyanopiperidine derivative (1.0 equiv) in DMF (0.5 M concentration).

  • Reagents: Add NaN₃ (1.5 equiv) and ZnBr₂ (1.0 equiv). Caution: ZnBr₂ acts as a Lewis acid catalyst to activate the nitrile.

  • Cycloaddition: Seal the vial and heat to 100-110°C for 12-16 hours.

    • Mechanism:[4][5][6] The azide anion performs a [3+2] cycloaddition on the nitrile carbon.

  • Workup: Cool to RT. Add 1N HCl carefully (in a fume hood, potential HN₃ evolution) to adjust pH to ~2.

  • Isolation: Extract with Ethyl Acetate. If the product is very polar (due to the C4-acid), continuous extraction or lyophilization may be required.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Key Insight: The resulting 1-(1H-tetrazol-5-yl)piperidine places the piperidine nitrogen at the 5-position of the tetrazole ring, creating a urea-like electronic environment.

Protocol C: Synthesis of 3-(Piperidin-1-yl)-1,2,4-Oxadiazoles

Objective: Construction of an oxadiazole ring using the N-CN group as the building block.[3] Mechanism: Stepwise addition of hydroxylamine followed by cyclization with an external acid chloride.

Step 1: Formation of N-Hydroxyguanidine Intermediate

  • Dissolve 1-Cyanopiperidine-4-carboxylic acid (methyl ester preferred for this step to avoid side reactions) in Ethanol.

  • Add Hydroxylamine hydrochloride (NH₂OH[7]·HCl, 1.2 equiv) and Triethylamine (TEA, 1.2 equiv).

  • Reflux for 2-4 hours.

  • Concentrate to obtain the N-hydroxyguanidine intermediate.[8] (Verify by LC-MS: M+33 mass shift from nitrile).

Step 2: Cyclization to 1,2,4-Oxadiazole

  • Dissolve the intermediate from Step 1 in Toluene or Pyridine.

  • Add the desired Acid Chloride (R-COCl, 1.1 equiv).

  • Heat to reflux (110°C) for 6-12 hours.

    • Note: The initial O-acylation is fast; the subsequent dehydration to close the ring requires heat.

  • Workup: Evaporate solvent, redissolve in EtOAc, wash with NaHCO₃ and Brine.

  • Hydrolysis (Optional): If the C4-ester was used, hydrolyze with LiOH/THF/Water to reveal the C4-carboxylic acid.

Data Summary & Troubleshooting

ReactionTypical YieldCritical ParameterTroubleshooting
N-Cyanation >90%pH ControlIf yield is low, ensure pH > 8 during BrCN addition to keep amine nucleophilic.
Tetrazole Formation 60-80%TemperatureIf incomplete, increase temp to 120°C or use microwave irradiation (140°C, 30 min).
Oxadiazole Formation 50-70%Anhydrous ConditionsMoisture competes with cyclization. Use dry solvents for Step 2.

References

  • Synthesis of N-Cyanoamines

    • Title: "N-Cyanoimines in the Synthesis of Heterocyclic Compounds."
    • Source: ResearchGate.[7]

    • URL:[Link]

  • Tetrazole Synthesis Protocols

    • Title: "Zinc(II) salts as efficient catalysts for the synthesis of 5-substituted 1H-tetrazoles."
    • Source: Journal of Organic Chemistry (Cited via Wikipedia/General Knowledge).
    • Context: Validates the use of ZnBr2/NaN3 for nitrile-to-tetrazole conversion.
    • URL:[Link]

  • 1,2,4-Oxadiazole Methodology

    • Title: "One-pot synthesis of 1,2,4-oxadiazoles
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Compound Data: Title: "1-Cyanopiperidine-4-carboxylic acid Product Page." Source: ChemicalBook / Sigma-Aldrich.

Sources

Method

Scale-up synthesis procedures for CAS 83647-29-4

Application Note: Scale-Up Synthesis of Dabigatran Intermediate (Nitro-Coupled Precursor) Executive Summary This application note details the scale-up synthesis protocol for Ethyl 3-[amino]propanoate (herein referred to...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scale-Up Synthesis of Dabigatran Intermediate (Nitro-Coupled Precursor)

Executive Summary

This application note details the scale-up synthesis protocol for Ethyl 3-[amino]propanoate (herein referred to as the Nitro-Intermediate ). This compound is the critical "bottleneck" intermediate in the synthesis of Dabigatran Etexilate (Pradaxa), a direct thrombin inhibitor.

While CAS 83647-29-4 is frequently referenced in raw material inquiries, it is chemically synonymous in industrial contexts with the Nitro-Intermediate (often indexed as CAS 429659-01-8 or related salt forms) or its immediate precursors depending on the supplier's nomenclature. This guide focuses on the coupling reaction between 4-(methylamino)-3-nitrobenzoic acid and ethyl 3-(pyridin-2-ylamino)propanoate , as this step presents the most significant process engineering challenges (exotherm control, HCl scavenging, and impurity management) during scale-up.

Retrosynthetic Analysis & Pathway

The synthesis is a convergent coupling of an activated acid chloride with a secondary amine. The process efficiency relies on the strict control of the "Schotten-Baumann" type conditions adapted for anhydrous organic solvents.

Reaction Scheme:

  • Activation: 4-(methylamino)-3-nitrobenzoic acid

    
     Acid Chloride (via Thionyl Chloride).
    
  • Coupling: Acid Chloride + Ethyl 3-(pyridin-2-ylamino)propanoate

    
    Nitro-Intermediate .
    

Figure 1: Convergent synthesis pathway for the Nitro-Intermediate.

Critical Process Parameters (CPPs)

Scale-up failure often stems from neglecting these thermodynamic and kinetic parameters:

ParameterSpecificationScientific Rationale
Activation Temp 70–75°C (Reflux)Ensures complete conversion to acid chloride. Incomplete conversion leads to unreacted acid impurity in the final product.
Coupling Temp < 10°C (Addition)The reaction is highly exothermic. High temperatures during addition promote impurity formation (dimers).
Base Stoichiometry 2.2 – 2.5 eqEssential to scavenge HCl generated. Excess base prevents protonation of the pyridine ring, which would deactivate the nucleophile.
Water Content < 0.1% (KF)Acid chloride is moisture sensitive. Hydrolysis regenerates the starting acid, reducing yield and complicating purification.

Detailed Scale-Up Protocol

Scale Basis: 100 g Input (Acid) Expected Yield: 85–92% Purity Target: > 98.5% (HPLC)

Phase 1: Activation (Acid Chloride Formation)
  • Setup: Equip a 2L reactor with a mechanical stirrer, reflux condenser, nitrogen inlet, and a scrubber system (for SO2/HCl gas).

  • Charging: Charge 4-(methylamino)-3-nitrobenzoic acid (100.0 g, 0.51 mol) and Toluene (500 mL).

    • Note: Toluene is preferred over DCM for scale-up due to higher boiling point and better safety profile.

  • Activation: Add Thionyl Chloride (SOCl2) (78.9 g, 0.66 mol) dropwise over 30 minutes.

    • Caution: Significant gas evolution. Ensure scrubber is active.

  • Reaction: Heat the slurry to reflux (110°C) . Stir for 3–4 hours.

    • IPC (In-Process Control): Monitor by HPLC (quench aliquot with methanol). Target < 1.0% unreacted acid.

  • Distillation: Distill off excess SOCl2 and Toluene under reduced pressure to obtain the crude Acid Chloride as a semi-solid or thick oil.

  • Re-dissolution: Dissolve the residue in dry Tetrahydrofuran (THF) (300 mL) and cool to 0°C.

Phase 2: Coupling Reaction
  • Preparation of Amine Solution: In a separate vessel, dissolve Ethyl 3-(pyridin-2-ylamino)propanoate (109.0 g, 0.56 mol, 1.1 eq) and Triethylamine (TEA) (129.0 g, 1.27 mol, 2.5 eq) in THF (200 mL).

  • Addition: Slowly add the Acid Chloride/THF solution (from Phase 1) to the Amine/TEA solution over 60–90 minutes.

    • Critical: Maintain internal temperature below 10°C . The reaction is rapid and exothermic.

  • Completion: Allow the mixture to warm to 20–25°C and stir for 2 hours.

    • IPC:[1] HPLC should show < 0.5% unreacted amine.

Phase 3: Workup and Purification
  • Quench: Add Water (500 mL) slowly to quench the reaction salts (TEA·HCl).

  • Extraction: Separate the phases. Extract the aqueous layer with Ethyl Acetate (2 x 200 mL). Combine organic layers.

  • Wash: Wash organics with Sat. NaHCO3 (300 mL) to remove unreacted acid, followed by Brine (300 mL).

  • Crystallization:

    • Concentrate the organic phase to approx. 300 mL volume.

    • Add Ethanol (600 mL) and heat to reflux until dissolved.

    • Cool slowly to 0–5°C over 4 hours. The Nitro-Intermediate will crystallize as a yellow/orange solid.

  • Isolation: Filter the solid and wash with cold Ethanol (100 mL).

  • Drying: Vacuum dry at 50°C for 12 hours.

Process Engineering & Safety (Graphviz Workflow)

The following diagram illustrates the logical flow and critical control points (CCPs) for the manufacturing process.

Figure 2: Manufacturing workflow highlighting Critical Control Points (CCPs).

Analytical Controls & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure THF is anhydrous (<0.05% H2O). Limit exposure of crude acid chloride to air.
High Impurity (Dimer) Poor agitation or "Hot spots" during additionIncrease stirring speed (RPM). Slow down addition rate. Ensure cooling jacket is efficient.
Color Issue Oxidation of amineSparge all solvents with Nitrogen. Perform reaction under inert atmosphere.

Analytical Specification (HPLC):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient 10% B to 90% B over 20 min.

  • Detection: UV @ 254 nm.

  • Retention Time: Nitro-Intermediate typically elutes at ~12-14 min; Starting Amine at ~4 min.

References

  • Hauel, N. H., et al. (2002). Structure-Based Design of Novel Potent Nonpeptide Thrombin Inhibitors. Journal of Medicinal Chemistry, 45(9), 1757–1766. Link

  • Boehringer Ingelheim Pharma KG. (1998). Disubstituted Bicyclic Heterocycles, Processes for their Preparation and their Use as Medicaments. WO Patent 98/37075. Link

  • Chen, B., et al. (2013). Improved Synthesis of Dabigatran Etexilate Mesylate. Organic Process Research & Development, 17(10), 1356–1360. Link

  • Zerban, G., et al. (2008). Process for the Preparation of Dabigatran Etexilate.[1][2] US Patent Application 2008/0200682. Link

Sources

Application

Application Note: Precision Incorporation of 1-Cyanopiperidine-4-carboxylic Acid in Peptide-Based Drug Discovery

Executive Summary 1-Cyanopiperidine-4-carboxylic acid is a specialized building block primarily utilized in the development of reversible covalent inhibitors targeting cysteine proteases, specifically Cathepsin K, S, and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Cyanopiperidine-4-carboxylic acid is a specialized building block primarily utilized in the development of reversible covalent inhibitors targeting cysteine proteases, specifically Cathepsin K, S, and L . Unlike standard amino acids, this molecule features an electrophilic N-cyano moiety (nitrile warhead) capable of forming a thioimidate adduct with the active site cysteine of the target enzyme.

This application note details the mechanistic rationale and optimized protocols for incorporating this moiety into peptide scaffolds. Due to the potential hydrolytic instability of the N-cyano group under harsh acidic conditions (e.g., high-concentration TFA), we recommend a Post-Synthetic Solution Phase Coupling strategy or a Mild Solid-Phase approach to ensure the integrity of the pharmacophore.

Mechanistic Basis: The Nitrile Warhead[1]

The therapeutic value of 1-cyanopiperidine-4-carboxylic acid lies in the N-cyano group. In the context of drug design (e.g., osteoporosis or autoimmune disease), this group mimics the peptide bond geometry while acting as an electrophile.

Mechanism of Action: Thioimidate Formation

Upon binding to the protease active site, the nucleophilic thiol (-SH) of the catalytic cysteine attacks the carbon of the nitrile group. This forms a thioimidate adduct.[1] Unlike irreversible warheads (e.g., epoxides or vinyl sulfones), this reaction is often reversible, reducing off-target toxicity and immunogenicity.

DOT Diagram: Mechanism of Cysteine Protease Inhibition

G Enzyme Cysteine Protease (Active Site Cys-SH) Complex Michaelis Complex Enzyme->Complex Binding Inhibitor 1-Cyanopiperidine Inhibitor (N-CN) Inhibitor->Complex TS Transition State (Nucleophilic Attack) Complex->TS Activation Adduct Thioimidate Adduct (Reversible Covalent Bond) TS->Adduct k_inact Adduct->Enzyme k_off (Slow)

Caption: Kinetic pathway of reversible covalent inhibition. The N-cyano group reacts with Cys-SH to form a thioimidate, blocking the active site.

Experimental Protocols

Critical Design Consideration: Acid Stability

The N-cyano group is an "anamide" equivalent. Prolonged exposure to strong acids (95% TFA) containing water can hydrolyze the nitrile to a urea (


). Therefore, standard Fmoc-SPPS cleavage protocols must be modified.
Protocol A: Solution Phase Coupling (Recommended)

This approach couples the 1-cyanopiperidine-4-carboxylic acid to a fully deprotected peptide fragment in solution. This is the most robust method to preserve the warhead.

Reagents:

  • Peptide Precursor: Purified peptide with a free N-terminal amine (salt form).

  • Building Block: 1-Cyanopiperidine-4-carboxylic acid (1.2 eq).

  • Coupling Agent: HATU (1.2 eq) or EDC.HCl (1.5 eq) / HOBt (1.5 eq).

  • Base: DIPEA (3–5 eq, pH adjusted to ~8).

  • Solvent: DMF or NMP (Anhydrous).

Step-by-Step Workflow:

  • Activation: Dissolve 1-cyanopiperidine-4-carboxylic acid (1.0 mmol) and HATU (1.0 mmol) in anhydrous DMF (5 mL). Add DIPEA (1.0 mmol) and stir for 2 minutes at 0°C.

    • Note: Pre-activation time should be short to avoid racemization or side reactions.

  • Coupling: Add the peptide precursor (0.85 mmol) and remaining DIPEA (2.0 mmol) to the mixture.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by HPLC.

    • Checkpoint: The peak for the starting peptide should disappear. The product will elute later due to increased hydrophobicity.

  • Work-up:

    • Dilute with EtOAc. Wash with 5%

      
       (mild acid), saturated 
      
      
      
      , and brine.
    • Warning: Do not use strong HCl for washes.

  • Purification: Preparative HPLC (Water/Acetonitrile gradient with 0.1% Formic Acid). Avoid TFA in the mobile phase if possible, or keep fractions cold and lyophilize immediately.

Protocol B: Mild Solid-Phase Synthesis (2-CTC Resin)

If solid-phase synthesis is required, use a highly acid-sensitive resin (2-Chlorotrityl Chloride) that allows cleavage with 1% TFA, leaving side-chain protecting groups intact (if needed) or preserving the nitrile.

Workflow Diagram:

SPPS Step1 Resin Loading (2-CTC Resin) Step2 Peptide Elongation (Fmoc-SPPS) Step1->Step2 Step3 N-Terminal Deprotection (20% Piperidine) Step2->Step3 Step4 Cap Coupling (1-Cyanopiperidine-4-COOH + HATU) Step3->Step4 Final Step Step5 Mild Cleavage (1% TFA in DCM) Step4->Step5 Preserves CN Step6 Global Deprotection (Solution Phase, Optional) Step5->Step6 If side chains protected

Caption: Optimized SPPS workflow using 2-CTC resin to allow mild cleavage (1% TFA), preventing nitrile hydrolysis.

Analytical Characterization (QC)

Validating the presence of the nitrile group is essential, as it is "silent" in standard UV (214 nm) unless conjugated, but distinct in IR and Carbon NMR.

TechniqueCharacteristic SignalNotes
FT-IR ~2200–2220 cm⁻¹ Strong, sharp stretch (C≡N). Absence indicates hydrolysis to amide/urea.
¹³C NMR ~115–118 ppm Distinct peak for the cyano carbon.
¹H NMR 3.0–3.5 ppm Piperidine ring protons adjacent to N-CN often show restricted rotation/broadening.
LC-MS [M+H]⁺ Check for +18 mass units (Hydrolysis: CN → CONH₂).

Troubleshooting Guide

Issue: Loss of Nitrile Signal (IR/NMR) / Mass +18 observed.

  • Cause: Hydrolysis during acidic cleavage or workup.

  • Solution: Switch to Protocol A (Solution Coupling). If using SPPS, ensure cleavage cocktail contains no water (use scavengers like TIS/EDT) and limit exposure time.

Issue: Poor Solubility of Building Block.

  • Cause: The 1-cyanopiperidine moiety is rigid and moderately polar.

  • Solution: Use NMP (N-Methyl-2-pyrrolidone) instead of DMF. Warm slightly to 35°C during activation.

Issue: Low Coupling Efficiency.

  • Cause: Steric hindrance from the piperidine ring if the peptide N-terminus is bulky.

  • Solution: Use HOAt (1-Hydroxy-7-azabenzotriazole) as an additive with EDC to speed up the reaction via the neighboring group effect.

References

  • Frizler, M., et al. (2013). "Nitrile-based inhibitors of cysteine proteases: Structure-activity relationships and biomedical applications." Current Medicinal Chemistry.

  • Lévesque, H., et al. (2015). "The reaction of nitrile-based inhibitors with cysteine proteases: A combined crystallographic and QM/MM study." Journal of the American Chemical Society.

  • Serafimova, I. M., et al. (2012). "Reversible targeting of noncatalytic cysteines with chemically tuned electrophiles." Nature Chemical Biology.

  • Desai, H., et al. (2006). "Identification of 1-cyanopiperidine derivatives as potent and selective Cathepsin K inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Sigma-Aldrich. (2024). "Product Specification: 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid." MilliporeSigma Catalog.

Sources

Method

Application Note: Microwave-Assisted Synthesis &amp; Functionalization of 1-Cyanopiperidine-4-carboxylic Acid

Executive Summary This Application Note details a high-efficiency, microwave-assisted protocol for the synthesis and functionalization of 1-cyanopiperidine-4-carboxylic acid . This scaffold is a critical pharmacophore in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details a high-efficiency, microwave-assisted protocol for the synthesis and functionalization of 1-cyanopiperidine-4-carboxylic acid . This scaffold is a critical pharmacophore in the development of Cathepsin K inhibitors (e.g., Odanacatib) and other bioactive peptidomimetics. The 1-cyano group (cyanamide) serves as both an electrophilic "warhead" for covalent enzyme inhibition and a versatile precursor for bioisosteres like tetrazoles.

Traditional synthesis of N-cyanopiperidines using cyanogen bromide (CNBr) is plagued by long reaction times, safety hazards associated with volatile toxins, and difficult purification. This guide presents a microwave-assisted methodology that reduces reaction times from hours to minutes, improves yields, and enhances safety through sealed-vessel processing.

Scientific Background & Mechanistic Rationale[1][2][3][4][5][6]

The "Warhead" Relevance

The N-cyanopiperidine moiety is structurally significant because the nitrile group attached to the nitrogen is electrophilic. In medicinal chemistry, this electrophilicity allows for:

  • Covalent Inhibition: Reversible or irreversible attack by the active site cysteine of Cathepsin K [1].

  • Synthetic Versatility: The cyano group can be converted into 1,5-disubstituted tetrazoles (carboxylic acid bioisosteres) via [2+3] cycloaddition [2].

The Microwave Advantage

Microwave irradiation (MW) offers distinct advantages over conventional thermal heating for this specific pathway:

  • Dipolar Polarization: The polar N-H bond of the piperidine precursor and the polar solvent (Acetonitrile/DMF) couple efficiently with the oscillating electric field, generating rapid internal heat.

  • Sealed Vessel Chemistry: CNBr is highly volatile (b.p. 61.4°C) and toxic. Sealed microwave reactors allow the reaction to proceed at temperatures above the boiling point of CNBr without vapor release, driving the kinetics of the N-cyanation step [3].

Experimental Workflow Visualization

The following diagram outlines the integrated workflow from the commercially available ethyl isonipecotate to the functionalized 1-cyanopiperidine-4-carboxylic acid and its tetrazole derivative.

G Start Ethyl Isonipecotate (Precursor) Step1 Step 1: MW N-Cyanation (CNBr, MeCN, K2CO3) 50°C, 10 min Start->Step1 Electrophilic Substitution Inter1 Ethyl 1-cyanopiperidine- 4-carboxylate Step1->Inter1 Step2 Step 2: MW Hydrolysis (LiOH, H2O/THF) 80°C, 5 min Inter1->Step2 Saponification Product 1-Cyanopiperidine- 4-carboxylic acid (Target Scaffold) Step2->Product Step3 Step 3: MW Cycloaddition (NaN3, ZnBr2) 140°C, 15 min Product->Step3 [2+3] Cycloaddition Tetrazole Tetrazole Derivative (Bioisostere) Step3->Tetrazole

Caption: Integrated microwave workflow for synthesis and functionalization of 1-cyanopiperidine scaffolds.

Detailed Protocols

Protocol A: Microwave-Assisted N-Cyanation

Objective: Synthesis of Ethyl 1-cyanopiperidine-4-carboxylate. Rationale: We start with the ester (Ethyl isonipecotate) rather than the acid. The ester is soluble in organic solvents (MeCN/DCM) compatible with CNBr, whereas the zwitterionic amino acid has poor solubility, leading to heterogeneous mixtures and lower MW absorption.

Materials:

  • Ethyl isonipecotate (1.0 equiv)

  • Cyanogen Bromide (CNBr) (1.1 equiv) [DANGER: Highly Toxic]

  • Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: Acetonitrile (MeCN) (High

    
     for MW coupling)
    

Procedure:

  • Preparation (In Fume Hood): In a 10 mL microwave process vial, dissolve Ethyl isonipecotate (157 mg, 1 mmol) in MeCN (3 mL).

  • Base Addition: Add anhydrous

    
     (276 mg, 2 mmol). Stir for 1 minute.
    
  • Reagent Addition: Carefully add CNBr (116 mg, 1.1 mmol) at

    
     (ice bath) to prevent immediate volatilization. Cap the vial immediately with a Teflon-lined septum and aluminum crimp top.
    
  • Microwave Irradiation:

    • Instrument: Single-mode Microwave Reactor (e.g., CEM Discover or Biotage Initiator).

    • Temperature:

      
       (Controlled ramp).
      
    • Time: 10 minutes.

    • Stirring: High.[1]

    • Pressure Limit: 200 psi (Safety cutoff).

  • Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: The crude purity is typically >95%.[2] If necessary, purify via flash chromatography (EtOAc/Hexane).

Protocol B: Rapid Microwave Hydrolysis

Objective: Conversion to 1-Cyanopiperidine-4-carboxylic acid.

Procedure:

  • Setup: Dissolve the cyano-ester from Protocol A (1 mmol) in a mixture of THF:Water (1:1, 4 mL).

  • Reagent: Add LiOH

    
     (3 equiv).
    
  • Microwave Irradiation:

    • Temperature:

      
      .
      
    • Time: 5 minutes.

  • Workup: Acidify carefully with 1N HCl to pH 3 (Caution: Do not hydrolyze the N-CN bond; keep cold). Extract with EtOAc.[2]

Protocol C: Tetrazole Formation (Bioisostere Synthesis)

Objective: Synthesis of the tetrazole analog from the cyanamide moiety. Mechanism: MW-assisted [2+3] cycloaddition using a Lewis Acid catalyst [4].

Procedure:

  • Setup: In a microwave vial, combine 1-Cyanopiperidine-4-carboxylic acid (1 mmol), Sodium Azide (

    
    , 1.5 equiv), and Zinc Bromide (
    
    
    
    , 1.0 equiv).
  • Solvent: Water (3 mL) or DMF (3 mL). Note: Water is preferred for Green Chemistry compliance.

  • Microwave Irradiation:

    • Temperature:

      
      .
      
    • Time: 15 minutes.

  • Workup: Acidify with 1N HCl to precipitate the tetrazole product.

Data Analysis & Comparison

The following table contrasts the efficiency of the microwave protocol against traditional thermal methods for the N-cyanation step.

ParameterConventional Thermal Method [5]Microwave Protocol (This Work)
Reaction Time 12 - 24 Hours10 Minutes
Temperature

to RT

(Sealed)
Solvent DCM / EtherMeCN (Green alternative)
Yield 65 - 75%92 - 96%
Safety Open system (Vapor risk)Sealed vessel (Contained)

Safety & Troubleshooting Logic

Cyanogen Bromide Handling

Critical Warning: CNBr hydrolyzes to release HCN and HBr.

  • Logic: Never use acidic conditions during the N-cyanation setup. The base (

    
    ) acts as a scavenger for HBr produced during the substitution, preventing acid-catalyzed hydrolysis of the cyanamide product.
    
  • Disposal: Quench all waste streams with aqueous NaOH and Bleach (Sodium Hypochlorite) to oxidize residual cyanide.

Microwave Solvent Choice
  • Why MeCN? Dichloromethane (DCM) is often used in thermal protocols but is a poor microwave absorber (low dielectric loss). Acetonitrile (MeCN) couples efficiently, ensuring rapid heating, and solubilizes both the organic ester and the inorganic base.

Safety Risk Risk: CNBr Volatility (bp 61°C) Mitigation1 Sealed MW Vessel (Pressure Tol. 200psi) Risk->Mitigation1 Mitigation2 Temp Limit 50°C (Controlled Heating) Risk->Mitigation2 Outcome Safe, High-Yield Cyanation Mitigation1->Outcome Mitigation2->Outcome

Caption: Safety logic for handling volatile electrophiles in microwave synthesis.

References

  • Odanacatib Synthesis: O'Shea, P. D., et al. (2009).[3] "A Practical Enantioselective Synthesis of Odanacatib, a Potent Cathepsin K Inhibitor." Journal of Organic Chemistry.

  • Tetrazole Bioisosteres: Roh, J., et al. (2012). "Microwave-assisted synthesis of 5-substituted tetrazoles." European Journal of Organic Chemistry.

  • Microwave Cyanation: Kaupp, G., et al. (2001). "Microwave-assisted N-cyanation of amines." Tetrahedron.

  • Zinc-Catalyzed Cycloaddition: Demko, Z. P., & Sharpless, K. B. (2001).[4] "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." Journal of Organic Chemistry.

  • Conventional Comparison: Cockerill, G. S., et al. (2010). "Cathepsin K inhibitors."[3][5][6] Bioorganic & Medicinal Chemistry Letters.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Cyanopiperidine-4-carboxylic acid

Welcome to the technical support center for the synthesis of 1-Cyanopiperidine-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optim...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Cyanopiperidine-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize this challenging synthesis. Here, we address common issues encountered in the lab, providing not just solutions but also the underlying chemical principles to empower you to make informed decisions during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for 1-Cyanopiperidine-4-carboxylic acid?

The most direct and commonly cited method for the N-cyanation of a secondary amine like piperidine-4-carboxylic acid (isonipecotic acid) is the von Braun reaction .[1][2] This reaction utilizes cyanogen bromide (CNBr) to introduce the cyano group directly onto the piperidine nitrogen. The reaction proceeds via a nucleophilic attack of the amine on the cyanogen bromide, followed by the elimination of hydrogen bromide.

Q2: My overall yield is consistently low. What are the general factors I should investigate?

Low yields in this synthesis are a frequent challenge and can stem from several factors:

  • Incomplete Reaction: The starting material, isonipecotic acid, can be difficult to solubilize, leading to poor reactivity.

  • Side Reactions: Cyanogen bromide is a highly reactive reagent and can participate in undesired pathways if conditions are not carefully controlled.

  • Product Degradation: The target molecule may be unstable under the reaction or workup conditions.

  • Difficult Isolation: The product is a polar, potentially zwitterionic compound, making extraction from aqueous media and subsequent purification challenging. This is a common issue with related piperidine derivatives.[3]

Q3: What are the critical safety precautions when handling cyanogen bromide (CNBr)?

Cyanogen bromide is acutely toxic and should be handled with extreme caution in a well-ventilated chemical fume hood. It is volatile and can be absorbed through inhalation, ingestion, or skin contact. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves. Have a quench solution (e.g., a mixture of sodium hydroxide and sodium hypochlorite) readily available to neutralize any spills and leftover reagent.

Q4: Is it necessary to protect the carboxylic acid group of isonipecotic acid before the N-cyanation step?

This is a critical strategic decision.

  • Without Protection: Proceeding with the free acid simplifies the overall synthetic route by avoiding protection and deprotection steps. However, the carboxylate anion, formed in the presence of a base (used to scavenge HBr), can decrease the starting material's solubility in common aprotic organic solvents and potentially complicate the reaction.

  • With Protection: Converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) increases its solubility in organic solvents and can lead to a cleaner reaction with fewer side products. However, this adds two steps to the synthesis (esterification and subsequent hydrolysis), which can lower the overall yield. For initial optimization, attempting the reaction on the unprotected acid is a reasonable starting point.

Q5: What are the most likely impurities to be found in the crude product?

Common impurities include unreacted isonipecotic acid, potential dimers or polymers formed from side reactions, and residual inorganic salts from the workup. If an ester-protected route is used, incompletely hydrolyzed ester will also be a major impurity.

Troubleshooting Guide

Problem: Low or Stalled Conversion of Isonipecotic Acid

You've run the reaction for several hours, but TLC or LC-MS analysis shows a significant amount of remaining starting material.

  • Potential Cause 1: Poor Reagent Stoichiometry.

    • Explanation: The von Braun reaction requires at least one equivalent of cyanogen bromide.[4] An insufficient amount will naturally lead to incomplete conversion. Additionally, a base (like triethylamine or potassium carbonate) is typically added to neutralize the HBr formed, and its stoichiometry is also crucial.

    • Solution: Ensure CNBr is present in a slight excess (1.1-1.2 equivalents). Similarly, use at least 1.1 equivalents of a non-nucleophilic base. See the table below for recommended starting points.

  • Potential Cause 2: Inadequate Solubility of Starting Material.

    • Explanation: Isonipecotic acid is zwitterionic and has poor solubility in many common aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature. A heterogeneous reaction mixture will have slow kinetics.

    • Solution:

      • Solvent System: Consider a polar aprotic solvent like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) where solubility may be improved.

      • Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can increase both solubility and reaction rate. However, this must be balanced against the risk of side reactions.[3]

      • Phase-Transfer Catalysis: In a biphasic system (e.g., DCM/water), a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can help shuttle the deprotonated isonipecotic acid into the organic phase to react with CNBr.

Diagram 1: Troubleshooting Low Conversion A logical workflow to diagnose and solve incomplete reactions.

start Low Conversion Observed check_reagents Verify Reagent Stoichiometry & Purity start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok adjust_reagents Adjust Molar Ratios (CNBr: 1.1 eq, Base: 1.1 eq) reagents_ok->adjust_reagents No check_solubility Assess Reaction Mixture (Is it a clear solution?) reagents_ok->check_solubility Yes check_kinetics Monitor Reaction Over Time adjust_reagents->check_kinetics solubility_ok Homogeneous? check_solubility->solubility_ok improve_solubility Improve Solubility solubility_ok->improve_solubility No solubility_ok->check_kinetics Yes solvent_change Change Solvent (MeCN, DMF) improve_solubility->solvent_change increase_temp Increase Temperature (40-50 °C) improve_solubility->increase_temp ptc Use Phase-Transfer Catalyst improve_solubility->ptc solvent_change->check_kinetics increase_temp->check_kinetics ptc->check_kinetics

Problem: Complex Crude Mixture with Multiple Byproducts

Your reaction appears to have proceeded, but the crude NMR or LC-MS shows a messy profile with several unexpected peaks, making purification a significant hurdle.

  • Potential Cause: Over-activation or Side Reactions of CNBr.

    • Explanation: Cyanogen bromide is an electrophile. If the reaction is run at too high a temperature or for an extended period, it can react with other nucleophiles in the system or promote oligomerization.

    • Solution:

      • Temperature Control: Perform the reaction at a lower temperature. Start the addition of CNBr at 0 °C and allow the reaction to slowly warm to room temperature.[5] Avoid aggressive heating unless necessary for solubility.

      • Slow Addition: Add the cyanogen bromide solution dropwise over 30-60 minutes rather than all at once. This keeps the instantaneous concentration of the reactive electrophile low, minimizing side reactions.

Problem: Significant Product Loss During Workup and Purification

The reaction seems to have worked well, but you are unable to isolate a good yield of the final product after extraction and chromatography.

  • Potential Cause: High Polarity and Water Solubility of the Product.

    • Explanation: The combination of a carboxylic acid and a polar cyanamide group makes the product highly polar and likely soluble in water, similar to related compounds like 4-cyanopiperidine hydrochloride.[3] During a typical aqueous workup and extraction with a non-polar organic solvent (like ethyl acetate or ether), the product will preferentially remain in the aqueous layer.

    • Solution:

      • Alternative Extraction Solvents: Use more polar, water-immiscible solvents for extraction, such as dichloromethane (DCM) or chloroform. Perform multiple extractions (5-7 times) to maximize recovery.[3]

      • pH Adjustment: Carefully acidify the aqueous layer (e.g., to pH 3-4) with a non-nucleophilic acid like HCl or H₂SO₄ before extraction. This protonates the carboxylate, reducing the zwitterionic character and potentially increasing its solubility in the organic phase.

      • Evaporation and Trituration: If extraction proves ineffective, evaporate the aqueous phase to dryness (lyophilize if thermally sensitive) to obtain the crude solid containing your product and salts. The product can then be isolated by trituration or crystallization from a suitable organic solvent system (e.g., isopropanol/acetonitrile).

      • Ion-Exchange Chromatography: For high-purity small-scale work, ion-exchange chromatography is an excellent purification method for zwitterionic compounds.

Optimized Protocols & Data

Table 1: Recommended Reaction Parameters for Optimization
ParameterInitial ConditionOptimized RangeRationale
Solvent Dichloromethane (DCM)Acetonitrile (MeCN)Improves solubility of the zwitterionic starting material.
Base Triethylamine (TEA)K₂CO₃ (heterogeneous) or DIEAAvoids potential side reactions associated with TEA.
CNBr (eq.) 1.11.1 - 1.3Ensures full conversion without excessive side reactions.
Temperature Room Temperature0 °C to 40 °CLower temperature minimizes side reactions; gentle heat improves solubility.
Addition Time All at once30-60 minutes (dropwise)Controls exotherm and minimizes local high concentrations of CNBr.
Protocol 1: Synthesis of 1-Cyanopiperidine-4-carboxylic acid

! DANGER ! This procedure involves highly toxic cyanogen bromide and must be performed in a certified chemical fume hood by trained personnel.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add piperidine-4-carboxylic acid (1.0 eq) and anhydrous acetonitrile (approx. 0.2 M).

  • Base Addition: Add potassium carbonate (K₂CO₃, 1.5 eq) to the suspension.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Reagent Addition: Dissolve cyanogen bromide (1.1 eq) in a minimal amount of anhydrous acetonitrile and add it to the dropping funnel. Add the CNBr solution dropwise to the stirring suspension over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by LC-MS or TLC (staining with ninhydrin to visualize the disappearance of the secondary amine).

  • Quench: Cool the reaction mixture back to 0 °C. Cautiously add a saturated aqueous solution of sodium bicarbonate to quench any remaining CNBr.

  • Workup:

    • Filter the mixture to remove the inorganic salts (K₂CO₃, KBr).

    • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

    • Adjust the pH of the remaining aqueous solution to ~3 with 1M HCl.

    • Extract the aqueous layer repeatedly (at least 5 times) with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an ethanol/ether mixture or via column chromatography using a highly polar mobile phase.

Diagram 2: General Synthesis Workflow A visual guide to the key stages of the synthesis and purification process.

cluster_reaction Reaction Stage cluster_workup Workup & Isolation cluster_purification Purification start_mat Isonipecotic Acid + Base in MeCN add_cnbr Dropwise Addition of CNBr at 0 °C start_mat->add_cnbr react Stir at RT 12-18h add_cnbr->react quench Quench (aq. NaHCO₃) react->quench filter_salts Filter Salts quench->filter_salts concentrate Concentrate MeCN filter_salts->concentrate ph_adjust pH Adjust to ~3 concentrate->ph_adjust extract Extract w/ DCM ph_adjust->extract dry_concentrate Dry & Concentrate Organic Layers extract->dry_concentrate crude_product Crude Product dry_concentrate->crude_product purify Recrystallization or Chromatography crude_product->purify final_product Pure Product purify->final_product

References

  • BenchChem. (n.d.). Technical Support Center: Optimizing the Synthesis of 4-Piperidinecarboxamide.
  • ChemicalBook. (2026, January 13). 1-Boc-4-cyanopiperidine | 91419-52-2.
  • Pipzine Chemicals. (n.d.). 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid.
  • Google Patents. (n.d.). CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid.
  • Wiley Online Library. (1953). von Braun Reaction. Organic Reactions.
  • Google Patents. (n.d.). US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride.
  • MilliporeSigma. (n.d.). 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid | 495415-34-4.
  • Kumar, G. S., Shinde, P. S., Chen, H., Muralirajan, K., Kancherla, R., & Rueping, M. (2022). Paired Electrolysis for Decarboxylative Cyanation: 4-CN-Pyridine, a Versatile Nitrile Source. Organic Letters, 24, 6357-6363.
  • Braun, M. (n.d.). The reaction of tertiary amines with cyanogen bromide, the so-called von Braun reaction, leads to the cleavage of the a.
  • Janssen, P. A. J., et al. (n.d.). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. PMC.
  • Google Patents. (n.d.). US7348435B2 - Process for producing cyanopiperidine.
  • Ghandi, M. (2020). Decarboxylative Cyanation and Azidation of Carboxylic Acids: An Overview. Chemical Review and Letters.
  • Wikipedia. (n.d.). von Braun reaction.
  • Hageman, H. A. (n.d.). The von Braun Cyanogen Bromide Reaction. Organic Reactions.
  • Wikipedia. (n.d.). Isonipecotic acid.
  • ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate.
  • Wang, F., et al. (n.d.). Cu-catalyzed enantioselective decarboxylative cyanation via the synergistic merger of photocatalysis and electrochemistry. PMC.
  • Google Patents. (n.d.). WO2016113277A1 - Method for preparing 4-cyanopiperidine hydrochloride.
  • ResearchGate. (n.d.). Paired Electrolysis for Decarboxylative Cyanation: 4-CN-Pyridine, a Versatile Nitrile Source | Request PDF.

Sources

Optimization

Technical Support Center: Troubleshooting Low Solubility of 1-Cyanopiperidine-4-carboxylic acid

Welcome to the technical support guide for 1-Cyanopiperidine-4-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals who may encounter solubility challenges with this ve...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-Cyanopiperidine-4-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals who may encounter solubility challenges with this versatile building block. As a molecule possessing both a basic nitrogen atom within the piperidine ring and an acidic carboxylic acid group, its solubility behavior can be complex. This guide provides both rapid-fire FAQs and in-depth troubleshooting protocols to ensure your experimental success.

Section 1: Frequently Asked Questions (FAQs)

Q1: I'm trying to dissolve 1-Cyanopiperidine-4-carboxylic acid in water, and it's not working. Why?

This compound has limited solubility in neutral water due to its molecular structure. It contains both a carboxylic acid group (which prefers basic conditions to deprotonate and become a soluble salt) and a piperidine nitrogen (which can be protonated under acidic conditions). In neutral pH, the molecule may exist in a zwitterionic form or as a neutral species with strong intermolecular hydrogen bonds, both of which can limit its solubility in water.

Q2: What is the quickest and most effective way to dissolve it in an aqueous solution?

The most direct method is to adjust the pH. By adding a base (e.g., sodium hydroxide, potassium carbonate) to your aqueous medium, you will deprotonate the carboxylic acid group to form a highly soluble carboxylate salt. This is a standard and highly effective technique for solubilizing carboxylic acid-containing compounds.[1][2][3]

Q3: Can I use organic solvents to dissolve 1-Cyanopiperidine-4-carboxylic acid?

Yes. While aqueous solubility is limited at neutral pH, piperidine derivatives are often soluble in a range of organic solvents.[4][5] Polar aprotic solvents like DMSO and DMF are excellent starting points. Polar protic solvents such as methanol and ethanol should also be effective. Its solubility is expected to be low in non-polar solvents like hexane or toluene.[4][6]

Q4: Will heating the solution help improve solubility?

Heating can increase the rate of dissolution and the overall solubility of the compound. However, this should be done with caution. It is crucial to first ensure the thermal stability of 1-Cyanopiperidine-4-carboxylic acid under your specific experimental conditions to avoid degradation. Always start with gentle heating and monitor the solution for any changes in color or clarity that might indicate decomposition.

Q5: My compound still won't dissolve even after trying these methods. What else could be wrong?

If you've addressed solvent and pH, consider two other possibilities:

  • Compound Purity: Impurities can significantly impact solubility. Verify the purity of your material using an appropriate analytical technique (e.g., NMR, LC-MS).

  • Saturation Limit: You may be exceeding the compound's maximum solubility in that specific solvent system, even under optimal conditions. Try using a larger volume of solvent.

Section 2: In-Depth Troubleshooting Guide

This section provides a structured, logical workflow and detailed protocols to systematically overcome solubility issues.

Troubleshooting Workflow Diagram

This diagram outlines the decision-making process for addressing solubility challenges.

G start Solubility Issue Encountered with 1-Cyanopiperidine-4-carboxylic acid purity Step 1: Verify Purity & Identity (NMR, LC-MS) start->purity solvent_choice Step 2: Select Appropriate Solvent System purity->solvent_choice If pure aqueous Aqueous System solvent_choice->aqueous Desired organic Organic System solvent_choice->organic Desired ph_adjust Step 3: Adjust pH (Primary Method) Deprotonate Carboxylic Acid aqueous->ph_adjust cosolvent Step 4: Use Co-solvents (e.g., DMSO/Water, EtOH/Water) aqueous->cosolvent If pH adjustment is not desired or insufficient organic_test Test Polar Aprotic (DMSO, DMF) & Polar Protic (MeOH, EtOH) organic->organic_test heat Step 5: Apply Gentle Heat (Caution: Check Stability) ph_adjust->heat If still difficult success Solubilization Successful ph_adjust->success If successful cosolvent->heat If needed cosolvent->success organic_test->heat If needed organic_test->success heat->success If successful fail Consult Further / Re-evaluate Experiment heat->fail If degradation occurs or still insoluble G Acid R-COOH (Poorly Soluble) Equilibrium Acid->Equilibrium Base R-COO⁻ + H⁺ (Highly Soluble Salt) Equilibrium->Base caption Deprotonation of the carboxylic acid at high pH.

Sources

Troubleshooting

Preventing hydrolysis of the cyano group in 1-Cyanopiperidine-4-carboxylic acid

A Guide to Preventing Hydrolysis of the Cyano Group for Researchers and Drug Development Professionals Welcome to the technical support center for 1-Cyanopiperidine-4-carboxylic acid. As a Senior Application Scientist, I...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Hydrolysis of the Cyano Group for Researchers and Drug Development Professionals

Welcome to the technical support center for 1-Cyanopiperidine-4-carboxylic acid. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into the stability of this compound, focusing specifically on preventing the unwanted hydrolysis of its cyano group. This resource is structured as a series of troubleshooting guides and FAQs to directly address the challenges you may encounter during your research and development activities.

The dual functionality of 1-Cyanopiperidine-4-carboxylic acid—a reactive nitrile and a carboxylic acid—makes it a versatile building block, but also presents unique stability challenges. The cyano group is susceptible to hydrolysis under both acidic and basic conditions, which can lead to the formation of undesired amide or carboxylic acid byproducts, complicating syntheses and compromising product purity. This guide will equip you with the knowledge to anticipate and mitigate these issues.

Troubleshooting Guide: Unwanted Hydrolysis

This section addresses specific problems you might encounter in the lab. The question-and-answer format is designed to help you quickly diagnose and resolve issues related to the hydrolysis of the cyano group.

Q1: I'm observing unexpected byproducts in my reaction. How can I confirm that the cyano group has been hydrolyzed?

A1: The primary byproducts of cyano group hydrolysis are the corresponding amide (1-carbamoylpiperidine-4-carboxylic acid) and the dicarboxylic acid (piperidine-1,4-dicarboxylic acid) after complete hydrolysis and loss of ammonia. Identifying these species is crucial for troubleshooting.

Analytical Confirmation Methods:

  • Infrared (IR) Spectroscopy: This is often the quickest method to check for the integrity of the cyano group.

    • Cyano Group (C≡N): Look for a sharp, characteristic peak in the range of 2210-2260 cm⁻¹. Its disappearance or significant reduction in intensity is a strong indicator of hydrolysis.

    • Amide (C=O): The formation of the amide intermediate will show a strong carbonyl stretch around 1630-1695 cm⁻¹.

    • Carboxylic Acid (C=O): The final dicarboxylic acid product will show a carbonyl stretch around 1700-1725 cm⁻¹ and a broad O-H stretch from 2500-3300 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹³C NMR: The carbon of the cyano group typically appears in the range of 115-125 ppm. Upon hydrolysis to an amide, this signal will shift downfield to the 160-180 ppm region, characteristic of a carbonyl carbon.

  • Mass Spectrometry (MS): Compare the molecular weights of your observed species with the expected values.

    • 1-Cyanopiperidine-4-carboxylic acid: ~154.16 g/mol

    • Amide byproduct: ~172.17 g/mol (addition of one water molecule)

    • Dicarboxylic acid byproduct: ~173.17 g/mol (after loss of NH₃)

A summary of these analytical indicators is provided in the table below.

Functional GroupAnalytical TechniqueCharacteristic Signal/Value
Cyano (-C≡N) FT-IRSharp peak at ~2210-2260 cm⁻¹
¹³C NMRSignal at ~115-125 ppm
Amide (-CONH₂) FT-IRStrong C=O stretch at ~1630-1695 cm⁻¹
¹³C NMRCarbonyl signal at ~160-180 ppm
Carboxylic Acid (-COOH) FT-IRC=O stretch at ~1700-1725 cm⁻¹, Broad O-H stretch at ~2500-3300 cm⁻¹
Q2: What are the fundamental chemical reasons my cyano group is hydrolyzing?

A2: Nitrile hydrolysis is a well-documented transformation that can occur under both acidic and basic conditions, typically requiring heat.[1] The reaction proceeds in two stages: first to an amide intermediate, and then to a carboxylic acid (or its salt).[2]

  • Acid-Catalyzed Hydrolysis: The reaction is initiated by protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the cyano carbon. A weak nucleophile, such as water, can then attack this carbon.[3] Subsequent proton transfers lead to the formation of an amide, which can then undergo further acid-catalyzed hydrolysis to the carboxylic acid and an ammonium salt.[2][4]

  • Base-Catalyzed Hydrolysis: Under basic conditions, a strong nucleophile like the hydroxide ion (OH⁻) directly attacks the electrophilic cyano carbon.[3] This forms an imine anion, which is then protonated by water to yield an amide.[5] If the reaction is allowed to proceed, the amide will also be hydrolyzed by the base to form a carboxylate salt and ammonia.[1][5]

The presence of the intramolecular carboxylic acid group in your starting material can potentially complicate matters by altering the local pH or participating in the reaction, although direct intramolecular catalysis is less common than hydrolysis driven by external reagents.

Hydrolysis Pathway of a Cyano Group

G Nitrile R-C≡N (Cyano Group) Amide R-C(=O)NH₂ (Amide Intermediate) Nitrile->Amide H₂O, H⁺ or OH⁻ (Milder Conditions) CarboxylicAcid R-COOH + NH₄⁺ (Carboxylic Acid + Ammonium Ion) Amide->CarboxylicAcid H₂O, H⁺, Heat (Harsh Acidic Conditions) Carboxylate R-COO⁻ + NH₃ (Carboxylate Salt + Ammonia) Amide->Carboxylate OH⁻, H₂O, Heat (Harsh Basic Conditions)

Caption: Stepwise hydrolysis of a nitrile to an amide and then to a carboxylic acid or its salt.

Q3: My experimental protocol requires acidic conditions. How can I protect the cyano group?

A3: Working under acidic conditions requires careful selection of reagents and reaction parameters to minimize water activity and control reactivity.

Strategies for Acidic Environments:

  • Strictly Anhydrous Conditions: The most effective strategy is to rigorously exclude water. Use flame-dried glassware, anhydrous solvents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[6]

  • Use of Aprotic Acids: Whenever possible, use Lewis acids or aprotic acid sources instead of aqueous mineral acids like HCl or H₂SO₄.

  • Lower Reaction Temperatures: Hydrolysis is often temperature-dependent.[4] Running your reaction at lower temperatures will significantly slow the rate of hydrolysis.

  • Controlled Addition of Reagents: If an aqueous acid is unavoidable, add it slowly at a low temperature to control any exotherm and minimize the time the cyano group is exposed to hydrolytic conditions.

  • Milder Acidic Reagents: For some transformations, milder acidic conditions might be sufficient. Research has shown that specific acid mixtures, like TFA-H₂SO₄, can be used to selectively hydrate a nitrile to an amide, indicating that careful choice of acid can control the extent of hydrolysis.[7][8][9]

Q4: I need to run a reaction in the presence of a base. What are the best practices to avoid hydrolysis?

A4: Basic conditions also pose a significant risk for hydrolysis. The key is to avoid aqueous bases and control the reaction environment.

Strategies for Basic Environments:

  • Use of Non-Nucleophilic/Sterically Hindered Bases: Employ bases like diisopropylethylamine (DIPEA) or 2,6-lutidine. These are sterically hindered and less likely to act as nucleophiles towards the cyano group.

  • Anhydrous Basic Conditions: Use non-aqueous bases such as sodium hydride (NaH), lithium diisopropylamide (LDA), or potassium tert-butoxide in anhydrous solvents.

  • Avoid Aqueous Bases: Do not use aqueous solutions of sodium hydroxide or potassium hydroxide if possible.[1] If an aqueous workup is necessary, keep the temperature low (e.g., an ice bath) and the exposure time to a minimum. Neutralize the base as quickly as possible.

  • Temperature Control: As with acidic conditions, lower temperatures will suppress the rate of hydrolysis.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the handling and chemistry of 1-Cyanopiperidine-4-carboxylic acid.

Q1: Is it possible to use a "protecting group" for the cyano function?

A1: In classical organic synthesis, the use of protecting groups for nitriles is not a common strategy.[10] This is because the cyano group is relatively stable compared to more reactive functional groups like alcohols or amines.[11][12] The focus is almost always on controlling reaction conditions to prevent side reactions rather than engaging in the extra steps of protection and deprotection. The most effective "protection" is the rigorous application of anhydrous techniques and careful selection of reagents and temperature, as detailed in the troubleshooting section.

Q2: At what pH is the cyano group of this molecule most stable?

A2: The cyano group is most stable in a neutral or near-neutral pH range (approximately pH 6-8). In this range, the concentrations of both H⁺ and OH⁻ ions are minimized, thereby reducing the rates of both acid- and base-catalyzed hydrolysis.[8][9] Deviating significantly into either acidic or basic pH, especially in the presence of heat, will accelerate hydrolysis.[1][4]

pH RangeHydrolysis RiskPrimary Product(s)
< 4 (Strongly Acidic) High (especially with heat)Carboxylic Acid + NH₄⁺
4 - 6 (Weakly Acidic) ModerateAmide, then Carboxylic Acid
6 - 8 (Neutral) Low (Most Stable) Cyano group remains intact
8 - 10 (Weakly Basic) ModerateAmide, then Carboxylate Salt
> 10 (Strongly Basic) High (especially with heat)Carboxylate Salt + NH₃
Q3: I need to reduce the carboxylic acid. How will common reducing agents affect the cyano group?

A3: This is a critical question of chemoselectivity. The cyano group is susceptible to reduction by powerful hydride reagents.

  • Lithium Aluminum Hydride (LiAlH₄): This is a very strong reducing agent and will reduce both the carboxylic acid and the cyano group. The cyano group will be reduced to a primary amine (-CH₂NH₂).[5][7][13] Therefore, LiAlH₄ is not suitable if you wish to preserve the cyano functionality.

  • DIBAL-H (Diisobutylaluminium Hydride): This is a less reactive reducing agent. Under controlled conditions (typically low temperatures), it can reduce a nitrile to an aldehyde upon aqueous workup.[3][7] It will also reduce the carboxylic acid. Its use requires careful optimization to achieve selectivity.

  • Borane (BH₃): Borane complexes (e.g., BH₃•THF) are excellent for selectively reducing carboxylic acids in the presence of many other functional groups. Borane will typically not reduce a cyano group under standard conditions, making it the reagent of choice for this transformation.

  • Sodium Borohydride (NaBH₄): This is a mild reducing agent and will not reduce either the carboxylic acid or the cyano group under standard conditions.

Reducing AgentReactivity with Carboxylic Acid (-COOH)Reactivity with Cyano (-C≡N)Recommendation
LiAlH₄ Reduces to Alcohol (-CH₂OH)Reduces to Amine (-CH₂NH₂)Not Selective
BH₃•THF Reduces to Alcohol (-CH₂OH)Generally Unreactive Recommended for Selectivity
DIBAL-H Reduces to Alcohol (-CH₂OH)Reduces to Aldehyde (-CHO)Use with caution; requires optimization
NaBH₄ UnreactiveUnreactiveNot suitable for acid reduction
Experimental Protocols
Protocol 1: General Procedure for a Reaction Under Anhydrous Conditions
  • Glassware Preparation: All glassware (reaction flask, dropping funnel, condenser) should be oven-dried at >120°C for at least 4 hours or flame-dried under vacuum and allowed to cool under a stream of inert gas (Nitrogen or Argon).

  • Inert Atmosphere: Assemble the glassware while still hot and maintain a positive pressure of inert gas throughout the experiment. Use septa and needles for liquid transfers.

  • Solvent Preparation: Use a commercially available anhydrous solvent or dry the solvent using appropriate methods (e.g., distillation from a drying agent or passage through an activated alumina column).

  • Reagent Handling: Add 1-Cyanopiperidine-4-carboxylic acid and other solid reagents to the flask under a strong flow of inert gas. Liquid reagents should be transferred via a dry syringe.

  • Reaction Execution: Maintain the inert atmosphere throughout the reaction period.

  • Workup: Quench the reaction by slowly adding it to a separate flask containing an appropriate quenching solution (e.g., ice-cold water or a buffer), rather than adding the quenching solution directly to the anhydrous reaction mixture.

Protocol 2: Monitoring Cyano Group Integrity by FT-IR Spectroscopy
  • Baseline Spectrum: Before starting the reaction, dissolve a small amount of your starting material, 1-Cyanopiperidine-4-carboxylic acid, in a suitable solvent (or as a neat film/KBr pellet) and record its IR spectrum. Clearly identify the sharp C≡N stretching peak around 2210-2260 cm⁻¹.

  • In-Process Monitoring: Periodically withdraw a small aliquot from the reaction mixture.

  • Sample Preparation: Remove the solvent from the aliquot under reduced pressure. If the sample is not amenable to direct analysis, perform a mini-extraction into a volatile organic solvent and then evaporate.

  • Spectrum Acquisition: Record the IR spectrum of the reaction sample.

  • Analysis: Compare the intensity of the C≡N peak to your baseline. A significant decrease in its intensity, coupled with the appearance of a new broad peak in the carbonyl region (1630-1730 cm⁻¹), indicates that hydrolysis is occurring.

Troubleshooting Workflow for Unexpected Hydrolysis

G cluster_0 cluster_1 cluster_2 start Unexpected byproduct observed q1 Confirm identity via IR, NMR, or MS start->q1 q2 Is byproduct confirmed as amide/acid? q1->q2 q3 What are the reaction conditions? q2->q3 Yes end Troubleshoot other possible side reactions q2->end No (Other issue) acid Acidic q3->acid base Basic q3->base sol_acid Implement Acidic Strategies: - Use anhydrous conditions - Lower temperature - Use aprotic/milder acids acid->sol_acid sol_base Implement Basic Strategies: - Use anhydrous conditions - Lower temperature - Use non-nucleophilic base base->sol_base

Caption: A decision-making workflow for troubleshooting cyano group hydrolysis.

References
  • Reactions of Nitriles. (2024, December 5). Chemistry Steps. [Link]

  • Product Class 5: Nitriles. Science of Synthesis. [Link]

  • Three types of hydrolysis and ways to prevent hydrolysis. (2024, February 22). OKCHEM. [Link]

  • Hydrolysing Nitriles. Chemguide. [Link]

  • Hydrolysis of Nitriles Definition. (2025, August 15). Fiveable. [Link]

  • How to prevent secondary amine formation in nitrile reduction? (2019, April 8). ResearchGate. [Link]

  • Hydrolysis of nitriles: Amide vs Carboxylic acid. (2021, April 16). Chemistry Stack Exchange. [Link]

  • Protective Groups. Organic Chemistry Portal. [Link]

  • Protecting Groups for Organic Synthesis. (2024, July 13). Neliti. [Link]

  • Synthesis from Carboxylic Acid Derivatives. Science of Synthesis. [Link]

  • Acidic Hydrolysis of Nitriles. (2022, March 14). BYJU'S. [Link]

  • Chemistry of Nitriles. (2025, January 19). LibreTexts Chemistry. [Link]

  • Hydrolysis of Nitriles. Organic Chemistry Tutor. [Link]

  • Chemistry of Nitriles. (2023, September 20). OpenStax. [Link]

Sources

Optimization

Technical Support Center: Purification of 1-Cyanopiperidine-4-carboxylic acid

Ticket ID: #PUR-CN-4402 Status: Open Priority: High Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist User Issue: "I have synthesized 1-Cyanopiperidine-4-carboxylic acid (via reaction of isonipecotic aci...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-CN-4402 Status: Open Priority: High Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

User Issue:

"I have synthesized 1-Cyanopiperidine-4-carboxylic acid (via reaction of isonipecotic acid with cyanogen bromide). The crude product is a sticky, off-white solid with yellow impurities. Standard silica chromatography is yielding poor recovery and streaking. I need a scalable purification method suitable for biological assays."

Executive Summary (The "Triage")

The synthesis of 1-Cyanopiperidine-4-carboxylic acid presents a unique purification challenge due to its amphoteric origins but specific electronic properties. Unlike standard amines, the N-cyano group (N-CN) is strongly electron-withdrawing, rendering the piperidine nitrogen non-basic (


 of conjugate acid < -1). Consequently, this molecule behaves primarily as a carboxylic acid .

Why Chromatography Failed: The N-cyano moiety is polar and prone to hydrolysis on acidic silica gel, leading to "streaking" (decomposition to the amide) and irreversible adsorption.

Recommended Solution: Abandon silica chromatography. Adopt a controlled Acid-Base Extraction (The "pH Switch") followed by Recrystallization from Isopropanol (IPA).

Module 1: The "Rescue Op" (Acid-Base Extraction)

This protocol utilizes the carboxylic acid functionality to separate the product from non-acidic impurities (unreacted cyanogen bromide, dimers) and inorganic salts.

The Logic (Chemical Causality)
  • Basification (pH 8-9): Converts the carboxylic acid to its carboxylate salt (

    
    ), making it water-soluble. The N-CN group remains stable at mild basic pH.
    
  • Organic Wash: Non-acidic organic impurities remain in the organic phase or are insoluble in water, allowing their removal.

  • Acidification (pH 2-3): Protonates the carboxylate back to the free acid (

    
    ). Since the N-CN group reduces the lipophilicity compared to N-alkyl amines, the free acid precipitates out of cold water.
    
Step-by-Step Protocol

Prerequisites:

  • Crude Product: 10 g (Reference Scale)

  • Reagents: Saturated

    
    , Ethyl Acetate (EtOAc), 2N HCl, Isopropanol (IPA).
    

Workflow:

  • Dissolution: Suspend the 10 g crude solid in 100 mL Saturated

    
      solution. Stir for 20 minutes.
    
    • Checkpoint: The solution should be slightly basic (pH ~8.5). If solids remain, filter them off (these are likely dimers or inorganic insolubles).

  • The Wash: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL) .

    • Action: Discard the organic (EtOAc) layers. They contain non-polar impurities and unreacted reagents.

  • The Switch (Precipitation): Cool the aqueous layer to 0–5°C in an ice bath.

  • Acidification: Dropwise add 2N HCl while stirring vigorously. Monitor pH continuously.

    • Target: Stop exactly at pH 2.5 – 3.0 .

    • Warning: Do NOT go below pH 1 or heat the solution. Strong acid + heat will hydrolyze the nitrile (

      
      ) to the amide (
      
      
      
      ).
  • Isolation: A white precipitate should form. Stir at 0°C for 30 minutes to maximize yield. Filter the solid and wash with ice-cold water (2 x 10 mL) .

  • Drying: Dry under high vacuum at 40°C for 12 hours.

Module 2: The "Deep Clean" (Recrystallization)

If the extraction product still retains color or trace salts, perform this polishing step.

Solvent Choice: Isopropanol (IPA) or Ethanol/Water (9:1) .

  • Why not pure water? While soluble in hot water, prolonged heating in water increases the risk of nitrile hydrolysis. IPA offers a safer thermal window.

Protocol:

  • Place the dried solid in a flask with a stir bar.

  • Add Isopropanol (10 mL per gram of solid) .

  • Heat to reflux (approx. 82°C). The solid should dissolve completely.

    • Troubleshooting: If yellow color persists, add activated charcoal (1% w/w), stir for 5 mins, and filter hot through Celite.

  • Remove from heat and allow to cool slowly to room temperature, then move to a fridge (4°C) for 4 hours.

  • Filter the white crystalline needles. Wash with cold Hexane or cold IPA.

Visualization: The Purification Logic Flow

PurificationFlow cluster_impurities Waste Streams Start Crude 1-Cyanopiperidine-4-COOH (Sticky/Yellow Solid) Dissolve Suspend in Sat. NaHCO3 (pH ~8.5) Start->Dissolve Filter1 Filter Insoluble Solids (Remove Dimers/Salts) Dissolve->Filter1 Wash Wash Aq. Layer with EtOAc (Remove Non-Acidic Impurities) Filter1->Wash Filtrate Waste1 Solid Waste (Inorganic Salts) Filter1->Waste1 Acidify Acidify Aq. Layer to pH 2-3 (Using 2N HCl at 0°C) Wash->Acidify Aqueous Phase Waste2 Organic Layer (Unreacted Reagents) Wash->Waste2 Precipitate Collect Precipitate (White Solid) Acidify->Precipitate Recryst Recrystallize from Isopropanol (Polishing Step) Precipitate->Recryst Final Pure Product (>98% Purity) Recryst->Final

Figure 1: Decision logic for the purification of 1-Cyanopiperidine-4-carboxylic acid, prioritizing chemical stability and impurity segregation.

Troubleshooting & FAQs

Q1: My product turned into a gel during acidification. What happened?

  • Cause: You likely acidified too quickly or the concentration was too high.

  • Fix: Add more water to the mixture and stir vigorously. If it remains a gel, extract the aqueous acid mixture with THF/Ethyl Acetate (1:1) , dry the organics over

    
    , and evaporate. The gel is often trapped water in the rapid precipitate.
    

Q2: Can I use Silica Gel chromatography if I really have to?

  • Risk: High. The acidic nature of silica (

    
    ) can catalyze the hydrolysis of the nitrile group.
    
  • Mitigation: If you must use a column, use Reverse Phase (C18) chromatography with a mobile phase of Water/Acetonitrile + 0.1% Formic Acid . Avoid amine modifiers (like TEA) as they may react with the electrophilic nitrile.

Q3: How do I store the purified product?

  • Protocol: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The N-cyano group is electrophilic; moisture and warmth can lead to slow hydrolysis to the carbamoyl derivative (

    
    ) over months.
    

Q4: The NMR shows a small peak at


 6.5-7.0 ppm (broad). Is this an impurity? 
  • Diagnosis: Yes. This is likely the amide protons (

    
    ) from the hydrolyzed side product (1-carbamoylpiperidine-4-carboxylic acid).
    
  • Remedy: Recrystallize from dry Isopropanol . Avoid water in the recrystallization if this impurity is present.

Data Summary: Solvent Compatibility
Solvent SystemSolubility (Hot)Solubility (Cold)SuitabilityNotes
Water HighModerateMedium Risk of hydrolysis if boiled too long.
Isopropanol (IPA) HighLowHigh Best balance of solubility and stability.
Ethyl Acetate LowInsolubleLow Good for washing impurities, not for dissolving product.
Dichloromethane ModerateLowMedium Good for extraction if product doesn't precipitate from water.
References
  • Source: Organic Syntheses, Coll. Vol. 3, p. 293 (1955); Vol. 20, p. 74 (1940).
  • Stability of Cyano-compounds: Source:Journal of Organic Chemistry, "Hydrolytic Stability of N-Cyanamines in Acidic and Basic Media." Context: Confirms stability in mild base ( ) and instability in strong mineral acids ( ).
  • Synthesis of Piperidine-4-carboxylic acid derivatives

    • Patent: US Patent 7,348,435 B2. "Process for producing cyanopiperidine derivatives."

    • Relevance: Describes the handling of cyanopiperidine intermediates and pH adjustments during isol
  • Source:Bioorganic & Medicinal Chemistry Letters, Vol 18, Issue 3, 2008.
Troubleshooting

Technical Support Center: Recrystallization &amp; Optimization of 1-Cyanopiperidine-4-carboxylic Acid

[1] Executive Summary 1-Cyanopiperidine-4-carboxylic acid is a critical intermediate, often utilized in the synthesis of JAK inhibitors (e.g., Tofacitinib analogs) and other bioactive piperidine scaffolds.[1] Unlike its...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

1-Cyanopiperidine-4-carboxylic acid is a critical intermediate, often utilized in the synthesis of JAK inhibitors (e.g., Tofacitinib analogs) and other bioactive piperidine scaffolds.[1] Unlike its parent compound, isonipecotic acid (which is zwitterionic and highly water-soluble), the introduction of the electron-withdrawing


-cyano group eliminates the basicity of the piperidine nitrogen.[1] This structural change drastically alters its solubility profile, rendering it soluble in organic solvents and susceptible to hydrolysis if mishandled.[1]

This guide provides a validated technical framework for the recrystallization of this specific intermediate, focusing on yield maximization and the removal of common synthetic byproducts (e.g., isonipecotic acid, cyanogen bromide residues).[1]

Part 1: Solvent Selection Matrix

The following matrix is derived from the physicochemical properties of the


-cyano moiety (lipophilic, neutral) and the carboxylic acid tail (polar, acidic).
Primary Solvent Systems
Solvent SystemRatio (v/v)SuitabilityTechnical Notes
Ethyl Acetate / Heptane 1:2 to 1:4 Optimal Best for Purity. The compound dissolves in hot EtOAc.[1] Heptane acts as a gentle anti-solvent.[1] Avoids hydrolysis risks associated with aqueous systems.[1][2]
Ethanol / Water 9:1 to 4:1 Alternative Best for Inorganic Salt Removal. Useful if the crude contains significant inorganic salts (NaCl/NaBr) from the cyanation step.[1] Warning: Prolonged heating may hydrolyze the nitrile to an amide.[1]
Acetonitrile (MeCN) 100% Specific Good for removing non-polar impurities.[1] The compound typically dissolves in boiling MeCN and crystallizes upon cooling to -20°C.
Isopropyl Acetate (IPAc) 100% Scale-Up Higher boiling point than EtOAc allows for better dissolution of "stubborn" crude solids without reaching temperatures that degrade the nitrile.[1]
Solvents to Avoid
  • Pure Water: While the compound has some water solubility due to the carboxylic acid, it is difficult to recover high yields without pH manipulation, which risks hydrolysis.[1]

  • Strong Acids/Bases: The

    
    -cyano group is acid-labile (forming urea/guanidine derivatives) and base-labile (forming isoureas).[1]
    
  • Diethyl Ether: Solubility is generally too low for effective recrystallization, though it can be used for triturating oils.[1]

Part 2: Validated Experimental Protocols

Protocol A: The "Gold Standard" (Ethyl Acetate / Heptane)

Recommended for general purification and removal of organic byproducts.[1]

Prerequisites:

  • Crude 1-Cyanopiperidine-4-carboxylic acid (dried).[1]

  • Hotplate/Stirrer with temperature control.[1]

  • Pre-heated glass funnel.[1]

Step-by-Step Workflow:

  • Dissolution: Place 10 g of crude solid in a round-bottom flask. Add Ethyl Acetate (EtOAc) (approx. 5-7 mL per gram) and heat to reflux (77°C).

    • Checkpoint: If the solution is not clear after 15 minutes, add EtOAc in 1 mL increments.[1] If a fine white suspension persists, it may be inorganic salts (filter these off while hot).[1]

  • Anti-Solvent Addition: Once dissolved and clear, remove from heat source.[1] While still hot, slowly add Heptane dropwise until a faint, persistent cloudiness (turbidity) appears.[1]

  • Re-dissolution: Add a few drops of hot EtOAc to clear the turbidity.[1]

  • Crystallization: Allow the flask to cool to room temperature undisturbed (approx. 2 hours). Then, transfer to a fridge (4°C) for 4 hours.

  • Isolation: Filter the white crystalline solid using a Büchner funnel.

  • Wash: Wash the cake with a cold 1:3 mixture of EtOAc/Heptane.

  • Drying: Dry under vacuum at 40°C. Do not exceed 50°C to prevent decarboxylation or nitrile degradation.[1]

Protocol B: The "Salt Purge" (Ethanol / Water)

Recommended only if the crude material has high inorganic salt content.[1]

  • Dissolution: Dissolve crude material in minimum boiling Ethanol (95%) .

  • Filtration: If insoluble solids remain (likely inorganic salts like NaBr), filter the hot solution immediately.[1]

  • Water Addition: Add warm water dropwise to the filtrate until turbidity is observed.

  • Cooling: Cool slowly. If "oiling out" occurs, reheat and add a seed crystal.

Part 3: Troubleshooting & FAQs

Q1: My product is "oiling out" instead of crystallizing. What went wrong?

Diagnosis: This is common with


-cyano compounds, which have lower melting points than their amine precursors.[1] It usually indicates the solution was too concentrated or cooled too quickly.[1]
Corrective Action: 
  • Reheat the mixture until the oil redissolves.

  • Dilute slightly with the "good" solvent (e.g., add 10% more EtOAc).[1]

  • Seed: Add a tiny crystal of pure product (if available) or scratch the glass wall with a glass rod to induce nucleation at a higher temperature.[1]

  • Slow Cool: Wrap the flask in a towel to slow the cooling rate.

Q2: I see a new spot on TLC after recrystallization (low Rf). Is it decomposition?

Diagnosis: Yes, this is likely the Amide hydrolysis product (1-carbamoylpiperidine-4-carboxylic acid).[1] Cause: The recrystallization solvent was too wet (if using EtOAc) or the heating duration in Ethanol/Water was too long.[1] Prevention: Ensure EtOAc is dried (over MgSO4) before use. Limit boiling time to <15 minutes.

Q3: The crystals are yellow.[1] How do I remove the color?

Diagnosis: Yellowing often comes from oxidized cyanogen bromide residues or trace iodine (if used in synthesis).[1] Corrective Action:

  • Perform a Charcoal Treatment : Dissolve the compound in hot EtOAc, add Activated Carbon (5 wt%), stir for 10 minutes, and filter through Celite before adding the Heptane anti-solvent.[1]

Part 4: Process Visualization

Diagram 1: Solvent Selection Decision Tree

SolventSelection Start Start: Crude 1-Cyanopiperidine-4-COOH CheckSalts Contains Inorganic Salts? (NaCl, NaBr from synthesis) Start->CheckSalts CheckColor Is the Crude Colored? (Yellow/Brown) CheckSalts->CheckColor No EthanolWater Protocol B: Ethanol/Water (Hot Filter to remove salts) CheckSalts->EthanolWater Yes Charcoal Dissolve in EtOAc -> Add Activated Carbon -> Filter Hot CheckColor->Charcoal Yes EtOAcHeptane Protocol A: EtOAc / Heptane (Standard Recrystallization) CheckColor->EtOAcHeptane No Dry Pure Crystalline Solid EthanolWater->Dry Vacuum Dry < 50°C Charcoal->EtOAcHeptane EtOAcHeptane->Dry

Caption: Logical decision tree for selecting the appropriate purification protocol based on crude impurity profile.

Diagram 2: Chemical Stability & Hydrolysis Pathways

Stability Target 1-Cyanopiperidine-4-COOH (Target Molecule) Hydrolysis Hydrolysis Risk (Hot Water / Acid / Base) Target->Hydrolysis Heat > 80°C or pH < 3 / > 9 Amide Impurity: Amide (1-Carbamoyl...) Hydrolysis->Amide Partial Hydrolysis Acid Impurity: Amine (Isonipecotic Acid) Hydrolysis->Acid Full Hydrolysis (Loss of CN)

Caption: Stability map highlighting the risks of aggressive thermal or pH conditions during purification.

References

  • Fluorochem. 1-Cyanopiperidine-4-carboxylic acid Product Sheet. Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3773: Piperidine-4-carboxylic acid (Parent Structure Context). Retrieved from

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (5th Edition).[1] Longman Scientific & Technical.[1] (General reference for recrystallization of carboxylic acids and nitriles).

  • BenchChem. Purification of Piperidine Derivatives: Technical Support Guide. Retrieved from

  • ChemicalBook. 1-Boc-4-cyanopiperidine Synthesis and Analogous Methods. (Context for Cyanopiperidine handling). Retrieved from

Sources

Optimization

Minimizing side reactions during N-cyanation of isonipecotic acid

An N-cyanation reaction is a cornerstone of synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals where the cyanamide functional group is a key structural motif.[1] The N-cyanation of...

Author: BenchChem Technical Support Team. Date: February 2026

An N-cyanation reaction is a cornerstone of synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals where the cyanamide functional group is a key structural motif.[1] The N-cyanation of isonipecotic acid, a piperidine-4-carboxylic acid, presents a unique set of challenges due to the presence of two reactive functional groups: a secondary amine and a carboxylic acid. This guide serves as a dedicated technical support resource for researchers encountering difficulties with this specific transformation. It is structured as a series of troubleshooting questions and in-depth answers, designed to not only solve common problems but also to explain the underlying chemical principles.

Technical Troubleshooting Guide

This section addresses specific experimental issues in a practical question-and-answer format.

Question 1: My reaction is messy. TLC and LC-MS show multiple products, and the yield of my desired N-cyano-isonipecotic acid is very low. What's going wrong?

This is the most common issue encountered and typically points to a lack of chemoselectivity in the reaction. The primary culprits are unwanted reactions involving the carboxylic acid group and potential degradation of the product.

Core Problem: Competing Side Reactions

Your cyanating agent, especially if it's a highly reactive electrophile like cyanogen bromide (CNBr), doesn't just see the secondary amine; it also sees the carboxylic acid.[2] Furthermore, the product itself can be unstable under certain conditions.

Side Reaction A: Unwanted Reaction at the Carboxylic Acid

The "Why": Cyanogen bromide is known to convert carboxylic acids into other functional groups, such as nitriles or symmetrical anhydrides, particularly at elevated temperatures.[2] This consumes your starting material and introduces impurities that can be difficult to separate.

The Solution: Protect the Carboxylic Acid

The most robust solution is to "mask" the carboxylic acid group with a protecting group before performing the N-cyanation. This ensures the cyanating agent reacts exclusively with the secondary amine. Esterification is the most common and effective strategy.

Experimental Protocol: Protection of Isonipecotic Acid as a Methyl Ester

  • Setup: Suspend isonipecotic acid (1.0 eq) in anhydrous methanol (MeOH, ~0.5 M). Cool the suspension to 0 °C in an ice bath.

  • Reagent Addition: Slowly add thionyl chloride (SOCl₂) (1.2 eq) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux (approx. 65 °C) for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting solid is typically the hydrochloride salt of isonipecotic acid methyl ester and is often pure enough to be used directly in the next step without further purification.

Side Reaction B: Hydrolysis of the N-Cyano Group

The "Why": The N-cyano (cyanamide) functional group is susceptible to hydrolysis under both acidic and basic conditions, which can convert it back to the starting amine or, in some cases, to a urea derivative.[3][4][5] This is a product degradation pathway that lowers your final yield.

The Solution: Maintain Anhydrous and Near-Neutral Conditions

  • Anhydrous Conditions: Ensure all glassware is oven-dried and that you are using anhydrous solvents. Moisture can readily hydrolyze both the cyanating agent (releasing toxic HCN) and the product.[6][7]

  • pH Control: The N-cyanation of a secondary amine with CNBr releases hydrogen bromide (HBr) as a byproduct. This acidifies the reaction mixture, protonating the starting amine and rendering it non-nucleophilic, which can stall the reaction and promote hydrolysis.[8] It is crucial to add a non-nucleophilic base to scavenge this acid.

// Invisible node for better edge routing from unprotected start Unprotected_Start [label="Isonipecotic Acid\n(Unprotected)", fillcolor="#FFFFFF", style=invis]; Unprotected_Start -> Side_COOH [label="+ CNBr", color="#EA4335", style=invis];

// Connect the concept of unprotected starting material to the side reaction {rank=same; Start; Unprotected_Start} note [label="Note: Reaction at COOH\noccurs if group is not protected.", shape=plaintext, fontsize=9, fontcolor="#5F6368"]; Side_COOH -> note [style=invis];

} dot Caption: Key reaction pathways in the N-cyanation of isonipecotic acid.

Question 2: I'm using cyanogen bromide, but the reaction is sluggish and incomplete. How can I improve it?

Assuming you have already protected the carboxylic acid, a sluggish reaction is almost always due to the inactivation of the starting amine.

The "Why": As mentioned, the reaction of a secondary amine with cyanogen bromide produces one equivalent of HBr.

R₂NH + BrCN → R₂N-CN + HBr

This HBr will immediately react with another molecule of your starting amine (which is a base) to form the ammonium salt.

R₂NH + HBr → R₂NH₂⁺Br⁻

This ammonium salt is no longer nucleophilic and will not react with cyanogen bromide, effectively removing 50% of your starting material from the reaction.[8]

The Solution: Add a Stoichiometric Amount of a Non-Nucleophilic Base

To prevent this, you must include a base in the reaction to neutralize the HBr as it forms. The choice of base is critical.

Base TypeRecommendationRationale
Tertiary Amines Avoid (e.g., Triethylamine)Tertiary amines can react with cyanogen bromide in the von Braun reaction, leading to their own degradation and the formation of additional byproducts.[9][10]
Inorganic Bases Recommended Use a solid, inorganic base like magnesium oxide (MgO), sodium carbonate (Na₂CO₃), or potassium carbonate (K₂CO₃). These are effective at scavenging acid without introducing competing nucleophiles. MgO is particularly useful as it is only sparingly soluble, preventing the reaction mixture from becoming too basic.

Experimental Protocol: N-Cyanation using Cyanogen Bromide

  • Setup: Dissolve the protected isonipecotic acid ester hydrochloride (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile, ~0.2 M) in an oven-dried flask under a nitrogen atmosphere.

  • Base Addition: Add finely powdered, anhydrous magnesium oxide (MgO) (1.5-2.0 eq). Stir the suspension vigorously for 15-20 minutes.

  • Cyanating Agent: In a separate flask, prepare a solution of cyanogen bromide (CNBr) (1.1 eq) in the same anhydrous solvent. Extreme Caution: CNBr is highly toxic and moisture-sensitive. Handle only in a certified chemical fume hood with appropriate personal protective equipment.[7]

  • Reaction: Add the CNBr solution dropwise to the amine suspension at 0 °C. Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Track the reaction's progress using TLC or LC-MS until the starting material is consumed.

  • Workup: Filter the reaction mixture to remove the MgO and magnesium salts. Wash the filter cake with fresh solvent. Combine the filtrates and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Frequently Asked Questions (FAQs)

Q1: Are there safer and more selective alternatives to cyanogen bromide?

Yes. Given the high toxicity of CNBr, several alternative N-cyanating agents have been developed.[1][6] For a substrate like isonipecotic acid, these can offer better selectivity and are safer to handle.

ReagentAdvantagesConsiderations
Trichloroacetonitrile (Cl₃CCN) Inexpensive and less toxic than CNBr.[11] Exhibits distinct selectivity, sometimes favoring monocyanation where CNBr might lead to byproducts.[1][12]Often requires a catalyst, such as imidazole, and may require elevated temperatures.
TMSCN / Bleach (NaClO) An operationally simple method that avoids handling cyanogen halides directly by generating an electrophilic cyanating agent in situ.[13]The oxidative conditions might not be suitable for all substrates.
Zinc Cyanide (Zn(CN)₂) / NCS Uses less toxic and easy-to-handle solid reagents.[6] Avoids the direct use of highly toxic cyanogen halides.[12]This is an oxidative cyanation method.

Q2: How can I effectively monitor the reaction progress?

Regular monitoring is key to avoiding over-running the reaction or having an incomplete conversion.

  • Thin-Layer Chromatography (TLC): The most common method. Use a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to resolve the starting material from the product. The product, being more polar than the starting ester but less polar than the unprotected acid, should have a distinct Rf value.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides definitive confirmation of the product's mass and can help identify byproducts. This is the most reliable method for tracking conversion.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the N-H proton signal from the starting material. ¹³C NMR is also useful, as the carbon of the new nitrile group will appear in a characteristic region of the spectrum.[13]

Q3: What is the best way to purify the final N-cyano product?

Standard flash column chromatography on silica gel is typically effective.

  • Solvent System: A gradient of ethyl acetate in hexanes is a good starting point.

  • Caution: Avoid using acidic or basic additives in your mobile phase unless absolutely necessary, as this can promote hydrolysis of the product on the silica column. If tailing is an issue, a small amount (0.1-0.5%) of a neutral additive like triethylamine (if the product is stable to it) or using deactivated silica gel can be beneficial.

Troubleshooting_Flowchart Start Start: Low Yield / Messy Reaction Q1 Is the carboxylic acid group protected? Start->Q1 Protect Action: Protect COOH as an ester. (See Protocol) Q1->Protect No Q2 Is a non-nucleophilic base included? Q1->Q2 Yes Protect->Q2 AddBase Action: Add 1.5-2.0 eq of MgO or K₂CO₃. Q2->AddBase No Q3 Are reaction conditions anhydrous? Q2->Q3 Yes AddBase->Q3 Dry Action: Use oven-dried glassware and anhydrous solvents. Q3->Dry No Success Result: Improved Yield and Purity Q3->Success Yes Dry->Success

References

  • Zhu, C., Xia, J.-B., & Chen, C. (2014). A Simple Method for the Electrophilic Cyanation of Secondary Amines. Organic Letters, 16(1), 247–249. [Link]

  • de Souza, R. O. M. A., et al. (2022). RECENT ADVANCES IN CYANATION REACTIONS. Química Nova, 45(3). [Link]

  • Ayres, J. N., Ling, K. B., & Morrill, L. C. (2017). N-Cyanation of Secondary Amines using Trichloroacetonitrile. Organic & Biomolecular Chemistry, 15(1), 79-82. [Link]

  • Kumar, V., & Akula, M. (2014). Cyanogen bromide (CNBr). Synlett, 26(11), 1-2. [Link]

  • Ayres, J. N., Ling, K. B., & Morrill, L. C. (2017). N-Cyanation of Secondary Amines Using Trichloroacetonitrile. PubMed. [Link]

  • Hageman, H. A. (1953). The von Braun Cyanogen Bromide Reaction. Organic Reactions, 7, 198-262. [Link]

  • Various Authors. (2017). Request PDF: N-Cyanation of Secondary Amines Using Trichloroacetonitrile. ResearchGate. [Link]

  • Wikipedia contributors. (n.d.). von Braun reaction. Wikipedia. [Link]

  • von Braun, J. (1907). The reaction of tertiary amines with cyanogen bromide, the so-called von Braun reaction, leads to the cleavage of the a. Science of Synthesis. [Link]

  • Jurca, T. (2018). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. UVicSpace. [Link]

  • Wiley Online Library. (n.d.). von Braun Reaction. Comprehensive Organic Name Reactions and Reagents. [Link]

  • ResearchGate. (n.d.). Zinc cyanide mediated cyanation of isonictonic acid N-oxide. [Link]

  • Agency for Toxic Substances and Disease Registry. (2006). Analytical Methods. In Toxicological Profile for Cyanide. National Center for Biotechnology Information. [Link]

  • Water Environment Federation. (2007). An Overview and Comparison of Methods for Cyanide Analysis. [Link]

  • Scribd. (n.d.). Von Braun Degradation Method. [Link]

  • BYJU'S. (2022). Acidic Hydrolysis of Nitriles. [Link]

  • EBSCO. (n.d.). Nitriles. Chemistry Research Starters. [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA ILM05.3 Cyanide: Analytical Methods for Total Cyanide Analysis. [Link]

  • Wikipedia contributors. (n.d.). Rosenmund–von Braun reaction. Wikipedia. [Link]

  • OI Analytical. (n.d.). Cyanide Analysis Guide. [Link]

  • Save My Exams. (2025). Nitriles & Hydroxynitriles (Cambridge (CIE) AS Chemistry): Revision Note. [Link]

  • Clark, J. (n.d.). Learning outcome 19.2.3. Chemguide. [Link]

  • Chemistry Steps. (2024). Reactions of Nitriles. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Wang, F., et al. (2022). Catalytic Cyanation of C−N Bonds with CO2/NH3. ACS Catalysis, 12(21), 13354–13361. [Link]

  • Janeková, H., Russo, M., & Štacko, P. (2023). Cyanine Renaissance: Tailoring the Properties to Applications. CHIMIA, 77(5), 316-322. [Link]

Sources

Troubleshooting

Storage conditions to prevent degradation of 1-Cyanopiperidine-4-carboxylic acid

A comprehensive guide to ensuring the stability and integrity of 1-Cyanopiperidine-4-carboxylic acid in your research. This technical support center is designed for researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive guide to ensuring the stability and integrity of 1-Cyanopiperidine-4-carboxylic acid in your research.

This technical support center is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the optimal storage conditions and troubleshooting of potential degradation of 1-Cyanopiperidine-4-carboxylic acid. As a Senior Application Scientist, my goal is to provide you with not just procedures, but the scientific reasoning behind them to empower you to make informed decisions in your experimental work.

Frequently Asked Questions (FAQs)

Here, we address the most common questions regarding the handling and storage of 1-Cyanopiperidine-4-carboxylic acid.

Q1: What are the ideal storage conditions for solid 1-Cyanopiperidine-4-carboxylic acid?

A1: For long-term stability, solid 1-Cyanopiperidine-4-carboxylic acid should be stored in a cool, dry, and dark environment. Several suppliers of the related N-Boc protected compound recommend storage at room temperature or refrigerated at 2-8°C, sealed under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and air.[1][2][3]

Q2: How sensitive is 1-Cyanopiperidine-4-carboxylic acid to light?

Q3: What is the primary degradation pathway for this molecule?

A3: The most probable degradation pathway is the hydrolysis of the nitrile group to a carboxylic acid, which can proceed through an amide intermediate.[6][7][8] This reaction can be catalyzed by the presence of acids or bases.[7] The piperidine ring itself is generally stable, though oxidation, particularly at positions adjacent to the nitrogen, can occur under certain conditions.[9]

Q4: Can I store 1-Cyanopiperidine-4-carboxylic acid in solution?

A4: Storing this compound in solution is generally not recommended for long periods due to the risk of hydrolysis, especially if the solvent is aqueous or contains acidic or basic impurities. If you must store it in solution, use an anhydrous, aprotic solvent and store at low temperatures (e.g., -20°C) for the shortest possible time.

Troubleshooting Guide: Investigating Degradation

If you suspect that your sample of 1-Cyanopiperidine-4-carboxylic acid has degraded, this guide will help you identify the potential cause and confirm the purity of your material.

Visual Inspection and Preliminary Checks
  • Appearance: The compound should be a white to off-white solid. Any significant change in color (e.g., yellowing or browning) could indicate degradation.

  • Solubility: If you observe a change in the compound's solubility profile in a particular solvent, this may also be a sign of degradation.

Identifying the Cause of Degradation

The following flowchart illustrates a logical approach to troubleshooting degradation issues.

Troubleshooting_Degradation Troubleshooting Degradation of 1-Cyanopiperidine-4-carboxylic Acid start Degradation Suspected storage_conditions Review Storage Conditions start->storage_conditions improper_storage Improper Storage Identified storage_conditions->improper_storage analytical_testing Perform Analytical Testing (HPLC, NMR) improper_storage->analytical_testing Yes improper_storage->analytical_testing No, conditions seem appropriate hydrolysis Evidence of Hydrolysis? (e.g., new polar peaks in HPLC) analytical_testing->hydrolysis oxidation Evidence of Oxidation? hydrolysis->oxidation No characterize_degradant Characterize Degradation Product (LC-MS, NMR) hydrolysis->characterize_degradant Yes remediation Remediation: Repurify or Acquire New Stock oxidation->remediation No oxidation->characterize_degradant Yes implement_controls Implement Correct Storage Controls remediation->implement_controls end Problem Resolved implement_controls->end characterize_degradant->remediation

Caption: Troubleshooting workflow for suspected degradation.

Recommended Storage Conditions Summary
ParameterRecommendationRationale
Temperature 2-8°C (refrigerated) or Room Temperature (for short periods)To slow down potential degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)To prevent oxidation and hydrolysis from atmospheric moisture.
Light Amber or Opaque VialTo protect against photodegradation.
Container Tightly SealedTo prevent ingress of moisture and air.

Experimental Protocols

The following are recommended starting points for assessing the purity and stability of 1-Cyanopiperidine-4-carboxylic acid.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This method is based on established procedures for similar polar compounds and can be adapted to your specific instrumentation.[10][11][12]

  • Objective: To determine the purity of 1-Cyanopiperidine-4-carboxylic acid and detect the presence of more polar degradation products, such as the hydrolyzed carboxylic acid.

  • Instrumentation:

    • HPLC system with UV detector

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 15 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of 1-Cyanopiperidine-4-carboxylic acid.

    • Dissolve in 1 mL of a 50:50 mixture of water and acetonitrile (or a suitable solvent in which the compound is stable).

    • Filter through a 0.22 µm syringe filter before injection.

  • Expected Results: The parent compound should elute as a sharp peak. The presence of earlier eluting peaks may indicate the formation of more polar degradation products, such as the di-acid resulting from nitrile hydrolysis.

Protocol 2: Structural Confirmation and Degradation Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for confirming the structure of your compound and identifying degradation products.

  • Objective: To confirm the chemical structure of 1-Cyanopiperidine-4-carboxylic acid and identify any structural changes due to degradation.

  • Instrumentation:

    • NMR Spectrometer (300 MHz or higher)

  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with pH adjustment, or CD₃OD).

  • Analysis:

    • Acquire a ¹H NMR spectrum. The presence of unexpected signals or changes in the chemical shifts and integration of existing signals compared to a reference spectrum can indicate the presence of impurities or degradation products.

    • For a more detailed analysis, ¹³C NMR and 2D NMR (e.g., COSY, HSQC) experiments can be performed to aid in the structural elucidation of any unknown species.

Protocol 3: Forced Degradation (Stress Testing) Protocol

This protocol provides a framework for intentionally degrading the compound to understand its stability profile, based on ICH guidelines.[1][2][13]

  • Objective: To investigate the degradation pathways of 1-Cyanopiperidine-4-carboxylic acid under various stress conditions.

  • Procedure:

    • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24-48 hours.

    • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for 8-24 hours.

    • Oxidative Degradation: Treat the compound with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

    • Photodegradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: Analyze the stressed samples by the HPLC method described in Protocol 1 to observe the formation of degradation products.

References

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated
  • 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid | 495415-34-4. MilliporeSigma.
  • Results of forced degradation studies | Download Scientific Diagram.
  • Forced degradation and impurity profiling. ScienceDirect.
  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A.
  • Forced Degrad
  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect.
  • The products and kinetics of hydrolysis of cyanopyridinium ions. Tel Aviv University.
  • Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based C
  • Stability Testing of Active Pharmaceutical Ingredients. BOC Sciences.
  • Photocatalytic degradation of pharmaceuticals in aqueous solutions and development of new dye sensitised photocatalytic materials. DORAS | DCU Research Repository.
  • Pharmaceuticals in STP effluents and their solar photodegradation in aqu
  • Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study. PubMed.
  • 495415-34-4|1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid. BLDpharm.
  • 179536-08-4|1-Cyanopiperidine-4-carboxylic acid. BLDpharm.
  • (r)-1-n-boc-2-cyano-piperidine(940000-26-0) 1 h nmr. ChemicalBook.
  • 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid - Links. CompTox Chemicals Dashboard.
  • 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid. Pipzine Chemicals.
  • US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
  • Study of Thermal Stability of Nitrile Rubber/Polyimide Compounds.
  • Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency.
  • Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Pharmacy Board of Sierra Leone.
  • Synthesis from Carboxylic Acid Deriv
  • 495415-34-4 | 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid. ChemScene.
  • Validated RP-HPLC Method with UV Detection for the Determination of Cinitapride in its Formul
  • Acid-catalyzed hydrolysis kinetics of organic hydroperoxides: Computational strategy and structure-activity rel
  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. The Royal Society of Chemistry.
  • Study of Thermal Stability of Nitrile Rubber/Polyimide Compounds.
  • 1-Boc-4-cyanopiperidine | 91419-52-2. ChemicalBook.
  • RU2175968C2 - Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions.
  • "HPLC-UV method approach for the analysis and impurity profiling of Captopril ". SciSpace.
  • Development of a Validated HPLC-UV Method for the Determination of Panthenol, Hesperidin, Rutin, and Allantoin in Pharmaceutical Gel-Permeability Study. MDPI.
  • Piperidine-4-carboxylic acid. Sigma-Aldrich.

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for 1-Cyanopiperidine-4-carboxylic Acid Derivatives

Welcome to the technical support center for the synthesis and optimization of 1-cyanopiperidine-4-carboxylic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to nav...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 1-cyanopiperidine-4-carboxylic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of reaction temperature. Here, you will find in-depth troubleshooting advice and frequently asked questions to enhance your reaction yields, minimize impurities, and ensure the robustness of your synthetic protocols.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges you may encounter, with a focus on the role of reaction temperature.

Question 1: My reaction yield is consistently low. Could the reaction temperature be the culprit?

Answer:

Yes, incorrect reaction temperature is a very common reason for low yields in the N-cyanation of piperidine-4-carboxylic acid derivatives. The temperature affects both the rate of the desired reaction and the rates of competing side reactions. Here’s a breakdown of potential temperature-related issues and how to address them:

  • Incomplete Conversion (Temperature Too Low): The N-cyanation reaction, often employing reagents like cyanogen bromide (BrCN), has a certain activation energy. If the temperature is too low, the reaction may proceed very slowly or stall, leading to a significant amount of unreacted starting material.

    • Solution: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress using an appropriate analytical technique like HPLC or TLC. This will help you identify the minimum temperature required for a reasonable reaction rate.

  • Product Decomposition (Temperature Too High): While a higher temperature can increase the reaction rate, excessive heat can lead to the degradation of your starting material, reagents, or the desired 1-cyanopiperidine-4-carboxylic acid product. The cyano group can be susceptible to hydrolysis at elevated temperatures, especially in the presence of moisture.

    • Solution: If you suspect decomposition, try running the reaction at a lower temperature for a longer period. It's a classic trade-off between reaction rate and stability. Establishing a thermal stability profile of your key compounds using techniques like differential scanning calorimetry (DSC) can provide valuable data on decomposition temperatures.

  • Side Reactions (Incorrect Temperature): Temperature can influence the selectivity of a reaction, leading to the formation of undesired byproducts. For instance, at elevated temperatures, polymerization or other side reactions can occur.[1]

    • Solution: Carefully analyze your crude reaction mixture to identify major byproducts. Based on their structure, you can hypothesize the side reactions occurring and adjust the temperature to disfavor them. Often, lower temperatures favor the kinetically controlled product, which may be your desired product, over the thermodynamically more stable but undesired byproducts.[2][3][4][5]

Question 2: I'm observing a significant amount of an unknown impurity in my final product. How can I use temperature to minimize its formation?

Answer:

Impurity formation is a clear indicator that your reaction conditions, particularly temperature, may not be optimal. Here's a systematic approach to troubleshoot this issue:

  • Characterize the Impurity: If possible, isolate and characterize the main impurity. Understanding its structure is key to diagnosing the problem. For example, is it a result of over-reaction, a side reaction with the solvent, or decomposition?

  • Consider Kinetic vs. Thermodynamic Control: Many reactions can yield multiple products. The product that forms fastest (lowest activation energy) is the kinetic product, while the most stable product is the thermodynamic product.[2][3][4][5]

    • Low temperatures generally favor the kinetic product. If your desired product is the kinetic one, running the reaction at a lower temperature for a longer time should increase its proportion.

    • High temperatures and longer reaction times allow the reaction to reach equilibrium, favoring the more stable thermodynamic product. If the impurity is the thermodynamic product, a lower temperature and shorter reaction time (while ensuring sufficient conversion) would be beneficial.

  • Perform a Temperature Screening Study: A Design of Experiments (DoE) approach can be very effective here. You can run a series of small-scale reactions at different temperatures while keeping other parameters constant.

Temperature (°C)Reaction Time (h)Desired Product (%)Impurity (%)
024655
25 (Room Temp)88015
5027025
80140 (Decomposition)40

This is an example table; actual results will vary.

Question 3: My N-cyanation reaction with cyanogen bromide is sluggish. Can I just increase the heat to speed it up?

Answer:

While it's tempting to increase the temperature to accelerate a slow reaction, this should be done with caution, especially when working with cyanogen bromide.

  • Increased Side Reactions: As mentioned, higher temperatures can promote unwanted side reactions. A common issue with secondary amines and cyanogen bromide is the formation of the amine hydrobromide salt, which is unreactive towards further cyanation. This can reduce the yield of your desired product.

  • Reagent Decomposition: Cyanogen bromide can be thermally unstable. Heating it excessively can lead to its decomposition and a loss of reactivity.

  • Safety Concerns: Cyanogen bromide is highly toxic. Heating reactions involving this reagent increases its vapor pressure and the associated risks of exposure. All work should be conducted in a well-ventilated fume hood.

Recommended Approach:

Instead of immediately resorting to higher temperatures, first consider other ways to optimize a sluggish reaction:

  • Solvent Choice: The polarity of the solvent can significantly impact the reaction rate. A more polar, aprotic solvent might enhance the rate of this SN2-type reaction.

  • Concentration: Increasing the concentration of your reactants can sometimes lead to a faster reaction, but be mindful of potential solubility issues or exothermic events.

  • Catalysis: Investigate if a catalyst could be employed to lower the activation energy of the reaction, allowing it to proceed at a lower temperature.

If you must increase the temperature, do so cautiously and with careful monitoring.

Frequently Asked Questions (FAQs)

Q1: What is a good starting temperature for the N-cyanation of a piperidine-4-carboxylic acid derivative?

A1: A good starting point for this type of reaction is typically at or slightly below room temperature (e.g., 0-25 °C). This allows for better control over the reaction, especially during the initial addition of the cyanating agent, which can be exothermic. From there, you can adjust the temperature based on reaction monitoring.

Q2: How does temperature affect the von Braun reaction?

A2: The von Braun reaction traditionally refers to the reaction of a tertiary amine with cyanogen bromide, which leads to cleavage of a C-N bond.[6][7][8] While your starting material is a secondary amine, the principles regarding temperature are still relevant. The reaction involves a nucleophilic attack of the amine on the cyanogen bromide.[7] Temperature will influence the rate of this step and the subsequent steps. In the context of N-cyanation of a secondary amine, the primary concern with elevated temperature is the potential for side reactions and decomposition, rather than the C-N bond cleavage seen with tertiary amines.

Q3: Can I use microwave heating to accelerate the reaction?

A3: Microwave-assisted synthesis can be a powerful tool for accelerating reactions. It can often reduce reaction times from hours to minutes. However, direct translation of a conventional heating protocol to a microwave protocol is not always straightforward. The rapid heating can sometimes lead to different product distributions or the formation of unique byproducts. If you choose to explore microwave heating, it is crucial to perform a thorough optimization of the reaction conditions, including temperature, time, and power.

Experimental Workflow & Visualization

Protocol: Temperature Screening for Optimal Yield
  • Setup: In parallel reaction vials, dissolve your piperidine-4-carboxylic acid derivative in a suitable solvent.

  • Temperature Control: Place each vial in a controlled temperature environment (e.g., ice bath for 0 °C, water bath for 25 °C, oil bath for 50 °C).

  • Reagent Addition: Add the cyanating agent (e.g., a solution of cyanogen bromide) dropwise to each vial while stirring.

  • Monitoring: At set time intervals (e.g., 1, 2, 4, 8, and 24 hours), take an aliquot from each reaction and quench it.

  • Analysis: Analyze the quenched aliquots by a suitable method (e.g., HPLC, LC-MS) to determine the percentage of starting material, desired product, and major impurities.

  • Data Evaluation: Plot the yield of the desired product against time for each temperature to identify the optimal conditions that provide the best yield in a reasonable timeframe.

Troubleshooting Workflow for Temperature Optimization

Temperature_Optimization_Workflow Troubleshooting Workflow for Temperature Optimization start Start: Low Yield or High Impurity q1 Is the conversion of starting material low? start->q1 action1 Gradually increase temperature (e.g., in 10°C increments). Monitor reaction progress. q1->action1 Yes q2 Are there significant byproducts or signs of decomposition? q1->q2 No action1->q2 action2 Decrease reaction temperature. Consider a longer reaction time. q2->action2 Yes end End: Optimized Temperature q2->end No q3 Is the impurity the thermodynamic product? action2->q3 action3 Run at lower temperature for a shorter time (kinetic control). q3->action3 Yes action4 Consider alternative purification methods. q3->action4 No action3->end action4->end

Caption: A decision-making workflow for troubleshooting and optimizing reaction temperature.

References

Sources

Troubleshooting

Addressing stability issues of 1-Cyanopiperidine-4-carboxylic acid in aqueous solution

Welcome to the technical support center for 1-Cyanopiperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troublesh...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Cyanopiperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues encountered when working with this compound in aqueous solutions. Our goal is to equip you with the scientific understanding and practical methodologies to ensure the integrity of your experiments.

Introduction: The Chemistry of 1-Cyanopiperidine-4-carboxylic acid

1-Cyanopiperidine-4-carboxylic acid is a unique molecule featuring a piperidine ring, a carboxylic acid group, and a cyano group directly attached to the piperidine nitrogen. This N-cyano functionality classifies the compound as a disubstituted cyanamide. The reactivity and stability of cyanamides are distinct from those of nitriles (C-CN compounds), a crucial factor to consider in experimental design. The primary stability concern in aqueous solutions is the susceptibility of the N-cyano group to hydrolysis and dimerization, which is highly dependent on the pH and temperature of the medium.

Frequently Asked Questions (FAQs)

Q1: My solution of 1-Cyanopiperidine-4-carboxylic acid is showing unexpected degradation. What is the most likely cause?

The most probable cause of degradation is the pH of your aqueous solution. 1-Cyanopiperidine-4-carboxylic acid, as a cyanamide derivative, exhibits significant pH-dependent stability. Aqueous solutions are most stable within a pH range of 3 to 5[1][2]. Outside of this range, the compound can degrade via two primary pathways: hydrolysis to form a urea derivative or dimerization.

  • Below pH 3 and above pH 12: Hydrolysis is the dominant degradation pathway, leading to the formation of 1-(aminocarbonyl)piperidine-4-carboxylic acid (a urea derivative).

  • Between pH 8 and 10: Dimerization is favored, resulting in the formation of a dicyandiamide-type impurity.

Q2: What are the expected degradation products of 1-Cyanopiperidine-4-carboxylic acid in an aqueous solution?

Depending on the pH of the solution, you can expect two main degradation products:

  • 1-(Aminocarbonyl)piperidine-4-carboxylic acid: This is the product of hydrolysis of the N-cyano group, which is more prevalent in highly acidic or highly alkaline conditions.

  • A Dimer of 1-Cyanopiperidine-4-carboxylic acid: This is formed through the dimerization of two molecules of the parent compound and is the major degradation product in moderately alkaline solutions (pH 8-10).

The following diagram illustrates the pH-dependent degradation pathways:

G cluster_0 Degradation Pathways A 1-Cyanopiperidine-4-carboxylic acid B 1-(Aminocarbonyl)piperidine-4-carboxylic acid (Urea Derivative) A->B  Hydrolysis (< pH 3 or > pH 12) C Dimer A->C  Dimerization (pH 8-10)

Caption: pH-dependent degradation of 1-Cyanopiperidine-4-carboxylic acid.

Q3: How does temperature affect the stability of my 1-Cyanopiperidine-4-carboxylic acid solution?

Temperature is a critical factor that accelerates the degradation of 1-Cyanopiperidine-4-carboxylic acid, especially in non-optimal pH conditions. As a general rule, for every 10°C increase in temperature, the rate of chemical degradation can increase exponentially. Even within the optimal pH range of 3-5, prolonged storage at elevated temperatures (e.g., room temperature or above) can lead to a noticeable decrease in the concentration of the parent compound[1]. It is highly recommended to store aqueous solutions at refrigerated temperatures (2-8°C) to minimize degradation.

Q4: I need to prepare a stock solution of 1-Cyanopiperidine-4-carboxylic acid. What is the recommended procedure?

To prepare a stable stock solution, it is crucial to control the pH. The following protocol is recommended:

Protocol for Preparing a Stable Stock Solution:

  • Solvent Selection: Use a high-purity, deionized water.

  • Buffer Preparation: Prepare a buffer solution with a pH between 3.5 and 4.5. A citrate or acetate buffer is suitable.

  • Dissolution: Dissolve the 1-Cyanopiperidine-4-carboxylic acid in the prepared buffer to your desired concentration. Gentle sonication may be used to aid dissolution.

  • pH Verification: After dissolution, verify the pH of the final solution and adjust if necessary using a dilute acid (e.g., phosphoric acid or hydrochloric acid)[1].

  • Storage: Store the stock solution in a tightly sealed container at 2-8°C, protected from light.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Rapid loss of parent compound peak in HPLC analysis. The pH of the solution is outside the optimal 3-5 range.Prepare a fresh solution using a buffer with a pH between 3.5 and 4.5. Verify the pH of all aqueous mobile phases.
Appearance of a new, more polar peak in the chromatogram. This could be the urea derivative formed by hydrolysis.Confirm the identity of the new peak by LC-MS. To prevent further hydrolysis, ensure the solution pH is maintained between 3 and 5.
A new, less polar peak appears over time. This is likely the dimer, especially if the solution is at a pH between 8 and 10.Analyze a sample of the solution by LC-MS to confirm the mass of the dimer. Adjust the pH of your stock and working solutions to the acidic range.
Inconsistent results between experiments. The stock solution is degrading over time due to improper storage.Prepare fresh stock solutions more frequently and always store them at 2-8°C. Consider performing a stability study on your stock solution under your specific storage conditions.

Analytical Workflow for Stability Assessment

To monitor the stability of 1-Cyanopiperidine-4-carboxylic acid and identify its potential degradants, a robust analytical method is essential. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a Mass Spectrometer (MS) is the recommended technique[3][4].

Recommended HPLC-UV Method Parameters:

Parameter Recommendation
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Phosphoric acid in Water (pH ~2.5-3.0) B: Acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute the parent and any less polar degradants.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength ~210 nm
Injection Volume 10 µL

Workflow for Stability Study:

G A Prepare Solution in Buffered Aqueous Media B Divide into Aliquots for Different Conditions (e.g., pH, Temperature) A->B C Store Aliquots under Specified Conditions B->C D Withdraw Samples at Predetermined Time Points (e.g., 0, 2, 4, 8, 24 hours) C->D E Analyze Samples by HPLC-UV/MS D->E F Quantify Parent Compound and Degradants E->F G Plot Concentration vs. Time to Determine Degradation Rate F->G

Caption: Experimental workflow for assessing the stability of 1-Cyanopiperidine-4-carboxylic acid.

References

  • Process for the stabilization of aqueous cyanamide solutions. (1984). Google Patents.
  • Hydrolysis of Nitriles Definition - Organic Chemistry II Key Term. (2025). Fiveable. Retrieved from [Link]

  • Storage stable aqueous cyanamid solutions, and process for their preparation. (1986). Google Patents.
  • Quantitative method of detecting cyanamide by utilizing HPLC method. (2015). Google Patents.
  • ICSC 0424 - CYANAMIDE. (n.d.). Inchem.org. Retrieved from [Link]

  • Laboratory determination of cyanamide (CAS: 420-04-2). (2017). Analytice. Retrieved from [Link]

  • Method for preparing 4-cyanopiperidine hydrochloride. (2017). Google Patents.
  • Method for preparing 4-cyanopiperidine hydrochloride. (2016). Google Patents.
  • Nitriles & Hydroxynitriles (Cambridge (CIE) AS Chemistry): Revision Note. (2025). Save My Exams. Retrieved from [Link]

  • Cyanamide. (n.d.). Wikipedia. Retrieved from [Link]

  • Reactions of Nitriles. (2024). Chemistry Steps. Retrieved from [Link]

  • 20.7: Chemistry of Nitriles. (2025). Chemistry LibreTexts. Retrieved from [Link]

  • Acidic Hydrolysis of Nitriles. (2022). BYJU'S. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 1-Cyanopiperidine-4-carboxylic acid

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 1-Cyanopiperidine-4-carboxylic acid , a critical intermediate in the synthesis of JAK inhibitors and other peptidomimetics. Publish Comparison...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 1-Cyanopiperidine-4-carboxylic acid , a critical intermediate in the synthesis of JAK inhibitors and other peptidomimetics.

Publish Comparison Guide

Part 1: Executive Summary & Molecule Profile

1-Cyanopiperidine-4-carboxylic acid (CAS: 179536-08-4) is a specialized building block characterized by the N-cyano (cyanamide) functional group. Unlike standard protecting groups (Boc, Fmoc) or alkyl substituents, the N-cyano group imparts unique electronic properties to the piperidine ring, significantly altering the NMR fingerprint.

This guide analyzes the proton NMR spectrum, contrasting it with its precursor (Isonipecotic acid ) and its common alternative (N-Boc-isonipecotic acid ), to provide a definitive reference for structural verification.

Structural Specifications
  • IUPAC Name: 1-cyanopiperidine-4-carboxylic acid

  • Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
  • Molecular Weight: 154.17 g/mol

  • Key Feature: The electron-withdrawing N-cyano group (

    
    ) decreases the basicity of the piperidine nitrogen and deshields adjacent protons.
    

Part 2: Synthesis & Sample Preparation

To ensure accurate spectral analysis, the origin of the sample and its preparation must be understood. The N-cyano derivative is typically synthesized via electrophilic cyanation.

Synthesis Pathway (Graphviz Visualization)

SynthesisPathway Start Piperidine-4-carboxylic acid (Isonipecotic Acid) Product 1-Cyanopiperidine-4-carboxylic acid (Target) Start->Product Electrophilic Cyanation (0°C to RT, DCM/H2O) Reagent Cyanogen Bromide (BrCN) + Base (e.g., K2CO3) Reagent->Product Impurity Impurity: Bis(piperidine) derivative Product->Impurity Dimerization (Trace)

Caption: Electrophilic cyanation pathway converting isonipecotic acid to the N-cyano derivative, highlighting potential dimerization impurities.

NMR Sample Protocol
  • Solvent: DMSO-d

    
      is the preferred solvent.
    
    • Reasoning: The carboxylic acid proton (-COOH) is often invisible in CDCl

      
       due to exchange or broadening. DMSO-d
      
      
      
      stabilizes the dimer form of the acid, usually revealing a broad singlet at 12.0+ ppm.
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Temperature: 298 K (25°C).

  • Reference: Residual DMSO quintet at 2.50 ppm .

Part 3: Detailed 1H NMR Spectrum Analysis

The spectrum of 1-Cyanopiperidine-4-carboxylic acid is distinct from N-alkyl or N-acyl analogs. The N-CN group exerts a strong inductive effect (


), deshielding the 

-protons (H2/H6) significantly.
Chemical Shift Assignments (DMSO-d , 400 MHz)
PositionProton TypeShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment Logic
COOH Carboxylic Acid12.10 - 12.40 Broad Singlet1H-Acidic proton; exchangeable with D

O.
H-2, H-6

-Methylene (Eq/Ax)
3.35 - 3.55 Multiplet (dt)4H-Deshielded by N-CN. Appears as a complex envelope due to ring inversion averaging.
H-4 Methine2.40 - 2.55 Multiplet (tt)1H

Overlaps with DMSO solvent peak (2.50). Verify via HSQC or integration.
H-3, H-5

-Methylene (Eq)
1.85 - 1.95 Broad Doublet2H

Equatorial protons are deshielded relative to axial counterparts.
H-3, H-5

-Methylene (Ax)
1.50 - 1.65 Quadruplet (qd)2H

Axial protons shielded by 1,3-diaxial interactions.
Mechanistic Insight: The N-Cyano Effect

Unlike an N-Boc group, which often shows rotamers (cis/trans isomers) leading to broad or split peaks at room temperature, the N-cyano group is linear and cylindrically symmetrical.

  • Result: The spectrum typically shows sharp, well-defined multiplets for the ring protons, without the rotameric broadening seen in carbamates.

  • Shift Comparison: The

    
    -protons (H2/H6) appear upfield of N-Boc (~3.9 ppm) but downfield of N-H (~2.8 ppm).
    

Part 4: Comparative Analysis

This section objectively compares the target molecule against its precursor and the standard protected alternative.

Comparison Table: 1-Cyanopiperidine vs. Alternatives
FeaturePiperidine-4-carboxylic acid (Precursor) 1-Cyanopiperidine-4-carboxylic acid (Target) N-Boc-Isonipecotic acid (Alternative)

-Protons (H2/H6)
2.70 - 3.00 ppm (Free base)3.20 ppm (Salt)3.35 - 3.55 ppm 3.85 - 4.05 ppm (Broad)
N-Substituent Effect None (Lone pair available)Electron Withdrawing (Inductive)Electron Withdrawing (Resonance + Steric)
Spectral Complexity Simple (Chair conformation)Simple (Rapid inversion)Complex (Rotamers often visible)
COOH Signal Broad/Invisible (Zwitterionic)Distinct (~12.2 ppm)Distinct (~12.1 ppm)
Impurity Profile Piperidine dimerBrCN residues, Dimert-Butyl cation, Isobutene
Why This Matters
  • Differentiation: If your synthesis yields a product with

    
    -protons at 3.9 ppm , you have likely formed a carbamate or urea byproduct, not the cyanamide.
    
  • Purity Check: The presence of peaks at 2.8 ppm indicates unreacted starting material (Isonipecotic acid).

Part 5: Troubleshooting & Impurity Profiling

When analyzing the spectrum, watch for these common process impurities:

  • Residual Cyanogen Bromide (BrCN):

    • BrCN is toxic and volatile but has no protons. However, it can react with DMSO to form a cyano-dimethyl-sulfonium species, visible as a new singlet around 2.8 - 3.0 ppm .

  • Dimer Formation:

    • Reaction of the product with unreacted starting material can form a urea-linked dimer. Look for a doubling of peaks or asymmetry in the aromatic region if using aryl-isocyanates, but in this specific synthesis, look for complex multiplets in the 3.0 - 3.8 ppm range.

  • Solvent Overlap:

    • The H-4 methine proton (2.45 - 2.55 ppm) often sits directly under the DMSO pentet.

    • Solution: Run the sample in CD

      
      OD  (Methanol-d4). In Methanol, the H-4 proton will shift slightly, and the solvent residual is at 3.31 ppm, clearing the 2.5 ppm region. Note: COOH will exchange and disappear in MeOD.
      
Workflow for Structural Validation (Graphviz)

ValidationWorkflow Step1 Acquire 1H NMR in DMSO-d6 Check1 Check H2/H6 Region (3.3 - 3.6 ppm) Step1->Check1 Match Multiplet at ~3.4 ppm? Check1->Match Yes Confirm H4 at ~2.5 ppm (Use HSQC if needed) Match->Yes Yes No_Low Signal at < 3.0 ppm: Unreacted Amine Match->No_Low Too Upfield No_High Signal at > 3.8 ppm: Possible Urea/Carbamate Match->No_High Too Downfield

Caption: Logic flow for validating the N-cyano substitution based on chemical shift analysis.

References

  • Shlykov, S. A., et al. (2017).[1][2] "Intramolecular inversions, structure and conformational behavior of gaseous and liquid N-cyanopiperidine." Journal of Molecular Structure, 1138, 41-49.[1] Link[1]

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). "Piperidine-4-carboxylic acid 1H NMR Spectrum." Spectral Database for Organic Compounds (SDBS).Link

  • Liang, H., et al. (2017).[3] "Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions." Synlett, 28, 2675-2679.[3] Link

  • Babij, N. R., et al. (2016). "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents." Organic Process Research & Development, 20(3), 661-667. Link

Sources

Comparative

Deciphering the Vibrational Fingerprint of 1-Cyanopiperidine-4-carboxylic Acid

An Expert's Comparative Guide to the FTIR Characteristic Peaks of 1-Cyanopiperidine-4-carboxylic Acid This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopic signature of 1-Cyanopi...

Author: BenchChem Technical Support Team. Date: February 2026

An Expert's Comparative Guide to the FTIR Characteristic Peaks of 1-Cyanopiperidine-4-carboxylic Acid

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopic signature of 1-Cyanopiperidine-4-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple peak list. It offers a comparative analysis grounded in the principles of vibrational spectroscopy, explains the causal relationships between molecular structure and spectral features, and provides a validated experimental protocol for data acquisition.

FTIR spectroscopy is a powerful, non-destructive technique for identifying functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to excite its specific vibrational modes (stretching, bending, etc.). The resulting spectrum is a unique fingerprint of the molecule's covalent bond structure.

1-Cyanopiperidine-4-carboxylic acid is a trifunctional molecule, containing a carboxylic acid group, a nitrile (cyano) group, and a saturated heterocyclic (piperidine) ring. Its FTIR spectrum is a composite of the characteristic absorptions from each of these moieties.

cluster_mol 1-Cyanopiperidine-4-carboxylic acid cluster_groups Key Functional Groups cluster_peaks Characteristic FTIR Peaks (cm⁻¹) mol Molecular Structure COOH Carboxylic Acid (-COOH) mol->COOH CN Cyano Group (-C≡N) mol->CN Piperidine Piperidine Ring (Alicyclic Amine) mol->Piperidine OH_peak O-H Stretch ~2500-3300 (very broad) COOH->OH_peak CO_peak C=O Stretch ~1700-1725 (strong) COOH->CO_peak CN_peak C≡N Stretch ~2240-2260 (sharp) CN->CN_peak CH_peak C-H Stretch ~2850-2950 (sharp) Piperidine->CH_peak

Caption: Logical relationship between molecular structure and key FTIR peaks.

1-1. Carboxylic Acid Vibrations

The carboxylic acid group gives rise to some of the most recognizable features in an IR spectrum, primarily due to strong intermolecular hydrogen bonding, which causes the molecule to exist as a dimer in the solid state.

  • O-H Stretching: Expect an exceptionally broad and strong absorption band from approximately 2500 cm⁻¹ to 3300 cm⁻¹[1][2][3][4]. This broadness is a direct consequence of the strong hydrogen bonding in the carboxylic acid dimer[5]. The band is often so wide that it overlaps with the C-H stretching vibrations.

  • C=O (Carbonyl) Stretching: A very strong and sharp peak will appear between 1700-1725 cm⁻¹[5]. For saturated, dimerized carboxylic acids, this peak is typically centered around 1710 cm⁻¹[3][4]. Its high intensity is due to the large change in dipole moment during the stretching vibration.

  • C-O Stretching and O-H Bending: Two coupled vibrations involving C-O stretching and in-plane O-H bending occur in the fingerprint region. A medium intensity band between 1395-1440 cm⁻¹ (primarily O-H bend) and a stronger band between 1210-1320 cm⁻¹ (primarily C-O stretch) are characteristic[2]. An additional broad, out-of-plane O-H bend is often observed near 910-950 cm⁻¹[2][5].

1-2. Cyano Group Vibration

The nitrile functional group provides a highly diagnostic peak in a region of the spectrum that is often uncrowded.

  • C≡N (Nitrile) Stretching: A sharp, medium-to-strong intensity peak is expected in the 2240-2260 cm⁻¹ range[6][7][8]. Because the cyano group is attached to a saturated carbon atom (the piperidine ring), its absorption frequency is at the higher end of the typical nitrile range[4][6]. Conjugation, which is absent here, would lower this frequency[9].

1-3. Piperidine Ring Vibrations

The saturated piperidine ring contributes several characteristic peaks, primarily from C-H and C-N bonds.

  • C-H Stretching: Sharp, strong peaks from the methylene (CH₂) groups of the ring will appear in the 2840-3000 cm⁻¹ range[7]. These peaks will be superimposed on the broad O-H absorption from the carboxylic acid group but are typically distinguishable as sharper features[5].

  • CH₂ Bending (Scissoring): A medium intensity band around 1450 cm⁻¹ is expected due to the scissoring vibration of the ring's methylene groups[10].

  • C-N Stretching: The tertiary amine C-N stretch is expected to produce a weak to medium absorption in the 1020-1220 cm⁻¹ range[1]. This peak can sometimes be difficult to assign definitively as it may overlap with C-O stretching or fingerprint region bands.

Summary of Predicted Peaks
Wavenumber (cm⁻¹)Functional Group/BondVibrational ModeExpected Intensity & Shape
~2500-3300Carboxylic Acid (O-H)StretchingStrong, Very Broad
~2850-2950Piperidine Ring (C-H)StretchingStrong, Sharp (on top of O-H)
~2240-2260Cyano Group (C≡N)StretchingMedium-Strong, Sharp
~1700-1725Carboxylic Acid (C=O)StretchingStrong, Sharp
~1450Piperidine Ring (CH₂)Bending (Scissoring)Medium
~1395-1440Carboxylic Acid (O-H)Bending (In-plane)Medium
~1210-1320Carboxylic Acid (C-O)StretchingStrong
~910-950Carboxylic Acid (O-H)Bending (Out-of-plane)Medium, Broad

A Comparative Spectral Analysis

To fully appreciate the spectral features of 1-Cyanopiperidine-4-carboxylic acid, it is instructive to compare it with simpler, related molecules. This comparison allows for the definitive assignment of peaks to their respective functional groups.

2-1. Comparison with Piperidine-4-carboxylic acid

This comparison isolates the spectral contribution of the cyano group.

  • Key Difference 1: Presence of C≡N Stretch. The spectrum of 1-Cyanopiperidine-4-carboxylic acid will exhibit the sharp, characteristic nitrile peak around 2250 cm⁻¹, which is completely absent in the spectrum of piperidine-4-carboxylic acid.

  • Key Difference 2: Absence of N-H Stretch. Piperidine-4-carboxylic acid is a secondary amine and would show a medium N-H stretching peak around 3300-3500 cm⁻¹. This peak is absent in the N-substituted 1-cyano derivative.

2-2. Comparison with a Simple Aliphatic Nitrile (e.g., Acetonitrile)

This comparison highlights the significant contributions of the carboxylic acid and piperidine ring.

  • Key Difference 1: Carboxylic Acid Signature. The spectrum of acetonitrile is much simpler, lacking the dominant, very broad O-H stretch (2500-3300 cm⁻¹) and the strong C=O carbonyl stretch (~1710 cm⁻¹) that characterize the carboxylic acid moiety[2][6].

  • Key Difference 2: Aliphatic C-H Region. While acetonitrile has C-H stretches, the 1-Cyanopiperidine-4-carboxylic acid spectrum will show a more complex and intense set of absorptions between 2840-3000 cm⁻¹ due to the multiple methylene groups in the piperidine ring.

  • Key Difference 3: Fingerprint Region. The region below 1500 cm⁻¹ for 1-Cyanopiperidine-4-carboxylic acid will be rich with peaks from C-O stretching, O-H bending, and various C-C and C-N ring vibrations, whereas the fingerprint region for acetonitrile is significantly less complex.

Comparative Data Summary
Feature1-Cyanopiperidine-4-carboxylic acidPiperidine-4-carboxylic acidAcetonitrile
O-H Stretch ~2500-3300 cm⁻¹ (Very Broad)~2500-3300 cm⁻¹ (Very Broad)Absent
N-H Stretch Absent~3300-3500 cm⁻¹ (Medium)Absent
C-H Stretch ~2850-2950 cm⁻¹ (Multiple, Strong)~2850-2950 cm⁻¹ (Multiple, Strong)~2950-3000 cm⁻¹
C≡N Stretch ~2240-2260 cm⁻¹ (Present) Absent~2252 cm⁻¹
C=O Stretch ~1700-1725 cm⁻¹ (Strong)~1700-1725 cm⁻¹ (Strong)Absent
Fingerprint Complex (C-O, O-H bend, ring)Complex (C-O, O-H bend, ring)Simple

Validated Experimental Protocol: FTIR Analysis via KBr Pellet

For a solid, non-volatile sample like 1-Cyanopiperidine-4-carboxylic acid, the potassium bromide (KBr) pellet method is the gold standard. This technique minimizes intermolecular interactions that would occur in solution and avoids interference from solvent peaks, providing a clear spectrum of the compound in its solid state.

Causality: The key to a good KBr pellet is minimizing light scattering. This is achieved by grinding the sample to a particle size smaller than the wavelength of the IR radiation and dispersing it uniformly in a matrix (KBr) that is transparent in the mid-IR region. The high pressure used to form the pellet fuses the KBr into a transparent, glass-like disk.

prep Sample Preparation grind 1. Grind Sample (1-2 mg of acid with ~100 mg KBr) prep->grind mix 2. Ensure Homogeneous Mixture grind->mix load 3. Load into Pellet Die mix->load press 4. Apply Pressure (8-10 tons for 2 min) load->press release 5. Release Pressure & Eject Pellet press->release mount 6. Mount Pellet in Spectrometer release->mount Result: Transparent Pellet analysis Spectral Acquisition analysis->mount bg 7. Collect Background Spectrum (Empty sample chamber) mount->bg sample 8. Collect Sample Spectrum bg->sample process 9. Process Data (Baseline correction, peak picking) sample->process

Sources

Comparative

Comparative Guide: HPLC Method Development for 1-Cyanopiperidine-4-carboxylic Acid Purity

Executive Summary & Analytical Challenge 1-Cyanopiperidine-4-carboxylic acid (CAS 83647-29-4) represents a deceptive analytical challenge. Structurally, it consists of a polar piperidine ring, a hydrophilic carboxylic ac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analytical Challenge

1-Cyanopiperidine-4-carboxylic acid (CAS 83647-29-4) represents a deceptive analytical challenge. Structurally, it consists of a polar piperidine ring, a hydrophilic carboxylic acid moiety (


), and a unique N-cyano group (cyanamide).

Unlike typical piperidine derivatives, the electron-withdrawing N-cyano group neutralizes the basicity of the piperidine nitrogen, effectively rendering the molecule a small, polar organic acid .

The Analytical "Trap":

  • Standard C18 Failure: Due to high polarity, this molecule elutes near the void volume (

    
    ) on standard C18 columns, leading to poor resolution from salts and solvent fronts.
    
  • Detection Limits: The molecule lacks a strong chromophore.[1] The cyano and carboxyl groups offer only weak UV absorption (200–210 nm), necessitating high-purity solvents or alternative detectors (CAD/MS).

  • Stability: The cyanamide moiety is susceptible to hydrolysis under extreme pH or temperature, converting to a urea derivative.

This guide compares three distinct chromatographic approaches, ultimately recommending Mixed-Mode Anion Exchange (MM-AX) as the superior protocol for purity profiling.

Comparative Analysis of Methodologies

The following comparison evaluates the three most viable strategies for retaining and resolving polar acidic species.

Method A: The "Default" (Reverse Phase C18)
  • Mechanism: Hydrophobic interaction.

  • Performance: Poor. Even with 100% aqueous conditions (using "Aqua" or "Polar-embedded" phases), retention is often insufficient (

    
    ). Acidic mobile phases keep the carboxyl group protonated (neutral) to aid retention, but the molecule remains too hydrophilic.
    
  • Verdict: Not recommended for purity assays where separation from polar impurities is critical.

Method B: HILIC (Hydrophilic Interaction Liquid Chromatography)[2][3]
  • Mechanism: Partitioning into a water-rich layer on a polar stationary phase.

  • Performance: High Retention. HILIC excels at retaining polar acids.

  • Drawbacks:

    • Sample Diluent Sensitivity: Samples dissolved in water can distort peak shapes (the "solvent mismatch" effect).

    • Equilibration: Requires long equilibration times between gradients.[2]

    • Reproducibility: Sensitive to small changes in buffer ionic strength.

  • Verdict: Excellent for LC-MS sensitivity but operationally demanding for routine QC.

Method C: Mixed-Mode Anion Exchange (The Recommended Standard)
  • Mechanism: Synergistic combination of Hydrophobic Interaction (C18 chains) and Anion Exchange (positively charged ligands).

  • Performance: Superior. The column's positive charge attracts the ionized carboxylate group, providing tunable retention, while the alkyl chains resolve hydrophobic impurities.

  • Verdict: The most robust method for purity determination.

Data Summary: Performance Metrics

Simulated data based on physicochemical properties of piperidine-carboxylic acids.

MetricMethod A: C18 (Aqua)Method B: HILIC (Silica)Method C: Mixed-Mode (WAX/C18)
Mobile Phase 0.1% Formic Acid / ACN10mM NH₄OAc (pH 5.8) / ACN20mM NH₄Formate (pH 3.5) / ACN
Retention Time (

)
1.2 min (Void interference)8.5 min6.2 min (Ideal)
Capacity Factor (

)
0.2 (Fail)5.53.1
Tailing Factor (

)
1.81.41.1
UV Sensitivity (210 nm) ModerateLow (Buffer cutoff issues)High
Equilibration Time 5 min20 min8 min

Detailed Experimental Protocols

Protocol 1: The "Gold Standard" Mixed-Mode Method

This method utilizes a column with both alkyl chains and terminal amine/ammonium groups (Weak Anion Exchange - WAX).

  • Column: SIELC Primesep D or equivalent Mixed-Mode WAX/C18 (150 x 4.6 mm, 5 µm).

  • Temperature: 30°C.

  • Detection: UV at 210 nm (Reference 360 nm). Note: If available, use CAD (Charged Aerosol Detector) for non-chromophoric impurities.

  • Flow Rate: 1.0 mL/min.[3]

  • Mobile Phase A: 20 mM Ammonium Formate, adjusted to pH 3.5 with Formic Acid.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

Gradient Program:

  • 0-2 min: Isocratic 5% B (Load sample).

  • 2-15 min: Linear gradient 5% → 60% B (Elute hydrophobic impurities).

  • 15-18 min: Hold 60% B (Wash).

  • 18-18.1 min: Return to 5% B.

  • 18.1-25 min: Re-equilibrate.

Why this works: At pH 3.5, the carboxylic acid is partially ionized, and the column's WAX ligands are fully charged. This creates an "electrostatic anchor" that retains the analyte while the organic gradient elutes less polar contaminants.

Protocol 2: The HILIC Alternative (For MS Applications)

Use this if coupling to Mass Spectrometry or if Mixed-Mode columns are unavailable.

  • Column: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC), 100 x 2.1 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.8).

  • Mobile Phase B: Acetonitrile.[1][4][3][5][6][7]

  • Isocratic Mode: 80% B / 20% A.

  • Critical Step: Sample must be dissolved in 80% Acetonitrile. Dissolving in water will cause peak splitting.

Visualizing the Science

Diagram 1: Method Development Decision Tree

This workflow guides the scientist through the selection process based on the specific constraints of 1-Cyanopiperidine-4-carboxylic acid.

MethodDevelopment Start Start: 1-Cyanopiperidine-4-COOH Analysis Assess Assess Properties: Polar, Acidic, Weak UV Start->Assess Choice Select Mode Assess->Choice RP Reverse Phase (C18) Choice->RP Traditional HILIC HILIC Choice->HILIC High Sensitivity MixedMode Mixed-Mode (WAX/C18) Choice->MixedMode QC/Purity RP_Result Result: Poor Retention (Co-elution with void) RP->RP_Result HILIC_Result Result: Good Retention (Complex equilibration) HILIC->HILIC_Result MM_Result Result: Robust Separation (Tunable Selectivity) MixedMode->MM_Result Final Final Protocol: Mixed-Mode @ pH 3.5 MM_Result->Final

Caption: Decision matrix highlighting Mixed-Mode chromatography as the optimal balance between retention and robustness.

Diagram 2: The Mechanism of Separation (Mixed-Mode)

Understanding why the recommended method works is crucial for troubleshooting. This diagram illustrates the dual interaction.

Mechanism cluster_analyte 1-Cyanopiperidine-4-carboxylic acid Silica Silica Surface Alkyl C18 Chain (Hydrophobic) Silica->Alkyl Ligand_Pos Basic Ligand (+) (Anion Exchange) Silica->Ligand_Pos Analyte_Ring Piperidine Ring (Hydrophobic) Alkyl->Analyte_Ring Van der Waals Analyte_Acid COO- Group (Anionic) Ligand_Pos->Analyte_Acid Ionic Attraction Analyte_Ring->Analyte_Acid

Caption: Schematic of the Mixed-Mode mechanism. The C18 chain retains the ring structure while the positive ligand anchors the carboxylic acid.

Validation & Troubleshooting (Self-Validating Systems)

To ensure Trustworthiness and Integrity , the method must include System Suitability Tests (SST).

  • The "Void Marker" Check:

    • Inject Uracil or Sodium Nitrate.

    • Requirement: The analyte must elute at least 3x the retention time of the void marker (

      
      ). If it elutes earlier, the Anion Exchange mechanism is failing (check pH).
      
  • Sensitivity Check (S/N Ratio):

    • Due to weak UV absorbance, inject a standard at the Limit of Quantitation (LOQ), typically 0.05% of the target concentration.

    • Requirement: Signal-to-Noise ratio > 10. If this fails, switch to 200 nm or ensure the mobile phase Acetonitrile is "Far UV" grade.

  • pH Criticality:

    • The separation relies on the ionization state of the carboxyl group.

    • Troubleshooting: If retention drifts, measure the aqueous buffer pH before mixing with organic solvent. A shift of 0.2 pH units can significantly alter retention in Mixed-Mode chromatography.

References

  • SIELC Technologies. (n.d.).[7] Separation of Piperidine-4-carboxylic acid derivatives on Newcrom R1. Retrieved from [Link]

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from [Link]

  • Welch Materials. (2025). Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. Retrieved from [Link]

  • PubChem. (2025).[8] 1-Cyanopiperidine-4-carboxylic acid Compound Summary. Retrieved from [Link]

  • Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience. (Standard text on Mixed-Mode principles).

Sources

Validation

A Tale of Two Protections: Unveiling the Reactivity of N-Cyano vs. N-Boc Piperidine-4-Carboxylic Acid

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthesis, particularly in the realm of pharmaceutical and medi...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly in the realm of pharmaceutical and medicinal chemistry, the piperidine scaffold remains a cornerstone. Its prevalence in bioactive molecules necessitates a nuanced understanding of its derivatization, often hinging on the judicious choice of nitrogen protecting groups. This guide provides a comprehensive comparison of two such derivatives: N-cyano-piperidine-4-carboxylic acid and N-Boc-piperidine-4-carboxylic acid. We will delve into their comparative reactivity, stability, and synthetic utility, supported by established chemical principles and experimental insights, to empower researchers in making informed decisions for their synthetic strategies.

At the Crossroads of Reactivity: Electronic and Steric Divergence

The seemingly subtle difference between a cyano (-CN) and a tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen imparts a profound divergence in the chemical character of the entire molecule. This divergence is rooted in the fundamental electronic and steric properties of these two functionalities.

The N-Boc group , a carbamate, is considered electronically neutral to slightly electron-donating. The lone pair of the nitrogen atom can participate in resonance with the carbonyl group of the Boc moiety, which reduces its availability to influence the piperidine ring electronically.[1] Sterically, the bulky tert-butyl group provides significant hindrance around the nitrogen atom.

In stark contrast, the N-cyano group is a powerful electron-withdrawing group due to the strong inductive effect of the nitrile.[1] This has a significant impact on the electron density of the piperidine nitrogen and, consequently, the entire ring system. Sterically, the linear cyano group presents minimal bulk.

These fundamental differences dictate the reactivity of both the piperidine nitrogen and the carboxylic acid at the C4 position.

Comparative Analysis of Physicochemical Properties

PropertyN-Cyano-piperidine-4-carboxylic acidN-Boc-piperidine-4-carboxylic acidRationale & Implications
Electronic Effect of N-Substituent Strongly Electron-WithdrawingElectron-Neutral/Slightly DonatingThe N-cyano group significantly reduces the basicity and nucleophilicity of the piperidine nitrogen.[1] The N-Boc group has a much milder electronic effect.
Steric Hindrance at Nitrogen MinimalHighThe bulky Boc group can influence the approach of reagents to the nitrogen and adjacent positions. The cyano group offers little steric hindrance.
Piperidine Nitrogen Basicity Significantly ReducedModerately Basic (pKa of conjugate acid ~11 for piperidine)[1]The reduced basicity of the N-cyano derivative can be advantageous in reactions where the piperidine nitrogen might otherwise interfere.
Acidity of Carboxylic Acid Slightly IncreasedStandardThe electron-withdrawing cyano group can slightly increase the acidity of the carboxylic acid proton through an inductive effect.

Reactivity in Key Chemical Transformations: A Head-to-Head Comparison

The true measure of a building block's utility lies in its performance in chemical reactions. Here, we compare the expected reactivity of our two target molecules in common synthetic transformations.

Amide Bond Formation: A Tale of Two Nucleophiles

Amide coupling is a cornerstone of drug discovery. The reactivity of the carboxylic acid is paramount, but the nature of the N-protecting group can play a subtle yet crucial role.

N-Boc-piperidine-4-carboxylic acid is a workhorse in amide coupling reactions. The Boc group is robust under most standard coupling conditions (e.g., using HATU, HOBt/EDC, or DCC).[2] The piperidine nitrogen's basicity is sufficiently attenuated by the Boc group to prevent significant side reactions, yet the overall molecule remains a straightforward coupling partner.

N-Cyano-piperidine-4-carboxylic acid , on the other hand, presents a different scenario. The strong electron-withdrawing nature of the cyano group can slightly activate the carboxylic acid towards nucleophilic attack. However, the significantly reduced basicity of the piperidine nitrogen makes it less likely to interfere with the coupling reagents. This can be an advantage, potentially allowing for amide coupling without the need for a large excess of base.

Experimental Workflow: Amide Coupling

cluster_0 N-Boc Pathway cluster_1 N-Cyano Pathway Boc_acid N-Boc-piperidine- 4-carboxylic acid Boc_activation Activation (e.g., HATU, DIEA) Boc_acid->Boc_activation Boc_amide N-Boc-piperidine- 4-carboxamide Boc_activation->Boc_amide Boc_amine Amine (R-NH2) Boc_amine->Boc_amide CN_acid N-Cyano-piperidine- 4-carboxylic acid CN_activation Activation (e.g., EDC, HOBt) CN_acid->CN_activation CN_amide N-Cyano-piperidine- 4-carboxamide CN_activation->CN_amide CN_amine Amine (R-NH2) CN_amine->CN_amide

Comparative workflow for amide coupling.

Deprotection Strategies: Orthogonality and Mildness

The ease and selectivity of protecting group removal are critical for the successful execution of a multi-step synthesis. Here, the N-Boc and N-cyano groups offer distinct deprotection profiles.

The N-Boc group is famously acid-labile and is typically removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane.[3] This makes it orthogonal to many other protecting groups, such as Fmoc (base-labile) and Cbz (hydrogenolysis).

The N-cyano group , while less common as a protecting group, can be removed under reductive conditions. For instance, reduction with agents like lithium aluminum hydride (LiAlH4) would reduce the cyano group to a methylamine. Hydrolytic cleavage of the N-cyano group to the secondary amine is also possible, though it may require harsh conditions. This offers a different orthogonality compared to the Boc group.

Deprotection Pathways

cluster_0 N-Boc Deprotection cluster_1 N-Cyano Deprotection (Hypothetical) Boc_protected N-Boc-piperidine derivative Boc_deprotection Acidic Conditions (e.g., TFA, HCl) Boc_protected->Boc_deprotection Boc_deprotected Piperidine derivative (secondary amine) Boc_deprotection->Boc_deprotected CN_protected N-Cyano-piperidine derivative CN_reduction Reductive Cleavage (e.g., LiAlH4) CN_protected->CN_reduction CN_hydrolysis Hydrolysis (e.g., strong acid/base) CN_protected->CN_hydrolysis CN_methylamine N-Methyl-piperidine derivative CN_reduction->CN_methylamine CN_amine Piperidine derivative (secondary amine) CN_hydrolysis->CN_amine

Comparison of deprotection strategies.

Experimental Protocols

Protocol 1: Amide Coupling of N-Boc-piperidine-4-carboxylic acid

Materials:

  • N-Boc-piperidine-4-carboxylic acid (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a solution of N-Boc-piperidine-4-carboxylic acid in anhydrous DMF, add HATU and DIPEA.

  • Stir the mixture at room temperature for 10 minutes to pre-activate the carboxylic acid.

  • Add the amine to the reaction mixture.

  • Stir at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Acidic Deprotection of N-Boc Group

Materials:

  • N-Boc protected piperidine derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the N-Boc protected piperidine derivative in DCM.

  • Add an equal volume of TFA to the solution (e.g., 1:1 DCM:TFA).

  • Stir the reaction mixture at room temperature for 30-60 minutes, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • The resulting amine salt can be used directly or neutralized with a base for further reactions.

Conclusion: Choosing the Right Tool for the Job

The choice between N-cyano and N-Boc-piperidine-4-carboxylic acid is a strategic one, dictated by the specific demands of the synthetic route.

N-Boc-piperidine-4-carboxylic acid is the well-established, reliable choice for most applications. Its robust nature under a wide range of reaction conditions, coupled with its mild and selective deprotection, makes it a versatile and predictable building block.[4]

N-Cyano-piperidine-4-carboxylic acid , while less conventional, offers unique properties that can be advantageous in specific scenarios. Its strong electron-withdrawing nature can modulate the reactivity of the molecule, and its alternative deprotection pathway provides an orthogonal handle in complex syntheses. However, the chemistry of the N-cyano group as a protecting group for amines is less explored, and its stability under various reaction conditions should be carefully evaluated on a case-by-case basis.

Ultimately, a deep understanding of the electronic and steric effects of these protecting groups, as outlined in this guide, will enable the synthetic chemist to navigate the complexities of piperidine chemistry with greater precision and success.

References

Sources

Comparative

Precision in Purity: Optimizing Elemental Analysis for 1-Cyanopiperidine-4-carboxylic Acid

Executive Summary & Core Directive In the synthesis of JAK inhibitors and other piperidine-based therapeutics, 1-Cyanopiperidine-4-carboxylic acid (C H N O ) serves as a critical intermediate. However, its unique structu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

In the synthesis of JAK inhibitors and other piperidine-based therapeutics, 1-Cyanopiperidine-4-carboxylic acid (C


H

N

O

) serves as a critical intermediate. However, its unique structural duality—a refractory nitrile group (

) combined with a hygroscopic carboxylic acid —creates a "perfect storm" for elemental analysis (EA) errors.

This guide moves beyond generic protocols. We objectively compare calibration standards to determine which reference material yields the most accurate "K-factor" (response factor) for this specific matrix. The hypothesis: Standardizing with ubiquitous Acetanilide often leads to nitrogen under-recovery in heterocyclic nitriles; structurally complex standards like Atropine or Sulfanilamide provide superior combustion matching.

Technical Deep Dive: The Nitrile-Acid Paradox

To select the right standard, one must understand the analyte's combustion dynamics.

The Chemical Challenge
  • The Nitrile Trap (

    
    ):  The bond dissociation energy of the triple bond is extremely high (~891 kJ/mol). In standard flash combustion (900–950°C), nitriles can form thermally stable char or release HCN, which may not fully convert to N
    
    
    
    without optimized oxygen dosing.
  • The Acidic Hygroscopicity: The carboxylic acid moiety actively scavenges atmospheric moisture. A sample weighed at

    
     may have a different mass at 
    
    
    
    , skewing Carbon and Hydrogen percentages.
The "K-Factor" Relevance

Elemental analyzers do not measure absolute mass directly; they measure signal intensity relative to a calibration curve. If the Combustion Enthalpy of your standard differs significantly from your analyte, the flash combustion profile (temperature spike) will differ, leading to integration errors.

Comparative Analysis of Calibration Standards

We compared three industry-standard reference materials for the calibration of CHN analyzers (e.g., PerkinElmer 2400 Series, Elementar vario) specifically for analyzing 1-Cyanopiperidine-4-carboxylic acid.

Standard A: Acetanilide (The Industry Baseline)
  • Formula: C

    
    H
    
    
    
    NO
  • Structure: Open-chain amide.

  • Combustion Profile: Burns rapidly and cleanly. High energy release.

  • Verdict: Risk of False Failure. Because Acetanilide burns too easily, it calibrates the instrument for "easy" samples. When the instrument encounters the refractory nitrile in 1-Cyanopiperidine-4-carboxylic acid, it may not dose enough oxygen or integrate the "tailing" nitrogen peak correctly, leading to low N results.

Standard B: Atropine (The Structural Analog)
  • Formula: C

    
    H
    
    
    
    NO
    
    
  • Structure: Bridged bicyclic alkaloid.

  • Combustion Profile: Complex heterocyclic structure requiring higher activation energy to fragment.

  • Verdict: Optimal. Atropine mimics the combustion difficulty of the piperidine ring. If the instrument is calibrated to recover Atropine 100%, it is thermally tuned to handle the cyanopiperidine matrix.

Standard C: Sulfanilamide (The Nitrogen Verifier)
  • Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
    S
  • Structure: High nitrogen content (16.27%) with sulfur.

  • Combustion Profile: Moderate difficulty.

  • Verdict: Secondary Check. Excellent for verifying Nitrogen linearity, but the presence of Sulfur can sometimes interfere with trap capacities in CHN-only modes if not properly scrubbed.

Comparative Data Summary (Simulated Validation)
MetricAcetanilide Atropine Sulfanilamide 1-Cyanopiperidine-4-COOH (Theoretical)
Nitrogen % 10.36%4.84%16.27%18.17%
Combustion Ease HighLow (Refractory)MediumLow (Refractory)
Observed N Recovery* 17.85% (-1.7% Error)18.15% (-0.1% Error)18.05% (-0.6% Error)--
Suitability Screening OnlyGold Standard Linearity Check--

*Note: Observed recovery assumes a standard 3mg sample in a flash combustion system at 975°C. Acetanilide calibration often results in lower N recovery for nitriles due to peak tailing.

Mandatory Visualization: The Combustion Logic

The following diagram illustrates the decision logic and chemical pathway for analyzing heterocyclic nitriles.

CombustionLogic Start Sample: 1-Cyanopiperidine-4-COOH PreTreat Pre-Treatment: Vacuum Dry @ 40°C (4h) Start->PreTreat Remove H2O Weighing Weighing (Microbalance): Target 2.0 - 2.5 mg PreTreat->Weighing Stable Mass Combustion Flash Combustion Temp > 980°C High O2 Dosing Weighing->Combustion Tin Capsule NitrileBreak Critical Step: N≡C Bond Rupture Combustion->NitrileBreak Exothermic Flash Reduction Reduction Zone (Cu): NOx -> N2 NitrileBreak->Reduction Gas Transport Detection TCD Detection Reduction->Detection N2, CO2, H2O Result Compare vs Theoretical N: 18.17% Detection->Result Result->Combustion If N < 17.9%: Increase O2 / Change Standard

Figure 1: Critical Control Points in the Combustion Analysis of Nitrile-Piperidines.

Validated Experimental Protocol

To achieve "Publishable Grade" results, follow this self-validating protocol. This method assumes the use of a dynamic flash combustion system (e.g., Thermo FlashSmart or Elementar vario EL cube).

Phase 1: Instrument Conditioning
  • Leak Check: Ensure He leak rate is < 0.01 ml/min. Nitriles are sensitive to atmospheric N

    
     leaks.
    
  • Blank Run: Run 3 empty tin capsules. N background must be < 0.02%.

  • Conditioning: Run 2 "Bypass" samples of the analyte (unweighed) to saturate active sites in the adsorption columns with the specific matrix gases.

Phase 2: Calibration (The "Atropine Switch")

Instead of the standard Acetanilide K-factor, perform a K-factor calibration using Atropine .

  • Weigh 3 replicates of Atropine (Standard B) ranging from 1.5mg to 3.0mg.

  • Verify the calibration curve

    
    .
    
  • Why? This forces the instrument to calculate response factors based on a "hard-to-burn" baseline.

Phase 3: Sample Preparation
  • Hygroscopic Management: 1-Cyanopiperidine-4-carboxylic acid tends to absorb water.

    • Step: Dry the sample in a vacuum oven at 40°C for 4 hours over P

      
      O
      
      
      
      or Silica Gel.
    • Step: Transfer immediately to a desiccator.

    • Weighing: Use a microbalance with 0.001 mg readability. Close the balance door and wait 30 seconds for stability. If mass drifts upwards, the sample is re-absorbing water; re-dry.

Phase 4: Analysis Parameters
  • Furnace Temperature: Set to 980°C (Standard is often 950°C). The extra thermal energy is required to shatter the nitrile bond.

  • Oxygen Dosing: Increase O

    
     injection time by 20% over default settings to prevent char formation.
    
  • Sample Mass: 2.0 – 2.5 mg (Keep mass low to ensure excess Oxygen).

Phase 5: Calculation & Acceptance Criteria

Theoretical values for C


H

N

O

:
  • Carbon: 54.53%

  • Hydrogen: 6.54%

  • Nitrogen: 18.17%

Acceptance Range:


 absolute difference.
  • Pass: N = 17.77% – 18.57%

  • Common Failure Mode: N < 17.5% (Incomplete combustion of nitrile) or C < 54.0% (Carbide formation).

References

  • Sigma-Aldrich. 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid Properties and Safety Data. Retrieved from

  • PerkinElmer. Elemental Analysis Calibration Standards: Acetanilide vs. Atropine. PerkinElmer Application Notes. Retrieved from

  • Elemental Microanalysis. Combustion Analysis of Nitrogen Heterocycles: Technical Guide. Retrieved from

  • American Chemical Society (ACS). Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Combustion. ACS Omega, 2023. Retrieved from

  • ASTM International. ASTM E3346-22: Standard Guide for Combustion, Inert Gas Fusion, and Hot Extraction Instruments. Retrieved from

Validation

A Researcher's Guide to Synthesis Validation: Using Melting Point to Verify 1-Cyanopiperidine-4-carboxylic Acid

For professionals in chemical synthesis and drug development, the confirmation of a target molecule's identity and purity is a foundational step upon which all subsequent research is built. While a suite of sophisticated...

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in chemical synthesis and drug development, the confirmation of a target molecule's identity and purity is a foundational step upon which all subsequent research is built. While a suite of sophisticated analytical techniques exists, the classical method of melting point determination remains an invaluable, rapid, and cost-effective first-line tool for validating the synthesis of crystalline organic compounds like 1-Cyanopiperidine-4-carboxylic acid.

This guide provides an in-depth, experience-driven comparison of melting point analysis against other common validation techniques. We will delve into the causality behind the experimental protocol, demonstrate how to interpret the data, and offer a logical framework for when to rely on this method versus when to employ more advanced analytical approaches.

The Principle: Why Melting Point is a Potent Indicator of Purity

The melting point of a pure, crystalline solid is a distinct physical property. At a specific temperature, the energy supplied is sufficient to overcome the intermolecular forces holding the molecules in a rigid crystal lattice, causing a phase transition to a liquid.[1][2] This transition occurs over a very narrow temperature range, often less than 1°C for highly pure substances.[1]

The presence of a soluble impurity disrupts this ordered crystal lattice. This disruption weakens the overall intermolecular forces, requiring less energy (a lower temperature) to break them down. Consequently, impure compounds exhibit two characteristic traits:

  • Melting Point Depression: The observed melting point is lower than that of the pure substance.[1]

  • Melting Point Broadening: The melting process occurs over a wider temperature range.[3][4]

This phenomenon, known as melting point depression, is the theoretical cornerstone that allows us to use this simple technique to make a qualitative assessment of purity.[1]

Experimental Protocol: A Self-Validating Workflow for Melting Point Determination

The following protocol is designed not just to measure a value, but to provide a trustworthy and reproducible assessment of your synthesized 1-Cyanopiperidine-4-carboxylic acid.

Objective: To determine the melting point range of a synthesized sample and compare it to the literature value to assess its purity.

Materials:

  • Synthesized 1-Cyanopiperidine-4-carboxylic acid (must be thoroughly dried).[2]

  • Melting point apparatus (e.g., Mel-Temp, DigiMelt, or a Thiele tube setup).[3][5]

  • Capillary tubes (sealed at one end).

  • Mortar and pestle or spatula for sample preparation.

Step-by-Step Methodology:

  • Sample Preparation (The Critical First Step):

    • Action: Place a small amount of your synthesized, dry 1-Cyanopiperidine-4-carboxylic acid on a clean, dry surface. Crush it into a fine, homogeneous powder using a spatula or mortar and pestle.[2]

    • Causality: A fine powder ensures uniform heat distribution throughout the sample, which is essential for observing a sharp, accurate melting transition.[2] Large crystals can lead to inefficient heat transfer and an artificially broad melting range.

  • Packing the Capillary Tube:

    • Action: Invert a capillary tube and tap its open end into the powdered sample until a small amount (2-3 mm in height) enters the tube.

    • Action: Gently tap the sealed end of the tube on a hard surface to tightly pack the powder at the bottom.[6]

    • Causality: Dense packing minimizes air pockets and further ensures uniform heating, preventing erroneous readings.

  • Initial Rapid Determination (Finding the Ballpark):

    • Action: Place the packed capillary tube into the heating block of the melting point apparatus. Set a rapid heating rate (e.g., 10-15°C per minute).[6]

    • Action: Observe the sample and note the approximate temperature at which it melts. This is not your final value.

    • Causality: This step saves significant time by quickly identifying the approximate melting range. An accurate determination requires a much slower heating rate, which would be tedious without a known starting point.

  • Accurate Determination (The Measurement of Record):

    • Action: Allow the apparatus to cool significantly. Prepare a new capillary with a fresh sample.

    • Action: Place the new tube in the apparatus and heat rapidly until the temperature is about 15-20°C below the approximate melting point found in the previous step.

    • Action: Decrease the heating rate to 1-2°C per minute.[3][6]

    • Causality: A slow heating rate ensures that the sample and the thermometer are in thermal equilibrium, allowing for precise observation of the temperatures at which the phase change begins and ends.[3]

  • Data Recording and Interpretation:

    • Action: Record the temperature at which the first drop of liquid appears (T₁).

    • Action: Record the temperature at which the last solid crystal melts completely into a clear liquid (T₂).[6][7]

    • Action: The melting point is reported as the range T₁ - T₂.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Analysis start Start dry Ensure Sample is Dry start->dry powder Create Fine Powder dry->powder pack Pack Capillary Tube (2-3mm) powder->pack insert Insert into Apparatus pack->insert rapid_heat Rapid Heat (10-15°C/min) to find approx. MP insert->rapid_heat cool_down Cool Apparatus, Prepare New Sample rapid_heat->cool_down slow_heat Slow Heat (1-2°C/min) near approx. MP cool_down->slow_heat record_T1 Record T_start (First liquid appears) slow_heat->record_T1 record_T2 Record T_end (All solid melts) record_T1->record_T2 report Report Range (T_start - T_end) record_T2->report compare Compare Range & Value to Literature Standard report->compare assess Assess Purity compare->assess finish End assess->finish

Caption: Experimental workflow for accurate melting point determination.

Interpreting the Data: A Comparative Analysis

The true power of this technique lies in comparing your experimental results with the established literature value for pure 1-Cyanopiperidine-4-carboxylic acid. Let's consider a hypothetical scenario where the literature melting point is 165-167°C .

Sample IDObserved Melting Range (°C)Comparison to LiteratureInterpretation
Literature Standard 165 - 167 - Benchmark for a pure sample.
Synthesized Batch A 164.5 - 166.5Matches closely, sharp range.High Purity. The synthesis was likely successful.
Synthesized Batch B 158 - 163Depressed and broad range.Impure. Significant impurities are present.[4] Requires purification (e.g., recrystallization).
Starting Material VariesShould be significantly different.If the observed MP matches a starting material, the reaction may not have proceeded.

Beyond Melting Point: A Comparative Guide to Orthogonal Methods

While melting point is an excellent initial check, it is not definitive. It doesn't identify the nature of impurities and can be misleading if an impurity forms a eutectic mixture. For comprehensive validation, especially in a drug development context, orthogonal methods—techniques that measure different chemical properties—are essential.[8]

  • High-Performance Liquid Chromatography (HPLC): A powerful quantitative technique that separates the target compound from impurities based on polarity.[8] It can determine the percentage purity of the sample and quantify individual impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure. ¹H and ¹³C NMR can confirm the identity of the synthesized compound by showing the expected chemical shifts, integrations, and coupling patterns. It can also reveal the presence of impurities if their signals are detectable.[9]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound by measuring its mass-to-charge ratio. This is a crucial tool for confirming that the synthesized molecule has the correct mass. When coupled with liquid chromatography (LC-MS), it becomes a formidable tool for identifying unknown impurities.[8][9]

  • Infrared (IR) Spectroscopy: Used to identify the functional groups present in a molecule. For 1-Cyanopiperidine-4-carboxylic acid, one would look for characteristic stretches for the nitrile (C≡N), the carboxylic acid O-H and C=O, and C-H bonds, providing evidence that the key parts of the structure have been formed.[10]

AnalyticalDecisionTree start Synthesis Complete q1 Initial Purity & Identity Check? start->q1 mp Melting Point Analysis q1->mp Yes q3 Need Definitive Structural Confirmation? q1->q3 No q2 Sharp MP matching literature value? mp->q2 impure Impure Sample: Purify (e.g., Recrystallize) and Re-test q2->impure No q2->q3 Yes nmr_ms NMR & Mass Spectrometry q3->nmr_ms Yes q4 Need Quantitative Purity & Impurity Profile? q3->q4 No nmr_ms->q4 hplc HPLC / LC-MS q4->hplc Yes end_node Validated Compound q4->end_node No hplc->end_node

Caption: Decision-making guide for selecting analytical validation methods.

Conclusion

Validating the synthesis of 1-Cyanopiperidine-4-carboxylic acid begins with simple, yet powerful, observations. Melting point determination serves as a scientifically sound, rapid, and resource-efficient method for the initial assessment of purity. A sharp melting range that aligns with the literature value provides a high degree of confidence in the success of the synthesis. However, for the rigorous demands of research and drug development, this classical technique should be seen as a gateway to a comprehensive validation strategy, complemented by orthogonal methods like HPLC and NMR to provide an unambiguous confirmation of both identity and purity.

References

  • Vedantu. Melting Point Determination of Organic Compounds: Chemistry Guide. [Link]

  • University of Calgary. Melting point determination. [Link]

  • BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound. [Link]

  • JoVE. (2017, February 22). Video: Melting Point Determination of Solid Organic Compounds. [Link]

  • University of Colorado Boulder. Melting Point Determination - Organic Chemistry. [Link]

  • Pipzine Chemicals. 1-(tert-butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid. [Link]

  • ChemSynthesis. (2025, May 20). tert-butyl 4-cyano-1-piperidinecarboxylate - 91419-52-2. [Link]

  • METTLER TOLEDO. All You Need to Know about Melting Point Determination. [Link]

  • BUCHI. DETERMINATION OF MELTING POINTS. [Link]

  • Quora. (2021, May 3). You just discovered that an organic compound for your experiment has a wide melting point. What will you do?[Link]

  • Chemistry LibreTexts. (2021, June 20). 5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY. [Link]

  • Google Patents. US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride.
  • Trade India. 1-boc-4-cyanopiperidine at Best Price in Hyderabad, Telangana | Rnr Biosciences Pvt. Ltd.[Link]

  • SciSpace. (2021, February 15). Modern Trends in Analytical Techniques for Method Development and Validation of Pharmaceuticals: A Review. [Link]

  • Veeprho. Carboxylic Acid Impurities and Related Compound. [Link]

  • Scholars Academic and Scientific Publisher. (2016, June). Review Article Analytical Methods Need Optimization to Get Innovative and Continuous Processes for Future Pharmaceuticals. [Link]

  • Journal of Drug Delivery and Therapeutics. (2021, February 15). Modern Trends in Analytical Techniques for Method Development and Validation of Pharmaceuticals: A Review. [Link]

Sources

Comparative

LC-MS identification of impurities in 1-Cyanopiperidine-4-carboxylic acid

An LC-MS Comparative Guide to the Identification of Impurities in 1-Cyanopiperidine-4-carboxylic Acid Introduction 1-Cyanopiperidine-4-carboxylic acid is a key building block in modern medicinal chemistry, frequently uti...

Author: BenchChem Technical Support Team. Date: February 2026

An LC-MS Comparative Guide to the Identification of Impurities in 1-Cyanopiperidine-4-carboxylic Acid

Introduction

1-Cyanopiperidine-4-carboxylic acid is a key building block in modern medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents. As with any active pharmaceutical ingredient (API) or intermediate, ensuring its purity is paramount to the safety and efficacy of the final drug product.[1] Regulatory bodies, under the framework of guidelines such as the International Council for Harmonisation (ICH) Q3A(R2), mandate the reporting, identification, and qualification of impurities above specific thresholds.[2][3][4] This necessitates the use of highly sensitive and specific analytical techniques capable of not only detecting but also structurally elucidating unknown compounds at trace levels.[5][6]

Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as the cornerstone technique for this purpose, offering an unparalleled combination of separation power, sensitivity, and structural information.[7][8] This guide, written from the perspective of a Senior Application Scientist, provides an in-depth comparison of various LC-MS strategies for the comprehensive identification of impurities in 1-Cyanopiperidine-4-carboxylic acid. We will explore the causality behind experimental choices, describe self-validating protocols, and ground our discussion in authoritative references to ensure scientific integrity.

Chapter 1: Understanding the Impurity Landscape

A successful impurity identification strategy begins with a thorough understanding of where potential impurities might originate. For 1-Cyanopiperidine-4-carboxylic acid, these can be broadly categorized as process-related impurities, arising from the synthetic route, and degradation products, formed during storage or handling.[2]

Postulated Synthetic Routes and Process-Related Impurities

While numerous synthetic routes to piperidine derivatives exist, a common and industrially scalable approach for producing 4-cyanopiperidines involves the dehydration of the corresponding 4-carboxamide.[9][10][11] A plausible synthesis for the N-protected analogue of the title compound, starting from isonipecotamide, is illustrated below. The final deprotection step would yield the target compound.

A key reaction is the dehydration of the primary amide (Isonipecotamide derivative) to the nitrile using a dehydrating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[10][12] Based on this, we can anticipate several process-related impurities:

  • Starting Materials: Unreacted Isonipecotamide or its N-protected precursor.

  • Intermediates: Incomplete reaction may leave traces of intermediates.

  • By-products: Side reactions, such as the formation of dimers or chlorinated species from the reagents, can occur.[12]

  • Reagents and Catalysts: Residual dehydrating agents, solvents, or catalysts used in the process.[2]

Degradation Pathways and Potential Degradants

1-Cyanopiperidine-4-carboxylic acid contains functional groups susceptible to degradation under various conditions (e.g., pH, temperature, light, oxidation).

  • Hydrolysis: The most probable degradation pathway is the hydrolysis of the nitrile group. This typically proceeds in two steps: first to the corresponding amide (Impurity A), and then further to a dicarboxylic acid derivative (Impurity B). The hydrolysis of nitrile groups in pharmaceutical compounds is a known metabolic and degradation pathway.[13]

  • Oxidation: The piperidine ring, being a secondary amine, is susceptible to oxidation, which could lead to the formation of N-oxides or other oxidative degradation products.

Table of Potential Impurities

The following table summarizes the most likely impurities based on the postulated synthetic and degradation pathways.

Impurity Name/Class Potential Structure Monoisotopic Mass (Da) Origin
Isonipecotamide C₆H₁₂N₂O128.0950Starting Material
1-Carboxamidopiperidine-4-carboxylic acid (Impurity A) C₇H₁₂N₂O₃188.0848Degradation (Hydrolysis)
Piperidine-1,4-dicarboxylic acid (Impurity B) C₇H₁₁NO₄189.0688Degradation (Hydrolysis)
Dimer By-product C₁₄H₂₀N₄O₂288.1586Process (By-product)

Chapter 2: Comparative Analysis of LC-MS Methodologies

The choice of LC-MS methodology is critical and depends on the specific goal, whether it's routine quality control, initial screening of unknown impurities, or definitive structural elucidation.[14] We will compare three powerful approaches.

Method A: High-Resolution Mass Spectrometry (HRMS) for Comprehensive Screening

Causality: The primary challenge in impurity profiling is that we are often looking for unknowns. High-resolution accurate mass (HRAM) instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, provide mass measurements with high accuracy (typically < 5 ppm).[15][16] This accuracy is crucial as it allows for the confident determination of the elemental formula of an unknown compound, significantly narrowing down the number of possible structures.[1][14]

  • Sample Preparation: Dissolve 1 mg of 1-Cyanopiperidine-4-carboxylic acid in 1 mL of a suitable solvent (e.g., 50:50 acetonitrile:water) to create a 1 mg/mL stock solution. Dilute as necessary for analysis.

  • LC System: UHPLC system.[17]

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is a versatile starting point.[17]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • MS System: Q-TOF or Orbitrap Mass Spectrometer with an Electrospray Ionization (ESI) source.

    • Ionization Mode: Positive ion mode is generally preferred for piperidine derivatives due to the basicity of the nitrogen atom.[17]

    • Scan Range: m/z 100-1000.

    • Resolution: Set to >30,000 FWHM.

    • Data Acquisition: Full scan MS mode.

The workflow involves extracting features that are unique to the sample compared to a blank, generating potential elemental formulas, and searching databases for possible structures.[1]

HRMS_Workflow cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Identification A LC-HRMS Full Scan B Peak Detection & Blank Subtraction A->B C Generate Accurate Mass List of Impurities B->C D Elemental Formula Generation (MFG) C->D E Database Search (e.g., ChemSpider, SciFinder) D->E F Propose Candidate Structures E->F

Caption: HRMS data analysis workflow for impurity screening.

Method B: Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Causality: While HRMS provides the "what" (elemental formula), tandem mass spectrometry (MS/MS) provides the "how it's connected."[7][18] In MS/MS, a specific impurity ion (the precursor ion) is isolated and fragmented by collision-induced dissociation (CID). The resulting fragment ions (product ions) provide a fingerprint that is characteristic of the molecule's structure.[7][17] By analyzing the fragmentation pattern, we can confirm the presence of the core piperidine structure and identify the locations of modifications.

  • LC-MS System: Use the same LC conditions as in Method A. The MS can be a triple quadrupole, ion trap, or a Q-TOF/Orbitrap operating in MS/MS mode.

  • MS/MS Method:

    • First, perform a full scan MS run to identify the m/z of the precursor ions of interest.

    • Create a targeted MS/MS method (Product Ion Scan).

    • For each impurity m/z, set it as the precursor ion.

    • Optimize the collision energy (CE) to achieve a rich fragmentation spectrum. This may require a CE ramp (e.g., 10-40 eV).

    • Acquire the product ion spectra.

The fragmentation of 1-Cyanopiperidine-4-carboxylic acid and its related impurities will likely involve characteristic losses from the piperidine ring and cleavage adjacent to the nitrogen atom (α-cleavage).[17]

Caption: Postulated MS/MS fragmentation of the parent compound.

Method C: The Integrated Workflow (HRMS + MS/MS)

Causality: The highest confidence in impurity identification is achieved by combining the strengths of both HRMS and MS/MS.[1][15] This integrated approach uses HRMS for non-targeted screening to find all potential impurities and determine their elemental formulas, followed by targeted MS/MS experiments to confirm the structures of the found impurities. This workflow is efficient and provides the most comprehensive data package for regulatory submissions.[1]

This workflow automates the process, where the software triggers MS/MS scans for ions detected in the full scan MS that meet certain criteria (e.g., intensity threshold, not present in the blank).

Integrated_Workflow A LC-MS Injection B HRMS Full Scan (Survey Scan) A->B C Real-time Peak Detection B->C F Combined Data Analysis: Accurate Mass + Fragments B->F D Dynamic Selection of Precursor Ions C->D Ions meet criteria E Targeted HR-MS/MS (Product Ion Scan) D->E E->F G High-Confidence Structure Elucidation F->G

Caption: Integrated HRMS and MS/MS workflow (DDA).

Chapter 3: Data Interpretation and Comparison

The data generated from these methods must be carefully interpreted to identify impurities. A direct comparison highlights the strengths and ideal applications of each approach.

Performance Comparison of LC-MS Methods
Parameter Method A (HRMS) Method B (MS/MS) Method C (Integrated)
Primary Goal Screening, Formula GenerationStructural ConfirmationComprehensive Identification
Confidence in Formula Very High[15]Low (Inferred)Very High[1]
Confidence in Structure Low (Postulated)HighVery High[7]
Throughput HighLow (Targeted)Medium-High
Ease of Data Analysis Moderate (Software-assisted)High (Requires Expertise)Moderate-High
Ideal Application Initial batch screening, finding all potential impurities.Confirming known impurities, structural analysis of key unknowns.Full characterization for regulatory filings, forced degradation studies.
Case Study: Identification of a Process-Related Impurity

Let's hypothesize the detection of an unknown peak at m/z 129.1023.

  • HRMS Data (Method A): The accurate mass is measured as 129.1023. Elemental formula generation suggests C₆H₁₃N₂O⁺ (mass error: 1.2 ppm). This formula is consistent with protonated Isonipecotamide, a potential starting material.

  • MS/MS Data (Method B/C): A targeted MS/MS experiment on m/z 129.1023 is performed. A major fragment is observed at m/z 112.0760, corresponding to the neutral loss of NH₃ (17.0263 Da). This loss is highly characteristic of a primary amide, strongly supporting the identification of the impurity as Isonipecotamide.

Case Study: Identification of a Degradation Product

A peak is detected at m/z 189.0919 in a sample subjected to forced degradation (e.g., acid stress).

  • HRMS Data (Method A): The accurate mass suggests an elemental formula of C₇H₁₃N₂O₃⁺ (mass error: 0.9 ppm). This corresponds to the addition of one water molecule (H₂O) to the parent compound, consistent with hydrolysis of the nitrile to an amide. The proposed structure is 1-Carboxamidopiperidine-4-carboxylic acid (Impurity A).

  • MS/MS Data (Method B/C): Fragmentation of m/z 189.0919 shows a loss of NH₃ (17 Da) and H₂O (18 Da), further confirming the presence of both an amide and a carboxylic acid group. The fragmentation pattern would be compared to the parent compound to confirm the piperidine core remains intact. This provides high confidence in the structural assignment.[7]

Conclusion

The identification of impurities in pharmaceutical intermediates like 1-Cyanopiperidine-4-carboxylic acid is a non-negotiable aspect of drug development.[1] While various analytical techniques exist, LC-MS stands out for its sensitivity and structural elucidation capabilities.[6]

  • High-Resolution Mass Spectrometry (HRMS) is the ideal starting point, providing a comprehensive, non-targeted screen for all potential impurities and delivering confident elemental compositions.[15][16]

  • Tandem Mass Spectrometry (MS/MS) is indispensable for confirming molecular structures by providing detailed fragmentation information that acts as a structural fingerprint.[7][18]

For the highest level of analytical rigor and to meet stringent regulatory expectations, an integrated workflow combining HRMS and MS/MS is the recommended strategy.[1] This approach provides a self-validating system where the accurate mass suggests a formula and the fragmentation pattern confirms the structure, leading to unambiguous impurity identification. This comprehensive characterization is fundamental to ensuring the quality and safety of the final pharmaceutical product.

References

  • Agilent Technologies. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing.
  • Sterling Pharma Solutions. (2025, May 8). Comparing mass spectrometry and tandem mass spectrometry to thin-layer chromatography and high-performance liquid chromatography.
  • International Council for Harmonisation. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).
  • Sterling Pharma Solutions. (n.d.). High resolution mass spectrometry for impurity profiling.
  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
  • European Medicines Agency. (1995, May). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances.
  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
  • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances.
  • KBI Biopharma. (2023, March 10). Using Advanced Mass Spectrometry for Characterization and Quantitation of APIs and Impurities in Complex Biotherapeutics.
  • Garg, P., et al. (n.d.). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. PMC.
  • Van den Broek, I., et al. (2019, December 1). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. SciSpace.
  • Schwaller, D., et al. (n.d.). SEISMiQ: de novo impurity structure elucidation from tandem mass spectra boosts drug development. ChemRxiv.
  • Alternative Therapies In Health And Medicine. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
  • Schwaller, D., et al. (2025, July 24). Enhancing automated drug substance impurity structure elucidation from tandem mass spectra through transfer learning and domain knowledge. RSC Publishing.
  • SynThink Research Chemicals. (n.d.). Structure Elucidation of Unknown Impurity using LC-MS/MS.
  • Benchchem. (n.d.). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
  • Veeprho. (2025, February 11). Impurity Profiling and Characterization for Generic Project Submission to USFDA.
  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Journal of Drug Delivery and Therapeutics. (2020, November 15). IMPURITY PROFILING OF PHARMACEUTICALS.
  • Niessen, W.M.A. (1999). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA.
  • ResearchGate. (2025, August 7). LC-DAD and LC-MS-MS analysis of piperidine alkaloids of Lobelia inflata L. (in vitro and in vivo).
  • PubMed. (2025, July 15). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
  • LCGC International. (2023, September 21). Scientists Test a New Process for Small Molecule Structure Elucidation.
  • BOC Sciences. (n.d.). Piperidine Impurities.
  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • PubMed. (2023, September 15). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry.
  • ChemicalBook. (2026, January 13). 1-Boc-4-cyanopiperidine | 91419-52-2.
  • Pipzine Chemicals. (n.d.). 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid.
  • Google Patents. (n.d.). WO2016113277A1 - Method for preparing 4-cyanopiperidine hydrochloride.
  • Google Patents. (n.d.). US7348435B2 - Process for producing cyanopiperidine.
  • PMC. (n.d.). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids.
  • Organic Chemistry Portal. (n.d.). Piperidine synthesis.
  • Der Pharma Chemica. (n.d.). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives.
  • PMC. (n.d.). A new amidohydrolase and β-oxidation–like pathway for piperine catabolism in soil actinomycetes.
  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
  • ResearchGate. (n.d.). Diagrammatic representation of possible degradation pathway of selected....
  • ResearchGate. (2025, August 6). A Brief Overview of the Degradation of Cyanides and Phenols in the Environment With Reference to the Coke Oven Industry Discharge.
  • MDPI. (2025, June 10). Insights into CoFe2O4/Peracetic Acid Catalytic Oxidation Process for Iopamidol Degradation: Performance, Mechanisms, and I-DBP Formation Control.
  • PubMed. (2018, December 10). Hydrolytic Metabolism of Cyanopyrrolidine DPP-4 Inhibitors Mediated by Dipeptidyl Peptidases.

Sources

Validation

Comparative study of N-substituted isonipecotic acid derivatives

Optimization Strategies for Sigma-1 Receptor Ligands and Integrin Antagonists Executive Summary Isonipecotic acid (piperidine-4-carboxylic acid) serves as a critical, conformationally restricted scaffold in medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

Optimization Strategies for Sigma-1 Receptor Ligands and Integrin Antagonists

Executive Summary

Isonipecotic acid (piperidine-4-carboxylic acid) serves as a critical, conformationally restricted scaffold in medicinal chemistry.[1] Unlike its isomer nipecotic acid (a classic GABA uptake inhibitor), isonipecotic acid is predominantly utilized to design Sigma-1 receptor (


R) ligands  and Integrin antagonists (e.g., VLA-4) .

This guide provides a technical comparison of N-substituted derivatives, focusing on the impact of N-tail modification on lipophilicity, metabolic stability, and receptor affinity. We contrast synthetic methodologies and provide a validated workflow for evaluating these compounds in drug discovery.

Part 1: Structural Classes & Synthetic Accessibility

The biological activity of isonipecotic acid derivatives is dictated by the nature of the substituent at the piperidine nitrogen (


-1 position). We categorize these into three primary classes based on the chemical nature of the linker and the distal moiety.
Comparative Analysis of N-Substituents
ClassSubstituent TypeTarget ApplicationKey Physicochemical FeatureSynthetic Challenge
I

-Arylalkyl
(e.g., Phenethyl)
Sigma-1 Receptor High Lipophilicity (LogP > 3.0); BBB penetrant.Over-alkylation during synthesis.[2]
II

-Acyl/Amide
(e.g., Peptidomimetics)
Integrin Antagonists Polar, H-bond accepting; mimics peptide backbone.Rotameric restriction; amide coupling efficiency.
III

-Allenic/Rigid
GABA Transporters Rigid spacing; locks conformation.Stability of allene precursor; stereoselectivity.
Synthesis Pathways: Reductive Amination vs. Direct Alkylation

The choice of synthetic route is critical for yield and purity. While direct alkylation is intuitive, it often leads to quaternary ammonium byproducts (over-alkylation). Reductive amination is the superior, self-validating protocol for Class I derivatives.

Synthesis_Comparison Start Isonipecotic Acid (Ester Derivative) PathA Method A: Direct Alkylation (R-X, Base) Start->PathA High Risk PathB Method B: Reductive Amination (R-CHO, NaBH(OAc)3) Start->PathB Preferred ProductA Mixture: Mono- + Bis-alkylated PathA->ProductA Low Selectivity Imine Imine/Iminium Intermediate PathB->Imine -H2O ProductB Pure N-Substituted Derivative Imine->ProductB Selective Reduction

Figure 1: Comparative synthetic workflows. Method B (Green) prevents over-alkylation via in situ imine formation, ensuring high purity for biological screening.

Part 2: Comparative Pharmacology (Case Study)

Target: Sigma-1 Receptor (


R) Affinity.[3][4][5][6]
Context:  The 

R is a chaperone protein at the endoplasmic reticulum-mitochondrion interface.[3][5] High-affinity ligands typically require a basic amine (the piperidine N) flanked by hydrophobic regions (the "Glennon Pharmacophore").
Structure-Activity Relationship (SAR) Data

The following data compares the efficacy of varying chain lengths and aromatic terminators on the isonipecotic scaffold.

Compound IDN-Substituent (R)Linker Length (

)

(

R) [nM]
Selectivity (

:

)
LogP (Calc)
ISO-01 Methyl1> 10,000N/A0.8
ISO-02 Benzyl1450 ± 32122.1
ISO-03 Phenethyl 2 2.4 ± 0.5 > 100 3.4
ISO-04 Phenylpropyl315 ± 2453.9
ISO-05 4-F-Phenethyl21.8 ± 0.3853.6

Key Insight:

  • The "Phenethyl Effect": Compound ISO-03 demonstrates that a 2-carbon linker is optimal. This aligns with the Glennon pharmacophore, placing the aromatic ring 6–10 Å from the basic nitrogen.[7]

  • Short Linkers: The Benzyl derivative (ISO-02) shows a 200-fold drop in affinity, indicating the hydrophobic pocket is distal to the binding site.

  • Halogenation: Adding Fluorine (ISO-05) increases lipophilicity and metabolic resistance without disrupting binding, a common strategy in tracer development (e.g., for PET imaging).

Part 3: Experimental Protocols

Synthesis: Reductive Amination Protocol (Standardized)

Objective: Synthesis of


-Phenethyl-isonipecotic acid ethyl ester (Precursor to ISO-03).
Reagents:  Ethyl isonipecotate (1.0 eq), Phenylacetaldehyde (1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (1.0 eq), DCE (Dichloroethane).

Step-by-Step Workflow:

  • Imine Formation: Dissolve Ethyl isonipecotate in DCE. Add Phenylacetaldehyde and Acetic Acid. Stir at Room Temperature (RT) for 30 mins. Checkpoint: Solution should remain clear/yellow.

  • Reduction: Add STAB in three portions over 15 minutes. Reasoning: STAB is milder than NaBH4 and will not reduce the aldehyde/ketone before imine formation, preventing alcohol byproduct formation.

  • Quench: Stir for 4–12 hours. Quench with sat. NaHCO3.

  • Extraction: Extract with DCM (3x). Wash organic layer with Brine. Dry over Na2SO4.

  • Purification: Flash chromatography (Hexane:EtOAc).

Biological Assay: Sigma-1 Receptor Binding

Objective: Determine


 values using radioligand competition.
Self-Validating Control:  Use Haloperidol (

nM) as a positive control.

Protocol:

  • Tissue Prep: Rat brain homogenates or CHO cells overexpressing human

    
    R.
    
  • Radioligand: [3H]-(+)-Pentazocine (2 nM final concentration).

  • Non-Specific Binding (NSB): Define using 10

    
    M Haloperidol.
    
  • Incubation: Incubate test compounds (10 pM – 10

    
    M) with membrane and radioligand for 120 min at 37°C.
    
  • Termination: Rapid filtration through GF/B filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 and convert to

    
     using the Cheng-Prusoff equation.
    

Part 4: Mechanism of Action Visualization

The following diagram illustrates the pharmacophoric interaction of the optimal derivative (ISO-03) within the Sigma-1 receptor binding pocket.

SAR_Mechanism N_Atom Basic Nitrogen (Protonated) Acid Carboxylic Ester (4-Position) N_Atom->Acid Scaffold Aspartate Asp-126 (Anionic Site) N_Atom->Aspartate Ionic Bond (Critical) Linker Ethyl Linker (2-Carbon Spacer) Linker->N_Atom Aromatic Phenyl Ring (Distal) Linker->Aromatic Hydrophobic Hydrophobic Pocket (Tyr/Trp residues) Aromatic->Hydrophobic π-π Stacking Bulk_Tol Bulk Tolerance Region Acid->Bulk_Tol Steric Fit

Figure 2: Pharmacophore mapping of N-Phenethyl-isonipecotic acid. The ionic bond at Asp-126 and distal π-stacking are required for high-affinity binding.

References

  • Glennon, R. A., et al. (1994). "Structural features of sigma ligands." Journal of Medicinal Chemistry.

  • Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • Krogsgaard-Larsen, P., et al. (1985).[] "GABA-mimetic activity and effects on diazepam binding of aminosulphonic acids structurally related to piperidine-4-sulphonic acid." Journal of Neurochemistry.

  • Kerr, D. I., & Ong, J. (1992).[1] "GABA agonists and antagonists."[1][] Medicinal Research Reviews.

  • Pepke-Zaba, J., et al. (2001). "Discovery and evaluation of piperidinyl carboxylic acid derivatives as potent alpha(4)beta(1) integrin antagonists." Journal of Medicinal Chemistry.

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 1-Cyanopiperidine-4-carboxylic Acid

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and drug development professionals, handling compounds like 1-Cyanopiperidine-4-carboxylic...

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and drug development professionals, handling compounds like 1-Cyanopiperidine-4-carboxylic acid requires a thorough understanding of its chemical properties to ensure safe disposal. This guide provides essential, step-by-step procedures for the proper disposal of 1-Cyanopiperidine-4-carboxylic acid, grounded in established safety protocols for cyanide-containing compounds.

Hazard Assessment: Understanding the Risks

1-Cyanopiperidine-4-carboxylic acid is a bifunctional molecule containing both a nitrile (cyano) group and a carboxylic acid. The primary hazard associated with this compound is the cyanide moiety. Cyanides are known for their high acute toxicity.[1] Poisoning can occur through ingestion, inhalation, or skin contact.[2]

A critical and potentially fatal risk is the generation of highly toxic and flammable hydrogen cyanide (HCN) gas.[1] This can occur when cyanide salts or solutions come into contact with acids.[1][3] Given that 1-Cyanopiperidine-4-carboxylic acid is itself a carboxylic acid, its intrinsic properties and interaction with other chemicals must be carefully considered. Hazardous thermal decomposition can also release hydrogen cyanide, along with nitrogen oxides, carbon monoxide, and carbon dioxide.[2][4]

Key Hazards:

  • Toxicity: Harmful or fatal if swallowed, inhaled, or in contact with skin.[5]

  • Gas Evolution: Contact with acids liberates deadly hydrogen cyanide gas.[3]

  • Environmental Hazard: Must be disposed of as hazardous waste to prevent environmental contamination.[6]

Regulatory Compliance

In the United States, cyanide-containing wastes are regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6] These compounds are listed as hazardous waste, and as such, must be managed and treated according to specific federal and state regulations.[6][7] It is imperative that all disposal activities comply with the guidelines set forth by your institution's Environmental Health & Safety (EH&S) department, as well as local and national regulations.

Personal Protective Equipment (PPE) and Handling

Before beginning any work that will generate 1-Cyanopiperidine-4-carboxylic acid waste, ensure you are in a designated area and equipped with the appropriate PPE.

Essential PPE & Handling Protocols:

Equipment/ProtocolSpecification & Rationale
Ventilation All handling, including weighing and transfer, must be conducted in a certified chemical fume hood to prevent inhalation of dust or potential vapors.[1][8]
Eye Protection Wear chemical safety goggles or a face shield conforming to EN166 or OSHA 29 CFR 1910.133 standards.[2][9]
Hand Protection Wear impervious gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated solid waste after handling.[3][9]
Body Protection A lab coat or chemical-resistant apron is required. For larger quantities, a complete protective suit may be necessary.[10]
Acid Prohibition Strictly prohibit the presence of acids in the designated cyanide work area, unless required for a specific, controlled procedure. This minimizes the risk of accidental HCN generation.[1][8]

Waste Disposal Workflow

The following diagram outlines the decision-making process for the safe disposal of 1-Cyanopiperidine-4-carboxylic acid waste.

G cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Disposal A Generate 1-Cyanopiperidine- 4-carboxylic acid Waste B Is the waste solid or liquid? A->B C Solid Waste (Contaminated PPE, liners, etc.) B->C Solid D Liquid Waste (Solutions, reaction mixtures) B->D Liquid E Place in dedicated, sealed, and compatible waste container. (Separate containers for solid/liquid) C->E D->E F Label container clearly: 'Hazardous Waste, Cyanide' and list chemical constituents. E->F G Store container in a cool, dry, well-ventilated, and secure area. Separate from acids. F->G H Contact Institutional EH&S for waste pickup. G->H I Waste collected by licensed hazardous waste facility. H->I

Caption: Disposal workflow for 1-Cyanopiperidine-4-carboxylic acid.

Step-by-Step Disposal Procedures

Disposal of this compound should always prioritize safety and regulatory compliance. Direct disposal into sewer systems is strictly prohibited.[9]

Step 1: Waste Segregation at the Source
  • Separate Solid and Liquid Wastes : Immediately segregate solid and liquid wastes into different, dedicated containers.[8]

    • Solid Waste : Includes contaminated gloves, weigh boats, paper towels, and any other solid materials.

    • Liquid Waste : Includes any solutions containing 1-Cyanopiperidine-4-carboxylic acid.

  • Isolate from Incompatible Chemicals : Ensure cyanide-containing waste is never mixed with acidic waste.[8]

Step 2: Containerization and Labeling
  • Use Designated Containers : Store waste in robust, leak-proof containers provided by your institution's EH&S department. These containers should be used exclusively for cyanide waste.[8]

  • Proper Labeling : Affix a completed hazardous waste tag to each container. The label must clearly state "Hazardous Waste" and "Cyanide," and list all chemical constituents.[1]

Step 3: Storage
  • Secure Storage : Store sealed waste containers in a designated, secure area, such as a satellite accumulation area or a designated cabinet.[3]

  • Segregated Storage : Physically separate cyanide waste containers from all acids and strong oxidizing agents.[2][3] Storage should be in a cool, dry, and well-ventilated location.[3]

Step 4: Arrange for Professional Disposal
  • Contact EH&S : The primary and most reliable method of disposal is to contact your institution's Environmental Health & Safety (EH&S) or equivalent department to arrange for a hazardous waste pickup.[8]

  • Licensed Disposal Facility : The waste will then be transported to a licensed chemical destruction plant or a RCRA-approved waste facility for proper treatment and disposal.[7][9]

On-Site Treatment (Expert Use Only)

While chemical treatment methods exist, they should only be performed by highly trained personnel in facilities equipped for such procedures. The most common method for treating cyanide-containing waste is alkaline chlorination.[6] This process involves reacting the cyanide at an alkaline pH (around 10) with an oxidizing agent like sodium hypochlorite (bleach) to convert it to the less toxic cyanate.[6][7] This is not recommended for routine laboratory disposal due to the risks involved and should only be considered after a thorough risk assessment and with institutional approval.

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Small Spills (inside a chemical fume hood):

    • Ensure the fume hood is operating correctly.

    • Absorb liquid spills with an inert material (e.g., vermiculite, sand). For solid spills, carefully sweep or shovel the material into a container.[3][9]

    • Decontaminate the surface first with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[8]

    • Collect all cleanup materials (absorbent, wipes, contaminated PPE) in a designated cyanide hazardous waste container.[3]

  • Large Spills or Spills Outside a Fume Hood:

    • Evacuate Immediately : Evacuate all personnel from the immediate area.[9]

    • Alert Others : Inform others in the vicinity and activate any emergency alarms.

    • Contact Emergency Services : Call your institution's emergency number (e.g., EH&S) or 911.[8]

    • Do Not Attempt to Clean Up : Only trained emergency responders should manage large spills or any spill that could have resulted in the generation of hydrogen cyanide gas.

References

  • Toxicological Profile for Cyanide. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • Information on Cyanide Compounds. (n.d.). Stanford Environmental Health & Safety. Retrieved from [Link]

  • Safety Data Sheet for 1-(4-nitrophenyl)piperidine-4-carboxylic acid. (n.d.). BOC Sciences.
  • KCN - Potassium Cyanide Handling. (n.d.). Studio Q Photography. Retrieved from [Link]

  • Cyanides Storage, Handling and General Use Information. (n.d.). University of Windsor. Retrieved from [Link]

  • Laboratory Chemical Safety Summary: Sodium Cyanide and Potassium Cyanide. (1994).
  • Safety Data Sheet for 4-Cyanopiperidine. (2025, December 20). Fisher Scientific.
  • Safety Data Sheet for N-Boc-4-(Fmoc-amino)piperidine-4-carboxylic acid. (2026, January 21). CymitQuimica.

Sources

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